Fmoc-2-D-Pal-OH
Descripción
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Structure
3D Structure
Propiedades
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-pyridin-2-ylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O4/c26-22(27)21(13-15-7-5-6-12-24-15)25-23(28)29-14-20-18-10-3-1-8-16(18)17-9-2-4-11-19(17)20/h1-12,20-21H,13-14H2,(H,25,28)(H,26,27)/t21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXIVJCDZOMUITR-OAQYLSRUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=CC=N4)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CC=CC=N4)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Fmoc-D-2-Pyridylalanine: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the chemical properties, applications, and handling of Fmoc-D-2-Pyridylalanine (Fmoc-D-2-Pal-OH), a key building block in modern peptide synthesis. This document is intended to serve as a technical resource for professionals in research and drug development.
Core Chemical Properties
Fmoc-D-2-Pyridylalanine is a derivative of the non-proteinogenic amino acid D-2-pyridylalanine, featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group on its alpha-amino group. This protection strategy is fundamental to its application in solid-phase peptide synthesis (SPPS), offering stability under various conditions and selective removal to facilitate peptide chain elongation.
Identifiers and General Characteristics
| Property | Value |
| IUPAC Name | (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-pyridin-2-ylpropanoic acid |
| Synonyms | Fmoc-D-2-Pal-OH, N-Fmoc-3-(2-pyridyl)-D-alanine, Fmoc-β-(2-pyridyl)-D-Ala-OH |
| CAS Number | 185379-39-9[1] |
| Molecular Formula | C₂₃H₂₀N₂O₄[2] |
| Appearance | White to off-white or slightly yellow powder/solid[3] |
Physicochemical Data
The following table summarizes the key quantitative physicochemical properties of Fmoc-D-2-Pal-OH. Note that some values are estimates based on computational models.
| Property | Value | Source |
| Molecular Weight | 388.42 g/mol | [2][3] |
| Melting Point | 154.5 °C | [3] |
| Boiling Point | 514.13 °C (rough estimate) | [3] |
| Density | 1.2692 g/cm³ (rough estimate) | [3] |
| pKa | 2.98 ± 0.10 (Predicted) | [3] |
Solubility and Storage
| Parameter | Information |
| Solubility | Soluble in organic solvents such as Dimethylformamide (DMF) and Dichloromethane (DCM).[3] |
| Storage Conditions | Store in a dry, well-sealed container at 2-8°C for long-term stability.[3] |
Role in Peptide Synthesis
Fmoc-D-2-Pal-OH is primarily utilized as a monomeric unit in Fmoc-based solid-phase peptide synthesis (SPPS). The Fmoc group provides temporary protection of the N-terminus, which can be selectively removed under mild basic conditions, typically with piperidine (B6355638), without affecting the acid-labile side-chain protecting groups or the peptide-resin linkage. This orthogonality is a cornerstone of the Fmoc SPPS strategy.
The incorporation of D-2-pyridylalanine into a peptide sequence can introduce unique structural constraints and potential for metal chelation, which can be advantageous in the design of peptidomimetics, enzyme inhibitors, and other therapeutic peptides.
Experimental Protocols
The following sections detail generalized protocols for the use of Fmoc-D-2-Pal-OH in manual solid-phase peptide synthesis. These protocols are standard and can be adapted for automated synthesizers.
Materials and Reagents
-
Fmoc-D-2-Pal-OH
-
Appropriate solid-phase resin (e.g., Rink Amide for C-terminal amides, Wang or 2-Chlorotrityl Chloride resin for C-terminal carboxylic acids)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine
-
Coupling reagents: e.g., HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base for coupling: N,N-Diisopropylethylamine (DIPEA)
-
Washing solvents: DMF, DCM
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))
-
Cold diethyl ether
Synthesis Cycle Workflow
The following diagram illustrates the key steps in a single cycle of solid-phase peptide synthesis using an Fmoc-protected amino acid like Fmoc-D-2-Pal-OH.
Caption: General workflow for a single coupling cycle in Fmoc-SPPS.
Detailed Protocol for a Coupling Cycle
-
Resin Swelling: Swell the resin in DMF for approximately 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5-10 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for another 10-15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Coupling of Fmoc-D-2-Pal-OH:
-
In a separate vial, dissolve Fmoc-D-2-Pal-OH (typically 3-5 equivalents relative to the resin loading) and a coupling agent (e.g., HBTU, slightly less than 1 equivalent to the amino acid) in DMF.
-
Add a base (e.g., DIPEA, 2 equivalents relative to the amino acid) to the solution to activate the amino acid.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature. The completion of the reaction can be monitored using a colorimetric test (e.g., Kaiser test).
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3-5 times) and then with DCM (3-5 times) to remove excess reagents and byproducts.
-
This cycle is repeated for each amino acid in the desired peptide sequence.
Cleavage and Purification
-
After the final amino acid has been coupled and the N-terminal Fmoc group removed, the peptide-resin is washed and dried.
-
The peptide is cleaved from the resin using a cleavage cocktail (e.g., TFA/TIS/water) for 2-3 hours at room temperature.
-
The cleaved peptide is precipitated in cold diethyl ether, collected by centrifugation, and lyophilized.
-
The crude peptide is then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).
Reaction Mechanisms
Fmoc Deprotection Pathway
The removal of the Fmoc group is a base-catalyzed β-elimination reaction. A base, typically piperidine, abstracts the acidic proton on the fluorenyl group, leading to the elimination of dibenzofulvene and the release of the free amine.
Caption: Mechanism of Fmoc deprotection using piperidine.
Safety and Handling
-
Hazard Identification: May cause eye, skin, and respiratory tract irritation.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or in a fume hood.
-
Fire Safety: No specific data is available for the flash point. Use standard laboratory fire extinguishing media such as carbon dioxide or dry chemical extinguishers for small fires.
-
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
Spectroscopic Data
Access to spectroscopic data is crucial for the verification of the chemical structure and purity. For Fmoc-D-2-Pal-OH (CAS 185379-39-9), typical spectroscopic data would include ¹H NMR, ¹³C NMR, and Mass Spectrometry. An example of a ¹H NMR spectrum can be found through chemical suppliers such as ChemicalBook.[4]
This guide provides a foundational understanding of the chemical properties and applications of Fmoc-D-2-Pal-OH. For specific applications, further optimization of the described protocols may be necessary. Always refer to the specific Certificate of Analysis for lot-specific data.
References
A Comprehensive Technical Guide to Fmoc-D-2-pyridylalanine (CAS: 185379-39-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-D-2-pyridylalanine (Fmoc-D-2-Pal-OH) is a non-natural, chiral amino acid derivative that has garnered significant interest in the fields of peptide chemistry and drug discovery. Its unique structural features, particularly the presence of a pyridine (B92270) ring in the side chain and the D-configuration of the alpha-carbon, impart valuable properties to peptides into which it is incorporated. This technical guide provides an in-depth overview of Fmoc-D-2-Pal-OH, including its physicochemical properties, applications in solid-phase peptide synthesis (SPPS), a detailed experimental protocol for its use, and its role in modulating biological pathways.
Physicochemical Properties
Fmoc-D-2-pyridylalanine is a white to off-white crystalline powder.[1] Key quantitative data for this compound are summarized in the table below, compiled from various suppliers and technical data sheets.
| Property | Value | References |
| CAS Number | 185379-39-9 | [1][2][3] |
| Molecular Formula | C₂₃H₂₀N₂O₄ | [1] |
| Molecular Weight | 388.42 g/mol | [1] |
| Purity | ≥95% (typically ≥98% by HPLC) | [1][4][5] |
| Appearance | White to off-white powder | [1][6] |
| Melting Point | 154.5 °C | [6] |
| Storage Temperature | 2-8°C | [5][6] |
| Solubility | Soluble in organic solvents such as DMF and DCM. |
Core Applications in Peptide Synthesis and Drug Discovery
The incorporation of Fmoc-D-2-Pal-OH into peptide sequences offers several strategic advantages for researchers and drug developers:
-
Enhanced Biological Activity: The unique stereochemistry and the presence of the pyridine moiety can lead to peptides with altered conformations and improved binding affinities to biological targets.
-
Increased Proteolytic Stability: Peptides containing D-amino acids are often more resistant to degradation by proteases, which can significantly enhance their in vivo half-life and therapeutic potential.[7][8]
-
Structural Scaffolding: The rigid pyridine ring can act as a structural constraint, helping to define the peptide's secondary structure, which is crucial for its biological function.
-
Metal Chelation and Catalysis: The nitrogen atom in the pyridine ring can coordinate with metal ions, making peptides containing this residue useful for developing novel catalysts or metal-binding agents.
-
Modulation of Pharmacokinetic Properties: The introduction of this non-natural amino acid can influence the solubility, lipophilicity, and overall pharmacokinetic profile of a peptide drug candidate.
Experimental Protocol: Incorporation of Fmoc-D-2-pyridylalanine using Fmoc-SPPS
The following is a generalized yet detailed protocol for the incorporation of Fmoc-D-2-Pal-OH into a peptide chain using manual Fmoc-based solid-phase peptide synthesis (SPPS). The specific conditions may require optimization based on the peptide sequence and the resin used.
Materials and Reagents
-
Fmoc-D-2-Pal-OH
-
Rink Amide resin (or other suitable solid support)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine (B6355638), reagent grade
-
Diisopropylethylamine (DIEA)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or other suitable coupling reagent
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)
-
Cold diethyl ether
Step-by-Step Procedure
-
Resin Swelling:
-
Place the desired amount of resin in a reaction vessel.
-
Add DMF to swell the resin for at least 30 minutes with gentle agitation.
-
Drain the DMF.
-
-
Fmoc Deprotection:
-
Add a 20% solution of piperidine in DMF to the resin.
-
Agitate for 5 minutes, then drain.
-
Repeat with a fresh 20% piperidine solution for 15-20 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve 3-4 equivalents of Fmoc-D-2-Pal-OH and 3-4 equivalents of HBTU in a minimal amount of DMF.
-
Add 6-8 equivalents of DIEA to the amino acid/HBTU solution and allow it to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours. The completion of the reaction can be monitored using a Kaiser test.
-
Drain the coupling solution and wash the resin with DMF (3-5 times).
-
-
Chain Elongation:
-
Repeat steps 2 and 3 for each subsequent amino acid to be added to the peptide chain.
-
-
Final Fmoc Deprotection:
-
After the final amino acid has been coupled, perform the Fmoc deprotection step as described in step 2.
-
-
Cleavage and Precipitation:
-
Wash the resin with DCM and dry it under vacuum.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide pellet.
-
-
Purification:
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Experimental Workflow Diagram
Caption: Workflow for Fmoc-SPPS incorporation of Fmoc-D-2-Pal-OH.
Role in Modulating Biological Pathways: The p53-MDM2 Interaction
Peptides containing unnatural amino acids like D-2-pyridylalanine can be designed to target specific protein-protein interactions, which are often implicated in disease. A notable example is the interaction between the tumor suppressor protein p53 and its negative regulator, MDM2. Inhibition of this interaction can lead to the stabilization and activation of p53, thereby inducing apoptosis in cancer cells.
A recent study demonstrated that the antiproliferative activities of a p53-derived peptide could be enhanced by conjugation with a peptide containing pyridylalanine.[9] This highlights the potential of using Fmoc-D-2-Pal-OH to develop potent and specific inhibitors of the p53-MDM2 interaction.
p53-MDM2 Signaling Pathway
Caption: Inhibition of the p53-MDM2 interaction by a D-2-pyridylalanine-containing peptide.
Conclusion
Fmoc-D-2-pyridylalanine is a valuable building block for the synthesis of peptides with novel and enhanced properties. Its incorporation can lead to increased stability, altered biological activity, and improved pharmacokinetic profiles, making it a powerful tool in the development of new therapeutics. The provided experimental protocol offers a solid foundation for its use in Fmoc-SPPS, and the example of the p53-MDM2 pathway illustrates its potential for targeted drug design. As research in peptide-based pharmaceuticals continues to advance, the strategic use of non-natural amino acids like Fmoc-D-2-Pal-OH will undoubtedly play a crucial role in the discovery of next-generation medicines.
References
- 1. chemimpex.com [chemimpex.com]
- 2. peptide.com [peptide.com]
- 3. Fmoc-D-2-pyridylalanine - CAS:185379-39-9 - Sunway Pharm Ltd [3wpharm.com]
- 4. N-Fmoc-3-(2-pyridyl)-L-alanine, 95%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. Fmoc-b-(2-pyridyl)-Ala-OH = 97.0 HPLC 185379-40-2 [sigmaaldrich.com]
- 6. FMOC-D-2-PYRIDYLALANINE, CasNo.185379-39-9 HENAN SUNLAKE ENTERPRISE CORPORATION China (Mainland) [sunlake.lookchem.com]
- 7. Biogenesis of D-amino acid containing peptides/proteins: where, when and how? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biosynthesis of D-amino acid-containing peptides: exploring the role of peptide isomerases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Introducing Chemoselective Peptide Conjugation via N-Alkylation of Pyridyl-alanine: Solution and Solid Phase Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Application of Fmoc-D-2-Pal-OH in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Core Summary
Fmoc-D-2-pyridylalanine (Fmoc-D-2-Pal-OH) is a non-proteinogenic, Fmoc-protected amino acid derivative that serves as a critical building block in solid-phase peptide synthesis (SPPS). Its incorporation into peptide chains is a key strategy in drug discovery and development to enhance the therapeutic potential of peptide-based candidates. The unique structural properties of the D-2-pyridylalanine residue, including its aromatic pyridine (B92270) ring and D-chiral configuration, can significantly influence the physicochemical characteristics and biological activity of the resulting peptides. This guide provides an in-depth overview of its applications, experimental protocols, and the impact of its incorporation on peptide properties.
The primary application of Fmoc-D-2-Pal-OH lies in its use within the Fmoc/tBu (tert-butyl) solid-phase peptide synthesis strategy.[1] The Fmoc group provides temporary protection of the α-amino group, which can be removed under mild basic conditions, typically with a solution of piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF).[1][2] This allows for the sequential addition of amino acid residues to a growing peptide chain anchored to a solid support.
The incorporation of D-2-pyridylalanine can confer several advantageous properties to peptides. The pyridine ring introduces a hydrophilic and aromatic character, which can enhance aqueous solubility and stability of otherwise poorly soluble peptides.[3] Furthermore, the presence of a D-amino acid can increase resistance to enzymatic degradation by proteases, thereby prolonging the in vivo half-life of peptide drugs. The specific position of the nitrogen atom in the 2-pyridyl isomer can also influence the peptide's conformation and its binding affinity to biological targets.[3][4] For instance, the stereochemistry of pyridylalanine has been shown to be critical for receptor recognition and affinity in somatostatin (B550006) antagonists.[3]
Quantitative Data Summary
The following table summarizes key quantitative parameters relevant to the use of Fmoc-D-2-Pal-OH in SPPS. These values are representative and can vary depending on the specific peptide sequence, resin, and coupling reagents used.
| Parameter | Typical Value/Range | Notes |
| Purity of Fmoc-D-2-Pal-OH | ≥98% | High purity is crucial to avoid side reactions and ensure the synthesis of the target peptide. |
| Coupling Time | 30 - 60 minutes | Can be optimized based on the specific amino acid and coupling reagents. Microwave-assisted synthesis can significantly reduce coupling times.[1][5] |
| Deprotection Time | 5 - 20 minutes | Typically performed in two steps with 20% piperidine in DMF. |
| Equivalents of Reagents (Amino Acid:Coupling Agent:Base) | 3:3:6 (for DIC/OxymaPure) | The molar excess of reagents can be adjusted to optimize coupling efficiency.[1] |
| Crude Peptide Purity | 50% - 70% | Highly dependent on the peptide sequence and synthesis efficiency. Purification is typically required.[6] |
| Final Peptide Purity (after HPLC) | >95% - 98% | Achievable with standard purification techniques like reverse-phase HPLC.[7] |
Experimental Protocols
General Solid-Phase Peptide Synthesis (SPPS) Protocol for incorporating Fmoc-D-2-Pal-OH
This protocol is a standard manual procedure for Fmoc/tBu-based SPPS. Automated synthesizers can also be programmed with similar steps.
1. Resin Swelling:
-
Place the desired amount of a suitable resin (e.g., Rink Amide resin for C-terminal amides) in a reaction vessel.
-
Wash the resin with N,N-dimethylformamide (DMF) three times, followed by dichloromethane (B109758) (DCM) three times, and finally DMF three times, allowing the resin to swell for at least 30 minutes in the final DMF wash.[1]
2. Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate the mixture for 5 minutes, then drain.
-
Add a fresh solution of 20% piperidine in DMF and agitate for another 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[1][2]
3. Amino Acid Coupling (Fmoc-D-2-Pal-OH or other Fmoc-amino acids):
-
In a separate vial, dissolve Fmoc-D-2-Pal-OH (3 equivalents relative to the resin loading capacity), a coupling agent such as DIC (3 equivalents), and an additive like OxymaPure (3 equivalents) in DMF.[1]
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture at room temperature for 30-60 minutes. The completion of the coupling reaction can be monitored using a colorimetric test such as the Kaiser test.[8]
-
After the reaction is complete, drain the coupling solution and wash the resin with DMF (3-5 times).
4. Peptide Chain Elongation:
-
Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
5. Final Fmoc Deprotection:
-
After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.
6. Cleavage and Deprotection of Side Chains:
-
Wash the fully assembled peptide-resin with DCM and dry it under a stream of nitrogen.
-
Prepare a cleavage cocktail appropriate for the side-chain protecting groups used. A common cocktail is 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (B1312306) (TIS), and 2.5% water.[1]
-
Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.
-
Dry the crude peptide under vacuum.
7. Purification and Analysis:
-
Dissolve the crude peptide in a suitable solvent (e.g., a mixture of water and acetonitrile).
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[7]
-
Analyze the purified peptide for identity and purity using mass spectrometry (MS) and analytical RP-HPLC.[7]
Visualizations
Logical Relationship of Fmoc-D-2-Pal-OH in Drug Development
References
- 1. digital.csic.es [digital.csic.es]
- 2. chempep.com [chempep.com]
- 3. Pyridyl-Ala in the third position of radiolabeled somatostatin antagonists: the effect of regioisomeric substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. americanlaboratory.com [americanlaboratory.com]
- 6. A Rapid Manual Solid Phase Peptide Synthesis Method for High-Throughput Peptide Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 8. luxembourg-bio.com [luxembourg-bio.com]
An In-depth Technical Guide to Fmoc-D-2-Pyridylalanine (Fmoc-2-D-Pal-OH)
This guide provides comprehensive information on the chemical properties, synthesis, and applications of Fmoc-D-2-Pyridylalanine (Fmoc-2-D-Pal-OH), a key building block in peptide synthesis and drug discovery. The content is tailored for researchers, scientists, and professionals in the field of drug development.
Physicochemical Properties
Fmoc-D-2-Pyridylalanine is a derivative of the non-proteinogenic amino acid D-2-pyridylalanine, featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the alpha-amino group. This protecting group is instrumental in solid-phase peptide synthesis (SPPS).
| Property | Value |
| Molecular Formula | C23H20N2O4[1][2] |
| Molecular Weight | 388.42 g/mol [1][2][3] |
| CAS Number | 185379-39-9[1][2][4] |
| Appearance | White to off-white solid[1] |
| Purity | Typically ≥99% |
Note: For comparison, the closely related Fmoc-D-Phenylalanine (Fmoc-D-Phe-OH) has a molecular formula of C24H21NO4 and a molecular weight of approximately 387.40 g/mol .[][6]
Experimental Protocols
The primary application of this compound is in Fmoc-based solid-phase peptide synthesis (SPPS). Below is a generalized experimental protocol for the incorporation of an this compound residue into a peptide chain.
Materials:
-
This compound
-
Rink Amide resin (or other suitable solid support)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine (B6355638) solution (20% in DMF)
-
Coupling reagents:
-
N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (B91526) (HBTU)
-
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)
-
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail (e.g., Trifluoroacetic acid/Triisopropylsilane/Water)
Procedure:
-
Resin Swelling: The solid support resin is swelled in DMF for 30 minutes.
-
Fmoc Deprotection: The Fmoc protecting group on the resin is removed by treating with 20% piperidine in DMF for 20 minutes. This is followed by extensive washing with DMF and DCM.
-
Amino Acid Coupling:
-
This compound (3 equivalents) is pre-activated with a coupling reagent like HBTU (3 equivalents) and a base such as DIPEA (6 equivalents) in DMF.
-
The activated amino acid solution is added to the deprotected resin.
-
The coupling reaction is allowed to proceed for 1-2 hours at room temperature.
-
The resin is then washed thoroughly with DMF and DCM to remove excess reagents.
-
-
Capping (Optional): To block any unreacted amino groups, the resin can be treated with an acetic anhydride/pyridine/DCM solution.
-
Chain Elongation: Steps 2 and 3 are repeated for each subsequent amino acid to be added to the peptide sequence.
-
Final Deprotection: After the final amino acid has been coupled, the terminal Fmoc group is removed.
-
Cleavage and Side-Chain Deprotection: The synthesized peptide is cleaved from the resin, and any side-chain protecting groups are removed by treatment with a cleavage cocktail.
-
Purification: The crude peptide is precipitated, lyophilized, and then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizations
Caption: A flowchart illustrating the key steps in solid-phase peptide synthesis.
Caption: The role of this compound in the peptide drug discovery process.
References
An In-Depth Technical Guide to the Incorporation of 2-Pyridylalanine into Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-canonical amino acids into peptides is a powerful strategy in medicinal chemistry and drug discovery to enhance biological activity, improve metabolic stability, and modulate pharmacokinetic properties. Among these, 2-pyridylalanine (2-Pal), a non-natural amino acid, has garnered significant interest. Its unique pyridine (B92270) side chain can introduce a hydrophilic and aromatic element, act as a metal chelator, and participate in unique intermolecular interactions, thereby influencing peptide conformation and receptor binding. This guide provides a comprehensive overview of the chemical synthesis, purification, and characterization of peptides containing 2-pyridylalanine, with a focus on the widely adopted Fmoc-based solid-phase peptide synthesis (SPPS) methodology.
Core Principles of 2-Pyridylalanine Incorporation via Fmoc-SPPS
The synthesis of peptides containing 2-pyridylalanine is most commonly achieved using the Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis (SPPS) strategy. This method relies on the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support (resin). The Nα-amino group of each incoming amino acid is temporarily protected by the base-labile Fmoc group, while reactive side chains are protected by acid-labile groups.
The key building block for introducing 2-pyridylalanine is (S)-N-Fmoc-3-(2-pyridyl)alanine. This chiral amino acid derivative is commercially available and can be incorporated into a peptide sequence using standard coupling protocols. The pyridine nitrogen in the side chain of 2-pyridylalanine does not typically require protection during Fmoc-SPPS.
Experimental Protocols
A generalized yet detailed protocol for the manual Fmoc-SPPS of a model peptide containing 2-pyridylalanine is outlined below. This protocol can be adapted for automated synthesizers.
Materials and Reagents
-
Fmoc-Rink Amide MBHA resin
-
(S)-N-Fmoc-3-(2-pyridyl)alanine (Fmoc-2-Pal-OH)
-
Other Fmoc-protected amino acids
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (HPLC grade)
-
Diethyl ether, cold
Step-by-Step Synthesis Protocol
-
Resin Swelling: The Fmoc-Rink Amide MBHA resin is swelled in DMF for 1-2 hours in a reaction vessel.
-
Fmoc Deprotection: The Fmoc protecting group is removed from the resin by treating it with a 20% solution of piperidine in DMF. This is typically done in two steps: a short treatment of 1-3 minutes followed by a longer treatment of 10-15 minutes. The resin is then thoroughly washed with DMF to remove residual piperidine and the cleaved Fmoc-adduct.
-
Amino Acid Coupling: The next Fmoc-protected amino acid in the sequence (including Fmoc-2-Pal-OH) is activated and coupled to the free amine on the resin. A common activation method involves dissolving the Fmoc-amino acid, DIC, and OxymaPure in DMF and adding the solution to the resin. The coupling reaction is typically allowed to proceed for 1-2 hours at room temperature.
-
Monitoring the Coupling Reaction: The completion of the coupling reaction can be monitored using a qualitative ninhydrin (B49086) (Kaiser) test. A negative test (yellow beads) indicates that all free amines have reacted.
-
Washing: After a successful coupling, the resin is washed thoroughly with DMF to remove excess reagents and byproducts.
-
Iterative Cycles: Steps 2-5 are repeated for each amino acid in the desired peptide sequence.
-
Final Fmoc Deprotection: After the final amino acid has been coupled, the terminal Fmoc group is removed as described in step 2.
-
N-terminal Modification (Optional): If required, the N-terminus of the peptide can be modified, for example, by acetylation using acetic anhydride.
-
Cleavage and Global Deprotection: The peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously. This is achieved by treating the resin with a cleavage cocktail, typically consisting of TFA, TIS (as a scavenger), and water (e.g., 95:2.5:2.5 v/v/v), for 2-3 hours at room temperature.
-
Peptide Precipitation and Purification: The cleaved peptide is precipitated from the TFA solution by the addition of cold diethyl ether. The crude peptide is then collected by centrifugation, washed with cold ether, and dried. The crude peptide is subsequently purified by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The purified peptide is characterized by analytical RP-HPLC to determine its purity and by mass spectrometry to confirm its molecular weight.
Quantitative Data Presentation
The following tables summarize typical quantitative data that can be expected during the synthesis and purification of a model peptide containing 2-pyridylalanine. The actual values will vary depending on the specific peptide sequence, synthesis scale, and instrumentation used.
| Parameter | Value | Reference |
| Resin Loading | 0.3 - 0.8 mmol/g | [1] |
| Fmoc-Amino Acid Excess | 3 - 5 equivalents | [1][2] |
| Coupling Reagent Excess | 3 - 5 equivalents | [1][2] |
| Coupling Time | 30 - 120 minutes | [1][2] |
| Deprotection Time | 1 + 10 minutes | [1] |
| Cleavage Time | 1 - 3 hours | [3] |
| Analysis | Result | Reference |
| Crude Peptide Purity (by HPLC) | 50 - 80% | [4] |
| Purified Peptide Purity (by HPLC) | > 95% | [4] |
| Overall Yield (after purification) | 10 - 30% | [5] |
Mandatory Visualizations
Experimental Workflow for 2-Pyridylalanine Peptide Synthesis
Caption: Workflow for Fmoc-SPPS of a 2-pyridylalanine-containing peptide.
Signaling Pathway of a Peptide-Activated G-Protein Coupled Receptor (GPCR)
Many bioactive peptides, including those modified with non-canonical amino acids, exert their effects by binding to and activating G protein-coupled receptors (GPCRs) on the cell surface. The incorporation of 2-pyridylalanine can modulate the binding affinity and efficacy of these peptides. The following diagram illustrates a general signaling pathway initiated by the activation of a Gαq-coupled GPCR.
Caption: Gαq-mediated signaling pathway activated by a peptide ligand.[6][7][8][9]
Conclusion
The introduction of 2-pyridylalanine into peptide sequences offers a versatile tool for modifying their physicochemical and biological properties. The well-established Fmoc-SPPS methodology provides a robust and efficient means for their synthesis. Careful optimization of coupling conditions and purification protocols is essential to obtain high-purity peptides. The ability of 2-pyridylalanine to influence receptor interactions makes it a valuable component in the design of novel peptide-based therapeutics, particularly those targeting GPCRs and other cell surface receptors. Further exploration of the structure-activity relationships of 2-pyridylalanine-containing peptides will undoubtedly lead to the development of new and improved drug candidates.
References
- 1. digital.csic.es [digital.csic.es]
- 2. rsc.org [rsc.org]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 4. agilent.com [agilent.com]
- 5. Universal peptide synthesis via solid-phase methods fused with chemputation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Transmembrane signal transduction by peptide hormones via family B G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Transmembrane signal transduction by peptide hormones via family B G protein-coupled receptors [frontiersin.org]
- 8. cusabio.com [cusabio.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
The Strategic Integration of Non-Standard Amino Acids in Modern Peptide Design: A Technical Guide
Introduction: The landscape of peptide-based therapeutics and research is undergoing a significant transformation, driven by the strategic incorporation of non-standard amino acids (NSAAs). While the 22 proteinogenic amino acids provide the fundamental building blocks of life, their inherent limitations—such as susceptibility to enzymatic degradation and restricted structural diversity—often curtail the therapeutic potential of natural peptides.[][2][3] NSAAs, which encompass any amino acid not naturally encoded in the genome, offer a powerful toolkit to overcome these challenges. By introducing unique side chains, stereochemistry, and backbone modifications, researchers can engineer peptides with enhanced stability, improved pharmacokinetic profiles, superior binding affinity, and novel functionalities.[][2][3][4][5] This guide provides a technical overview of the core applications of NSAAs in peptide design, complete with quantitative data, detailed experimental protocols, and workflow visualizations for researchers, scientists, and drug development professionals.
Core Advantages of Non-Standard Amino Acid Incorporation
The introduction of NSAAs into a peptide sequence is a deliberate strategy to impart desirable physicochemical and biological properties that are not accessible with the standard amino acid repertoire.
-
Enhanced Proteolytic Stability: Natural peptides are often rapidly degraded by proteases in the body, limiting their therapeutic efficacy.[][3] NSAAs can confer significant resistance to this enzymatic breakdown. Modifications such as the inclusion of D-amino acids, which are not recognized by most proteases, N-methylation of the peptide backbone, or the use of β- or γ-amino acids, sterically hinder the approach of proteolytic enzymes.[6] For instance, the incorporation of bulky dehydroamino acids (ΔAAs) has been shown to dramatically increase peptide stability.[7] Studies have demonstrated that peptides containing dehydroalanine (B155165) and dehydrophenylalanine can be five times more stable than their standard counterparts.[7]
-
Improved Pharmacokinetic Profile: By resisting degradation, NSAA-containing peptides exhibit a longer in vivo half-life, which can lead to a more sustained therapeutic effect and less frequent dosing.[3] This improved stability and bioavailability are critical for transforming peptide leads into viable drug candidates.[2]
-
Enhanced Binding Affinity and Selectivity: The unique chemical structures of NSAAs allow for the fine-tuning of interactions with biological targets.[] By introducing novel side chains, researchers can create additional hydrogen bonds, salt bridges, or hydrophobic interactions within a target's binding pocket.[8] For example, the thienyl group of Fmoc-(S)-3-Amino-4-(2-thienyl)-butyric acid can participate in pi-pi stacking interactions, potentially improving binding affinity and selectivity for specific receptors.[3] Furthermore, conformationally restricted NSAAs can lock a peptide into its bioactive conformation, reducing the entropic penalty of binding and thereby increasing affinity.[6][7]
-
Introduction of Novel Functionalities: NSAAs serve as versatile handles for introducing functionalities not found in natural amino acids.[][5] These can include fluorescent probes for imaging applications, photo-responsive moieties for external control of activity, or bio-orthogonal groups for specific labeling and conjugation, such as in the development of antibody-drug conjugates.[][5][9]
Data on the Impact of NSAA Incorporation
The advantages of using NSAAs can be quantified through various experimental assays. The following tables summarize representative data on how these modifications impact key peptide properties.
Table 1: Impact of Non-Standard Amino Acids on Proteolytic Stability
| Peptide Sequence/Modification | Non-Standard Amino Acid | Protease | Stability Improvement | Reference |
| α-peptide ligand | Standard Amino Acids | Proteinase K | Baseline | [6] |
| α/β-peptide analogue | β³-amino acids, ACPC, APC | Proteinase K | 280-fold more resistant | [6] |
| Tetrapeptides | Dehydroalanine (ΔAla) | Pronase Cocktail | ~5 times more stable | [7] |
| Tetrapeptides | Dehydrophenylalanine (Z-ΔPhe) | Pronase Cocktail | ~5 times more stable | [7] |
| 17KKV-Aib | Standard Lysine | Proteinase K | Baseline | [10] |
| 17KKV-Aib Derivatives | 4-aminopiperidine-4-carboxylic acid (Api) | Proteinase K | Enhanced resistance, prolonged half-life | [10] |
Table 2: Enhancement of Binding Affinity with Non-Standard Amino Acids
| Target | Original Peptide/Residue | NSAA Substitution | Change in Binding Affinity (ΔΔG or Fold Change) | Reference |
| Protein-Peptide Complex 1 | Wild-Type | Various ncAAs | Up to -7.0 kcal/mol improvement | [11][12] |
| Cetuximab Fab | Phe3 | Diphenylalanine | 1.4-fold increase in complex half-life | [8] |
| Cetuximab Fab | Leu5 | Tyrosine/Glutamate | Strongly reduced affinity | [8] |
| Cetuximab Fab | Arg8/Arg9 | Citrulline | Dramatically reduced affinity | [8] |
| Neurotensin Receptor 1 | Standard Residue at Pos. 8 | AOPC | Improved binding performance | [13] |
Key Experimental Protocols
The successful implementation of NSAAs in peptide design relies on robust chemical and analytical methodologies.
Protocol 1: Incorporation of NSAAs via Solid-Phase Peptide Synthesis (SPPS)
Solid-phase peptide synthesis is the standard method for chemically synthesizing peptides, and it readily accommodates the incorporation of NSAAs.[14][15]
1. Resin Preparation:
- Start with a solid support resin (e.g., Rink Amide resin for C-terminal amides).
- Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF) for 15-30 minutes.[15]
2. Deprotection (Fmoc Removal):
- Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin-bound amine.
- Treat the resin with a 20% solution of piperidine (B6355638) in DMF for 5-10 minutes. Repeat once.[15]
- Wash the resin thoroughly with DMF to remove piperidine and the cleaved Fmoc group.
3. Amino Acid Coupling:
- Prepare the coupling solution. For each equivalent of reactive sites on the resin, use 4 equivalents of the Fmoc-protected amino acid (standard or non-standard) and 4 equivalents of a coupling reagent like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate).[15]
- Add a base, typically N,N-diisopropylethylamine (DIEA), to activate the reaction.[15]
- Add the activated amino acid solution to the resin and agitate at room temperature or elevated temperature (e.g., 65°C for 20 minutes) to drive the reaction to completion.[15]
- Wash the resin with DMF.
4. Monitoring and Iteration:
- Perform a Kaiser test to check for the presence of free primary amines. A negative result (beads remain colorless) indicates complete coupling.[15]
- If the test is positive, repeat the coupling step.
- Repeat the deprotection-coupling-wash cycle for each amino acid in the sequence.
5. Cleavage and Deprotection:
- After the final amino acid is coupled and its Fmoc group is removed, wash the resin with dichloromethane (B109758) (DCM).
- Treat the resin with a cleavage cocktail, typically containing 95% trifluoroacetic acid (TFA) along with scavengers (e.g., water, triisopropylsilane) to remove the peptide from the resin and cleave the side-chain protecting groups.[15]
- Incubate for 2-3 hours at room temperature.
- Precipitate the cleaved peptide in cold diethyl ether, centrifuge to pellet the peptide, and lyophilize to obtain the crude product for purification by HPLC.
Protocol 2: Proteolytic Stability Assay
This protocol assesses a peptide's resistance to enzymatic degradation.
1. Reagent Preparation:
- Prepare a stock solution of the test peptide (e.g., 1 mM in a suitable buffer like PBS).
- Prepare a stock solution of a broad-spectrum protease, such as Proteinase K (e.g., 0.02% v/v) or Pronase, a cocktail of several proteases.[7][10]
2. Digestion Reaction:
- In a microcentrifuge tube, combine the peptide solution with the protease solution. For example, treat 1 mM of peptide with 0.002% (v/v) Proteinase K.[10]
- Incubate the reaction mixture at 37°C.[10]
3. Time-Point Sampling:
- At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.
- Quench the enzymatic reaction immediately by adding a strong acid (e.g., 10% TFA) or an organic solvent like acetonitrile.
4. Analysis by RP-HPLC:
- Analyze each quenched time-point sample using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
- Monitor the disappearance of the peak corresponding to the intact peptide over time.
- Quantify the peak area of the intact peptide at each time point.
5. Data Interpretation:
- Plot the percentage of remaining intact peptide against time.
- Calculate the half-life (t½) of the peptide under these conditions. Compare the half-life of the NSAA-containing peptide to its standard counterpart to determine the stability enhancement.
Protocol 3: In Silico Deep Mutational Scanning for NSAA Peptide Design
Computational methods can guide the rational design of peptides with NSAAs before synthesis.[11][16]
1. System Preparation:
- Start with a high-resolution 3D structure of the target protein in complex with the wild-type peptide, typically from the Protein Data Bank (PDB).[16]
- Perform molecular dynamics (MD) simulations on the complex to understand the key interactions and identify critical residues for binding.[16]
2. Virtual Library Generation:
- Select one or more positions in the peptide sequence for mutation.
- Curate a library of desired NSAA structures (e.g., as SMILES strings).[11]
- Computationally mutate the selected residue(s) to each NSAA in the library, generating a set of virtual peptide variants.
3. Structure Prediction and Refinement:
- For each variant, predict the conformation of the NSAA side chain within the binding pocket. This can be done using rotamer libraries or more advanced conformational sampling methods.
- Refine the structure of the new protein-peptide complex using energy minimization.
4. Binding Affinity Prediction:
- Calculate the change in binding free energy (ΔΔG) for each mutation compared to the wild-type peptide.[16]
- Methods can range from simple scoring functions to more rigorous approaches like molecular mechanics/generalized Born surface area (MM-GBSA) or alchemical free energy calculations.[11][16]
5. Candidate Selection:
- Rank the NSAA substitutions based on the predicted improvement in binding affinity.[16]
- Select the most promising candidates for chemical synthesis and experimental validation (using protocols like SPPS and binding assays such as SPR).
Visualizations: Workflows and Pathways
Diagrams generated using Graphviz provide clear visual representations of the complex processes involved in NSAA peptide design.
Caption: General workflow for designing peptides with non-standard amino acids.
Caption: Signaling pathway of a GLP-1 receptor agonist.
Caption: Cyclical workflow for Solid-Phase Peptide Synthesis (SPPS).
Caption: Workflow for determining peptide stability against proteases.
References
- 2. mdpi.com [mdpi.com]
- 3. nbinno.com [nbinno.com]
- 4. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reprogramming natural proteins using unnatural amino acids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07028B [pubs.rsc.org]
- 6. Protease-Resistant Peptide Design – Empowering Nature's Fragile Warriors Against HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 8. researchgate.net [researchgate.net]
- 9. air.unimi.it [air.unimi.it]
- 10. mdpi.com [mdpi.com]
- 11. biorxiv.org [biorxiv.org]
- 12. biorxiv.org [biorxiv.org]
- 13. Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Incorporation of non-canonical amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. A Computer-Based Methodology to Design Non-Standard Peptides Potentially Able to Prevent HOX-PBX1-Associated Cancer Diseases - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Fmoc-Protected Pyridylalanine Derivatives for Researchers and Drug Development Professionals
Introduction
Fmoc-protected pyridylalanine (Pal) derivatives are non-canonical amino acids that have garnered significant interest in the fields of peptide chemistry, drug discovery, and materials science. The incorporation of a pyridyl functional group into peptide backbones offers unique properties, including the ability to modulate biological activity, enhance solubility, and introduce metal coordination sites. The fluorenylmethyloxycarbonyl (Fmoc) protecting group is the cornerstone of modern solid-phase peptide synthesis (SPPS), enabling the efficient and sequential assembly of amino acids into complex peptide chains under mild conditions.[1][2] This technical guide provides a comprehensive overview of the synthesis, characterization, and applications of Fmoc-protected pyridylalanine isomers, offering valuable insights for researchers, scientists, and professionals in drug development.
Physicochemical Properties of Fmoc-Pyridylalanine Isomers
The three positional isomers of pyridylalanine—2-pyridylalanine (2-Pal), 3-pyridylalanine (3-Pal), and 4-pyridylalanine (4-Pal)—each impart distinct conformational constraints and chemical properties to peptides. The table below summarizes the key physicochemical properties of their Fmoc-protected L-enantiomers.
| Property | Fmoc-L-2-pyridylalanine | Fmoc-L-3-pyridylalanine | Fmoc-L-4-pyridylalanine |
| Molecular Formula | C₂₃H₂₀N₂O₄ | C₂₃H₂₀N₂O₄ | C₂₃H₂₀N₂O₄ |
| Molecular Weight | 388.42 g/mol [3] | 388.42 g/mol [4] | 388.42 g/mol [4] |
| CAS Number | 185379-40-2[3] | 175453-07-3[4] | 169555-95-7[4] |
| Appearance | Pale brown powder | White powder[5] | Light yellow powder |
| Melting Point | 151 °C | 150-170 °C[5] | 219 °C (dec.) |
| Solubility | Sparingly soluble in dichloromethane, slightly soluble in DMF | Soluble in DMF | Soluble in DMF |
| Storage | 2-8 °C[3] | 0-8 °C[5] | 2-8 °C[4] |
Synthesis and Characterization
The synthesis of Fmoc-protected pyridylalanine derivatives can be achieved through several routes, with the most common being the direct Fmoc protection of the corresponding pyridylalanine amino acid. A general workflow for the synthesis and purification is depicted below.
Figure 1. A generalized workflow for the synthesis, purification, and characterization of Fmoc-pyridylalanine derivatives.
Experimental Protocols
1. General Protocol for Fmoc Protection of Pyridylalanine
This protocol is a general guideline and may require optimization for each specific isomer.
-
Materials: L-pyridylalanine hydrochloride, sodium carbonate (Na₂CO₃), 9-fluorenylmethyloxycarbonyl N-hydroxysuccinimide ester (Fmoc-OSu), dioxane, water, diethyl ether, hydrochloric acid (HCl).
-
Procedure:
-
Dissolve L-pyridylalanine hydrochloride (1 equivalent) in a 1:1 mixture of 10% aqueous Na₂CO₃ and dioxane.
-
In a separate flask, dissolve Fmoc-OSu (1.05 equivalents) in dioxane.
-
Slowly add the Fmoc-OSu solution to the amino acid solution with vigorous stirring at room temperature.
-
Allow the reaction to proceed overnight.
-
Dilute the reaction mixture with water and transfer to a separatory funnel.
-
Wash the aqueous layer three times with diethyl ether to remove unreacted Fmoc-OSu.
-
Cool the aqueous layer in an ice bath and acidify to pH 2 with 1 M HCl to precipitate the Fmoc-protected amino acid.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum.
-
Further purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.
-
2. HPLC Purification and Analysis
High-performance liquid chromatography (HPLC) is a crucial technique for assessing the purity of Fmoc-pyridylalanine derivatives and for their purification.
-
Instrumentation: A reversed-phase HPLC system with a C18 column is typically used.
-
Mobile Phase: A gradient of acetonitrile (B52724) in water with 0.1% trifluoroacetic acid (TFA) is a common mobile phase system.
-
Detection: UV detection at 254 nm and 301 nm is suitable for detecting the Fmoc group.
-
Purity Assessment: The purity of the synthesized compound is determined by integrating the peak area of the product and any impurities. A purity of ≥98% is generally considered suitable for peptide synthesis.[4]
3. Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential for confirming the chemical structure and molecular weight of the synthesized Fmoc-pyridylalanine derivatives.
-
¹H and ¹³C NMR: NMR spectra are typically recorded in deuterated solvents such as DMSO-d₆ or CDCl₃. The characteristic signals of the Fmoc group, the pyridyl ring, and the amino acid backbone should be present and correctly assigned.
-
Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) is commonly used to determine the molecular weight of the product. The observed mass should correspond to the calculated mass of the Fmoc-pyridylalanine derivative. The fragmentation patterns observed in tandem mass spectrometry (MS/MS) can provide further structural confirmation.[6]
Table of Expected Spectroscopic Data (Illustrative)
| Isomer | Technique | Expected Chemical Shifts (δ, ppm) or m/z |
| Fmoc-L-3-pyridylalanine | ¹H NMR (DMSO-d₆) | ~8.4-8.5 (pyridyl), ~7.9 (Fmoc), ~7.7 (Fmoc), ~7.3-7.4 (Fmoc), ~4.2-4.3 (Fmoc-CH, CH₂), ~3.0-3.2 (β-CH₂) |
| ¹³C NMR (DMSO-d₆) | ~173 (C=O), ~156 (urethane C=O), ~149-150 (pyridyl), ~144 (Fmoc), ~141 (Fmoc), ~120-128 (Fmoc, pyridyl), ~66 (Fmoc-CH₂), ~55 (α-CH), ~47 (Fmoc-CH), ~35 (β-CH₂) | |
| ESI-MS | [M+H]⁺ at m/z 389.15 |
Applications in Peptide Synthesis and Drug Discovery
Fmoc-protected pyridylalanine derivatives are valuable building blocks in solid-phase peptide synthesis for creating peptides with novel properties.
Solid-Phase Peptide Synthesis (SPPS) Workflow
The incorporation of Fmoc-pyridylalanine into a peptide chain follows the standard SPPS cycle.
Figure 2. The iterative cycle of solid-phase peptide synthesis for incorporating an Fmoc-amino acid.
Applications in Drug Discovery: GPCR Modulation
Pyridylalanine-containing peptides have shown promise as modulators of G protein-coupled receptors (GPCRs), a large family of transmembrane proteins involved in numerous physiological processes and are important drug targets.[7] The pyridyl group can engage in specific interactions within the receptor binding pocket, leading to enhanced potency, selectivity, or altered signaling bias.[1]
The diagram below illustrates a simplified signaling pathway of a peptide agonist binding to a GPCR, leading to the activation of downstream signaling cascades. The incorporation of a pyridylalanine residue can influence the ligand-receptor interaction and subsequent signaling.
Figure 3. A simplified representation of a GPCR signaling pathway initiated by a peptide agonist.
Conclusion
Fmoc-protected pyridylalanine derivatives are indispensable tools for modern peptide science. Their unique structural and chemical properties enable the synthesis of peptides with tailored functions for a wide range of applications, from fundamental biological research to the development of novel therapeutics. This guide has provided an in-depth overview of their synthesis, characterization, and application, offering a valuable resource for researchers and professionals in the field. As the demand for sophisticated peptide-based drugs and materials continues to grow, the importance of these versatile building blocks is set to increase even further.
References
- 1. chimia.ch [chimia.ch]
- 2. researchgate.net [researchgate.net]
- 3. Capturing Peptide–GPCR Interactions and Their Dynamics | MDPI [mdpi.com]
- 4. Fmoc-3-(4'-pyridyl)-L-alanine | 169555-95-7 | FF48299 [biosynth.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Analysis of amino acids by HPLC/electrospray negative ion tandem mass spectrometry using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structural insights into GPCR signaling activated by peptide ligands: from molecular mechanism to therapeutic application - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Incorporation of D-Amino Acids in Peptide-Based Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The substitution of naturally occurring L-amino acids with their non-canonical D-enantiomers represents a powerful and versatile strategy in modern peptidomimetic and drug development. This technical guide provides an in-depth exploration of the role of D-amino acids in shaping peptide structure, function, and therapeutic potential. By leveraging their inherent resistance to proteolytic degradation and their ability to induce specific conformational changes, researchers can significantly enhance the pharmacokinetic profiles and biological activities of peptide-based therapeutics. This guide details the synthesis, analysis, and application of D-amino acid-containing peptides, offering a comprehensive resource for scientists in the field.
Introduction: The Chirality Advantage in Peptide Science
With the exception of achiral glycine, all proteinogenic amino acids exist as one of two stereoisomers, the L (levorotatory) and D (dextrorotatory) enantiomers. While the ribosomal machinery exclusively incorporates L-amino acids into proteins, D-amino acids are found in nature, particularly in the cell walls of bacteria and in various peptide natural products synthesized by non-ribosomal peptide synthetases (NRPSs).[1][2] The strategic incorporation of D-amino acids into synthetic peptides offers several key advantages, primarily centered around overcoming the inherent limitations of natural L-peptides as therapeutic agents, such as their rapid degradation by proteases.[3][4]
Enhancing Enzymatic Stability: A Core Benefit of D-Amino Acid Incorporation
A primary driver for the use of D-amino acids in peptide drug design is the significant enhancement of their resistance to enzymatic degradation.[3][4] Endogenous proteases are stereospecific and primarily recognize and cleave peptide bonds flanked by L-amino acids. The introduction of a D-amino acid at or near a cleavage site can sterically hinder the enzyme's active site, thereby preventing hydrolysis.[2] This increased stability translates to a longer in vivo half-life, a critical attribute for therapeutic efficacy.
Quantitative Impact on Peptide Stability
The substitution of L-amino acids with D-amino acids can dramatically increase the half-life of peptides in biological fluids. The extent of this stabilization is dependent on the position and number of D-amino acid substitutions.
| Peptide | Modification | Matrix | Half-life (L-Peptide) | Half-life (D-Peptide/Modified) | Fold Increase | Reference(s) |
| Carnosine | L- vs. D-enantiomer | Rat Serum | ~78 min | ~75 min | ~1 | [5] |
| Antitumor Peptide RDP215 | L-RDP215 vs. 9D-RDP215 | Human Serum (10%) | Significant degradation after 24h | Stable for up to 7 days | >168 | |
| Peptide 1 (Tam-labeled) | N/A | Human Blood Plasma | 43.5 h | N/A | N/A | [6] |
| Peptide 2 (Tam-labeled) | N/A | Human Blood Plasma | 3.2 h | N/A | N/A | [6] |
| Somatostatin | Natural 14-amino acid peptide | In vivo | < 3 minutes | 100 minutes (Octreotide) | >33 | [7] |
| Vasopressin | Natural nonapeptide | In vivo | ~10-20 minutes | 6 hours (Terlipressin) | ~18-36 | [1][8] |
| Retro-inverso Prosaptide (B10822537) D4 | All-D retro-inverso peptide | Rat Brain and Serum | Not reported | Intact for 60 min | N/A | [9] |
Modulation of Peptide Conformation and Biological Activity
The introduction of D-amino acids can have a profound impact on the secondary and tertiary structure of peptides. This conformational influence can be harnessed to stabilize specific bioactive conformations, such as β-turns and helices, or to disrupt undesirable aggregation-prone structures.
Impact on Receptor Binding Affinity
The altered conformation of D-amino acid-containing peptides can lead to changes in their binding affinity for their biological targets. This can result in either increased or decreased potency, depending on the specific interactions at the receptor binding site.
| Peptide/Analog | Receptor | Modification | IC50 / Ki (L-Peptide/Analog) | IC50 / Ki (D-Peptide/Analog) | Reference(s) |
| CJ-15,208 | Kappa Opioid Receptor (KOR) | Natural Peptide | 47 nM (Ki) | N/A | [10] |
| [L-Trp4]-CJ-15,208 | KOR / Mu Opioid Receptor (MOR) | L-Tryptophan at position 4 | Displays KOR and MOR activity | N/A | [10] |
| [D-Trp4]-CJ-15,208 | KOR / MOR | D-Tryptophan at position 4 | N/A | Displays KOR and MOR activity | [10] |
| Deltorphin II Analogs | Delta Opioid Receptor (DOR) | Halogenated D-Ala2 analogs | Ki values in nM range | Ki values in nM range | [11] |
| Endomorphin Analogs | Mu Opioid Receptor (MOR) | Various D-amino acid substitutions | Varied affinities | Varied affinities | [12] |
Synthesis and Analysis of D-Amino Acid-Containing Peptides
The incorporation of D-amino acids into peptide sequences is readily achievable through standard solid-phase peptide synthesis (SPPS) protocols.
Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) of a D-Amino Acid-Containing Peptide
This protocol outlines the manual Fmoc/tBu-based solid-phase synthesis of a peptide incorporating a D-amino acid.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected L- and D-amino acids
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane), Methanol
-
Deprotection solution: 20% piperidine (B6355638) in DMF
-
Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 1-2 hours.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF, DCM, and Methanol.
-
Amino Acid Coupling:
-
Activate the Fmoc-protected amino acid (L- or D-enantiomer) by dissolving it with HBTU and DIPEA in DMF.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor the coupling reaction using a Kaiser test.
-
Wash the resin thoroughly with DMF, DCM, and Methanol.
-
-
Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: After the final amino acid has been coupled, remove the N-terminal Fmoc group as described in step 2.
-
Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Analytical Characterization
The purity and identity of the synthesized D-amino acid-containing peptide should be confirmed using analytical techniques such as RP-HPLC and mass spectrometry.
Investigating Structural and Functional Consequences
A variety of biophysical and biochemical assays are employed to characterize the impact of D-amino acid incorporation on peptide structure and function.
Experimental Protocol: Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis
CD spectroscopy is a powerful technique for assessing the secondary structure of peptides in solution.
Materials:
-
Purified peptide
-
CD-compatible buffer (e.g., 10 mM sodium phosphate, pH 7.4)
-
Quartz cuvette (e.g., 1 mm path length)
-
CD spectrophotometer
Procedure:
-
Sample Preparation: Prepare a stock solution of the peptide in the chosen buffer. The final concentration for far-UV CD is typically in the range of 0.1-0.2 mg/mL.
-
Instrument Setup: Purge the CD instrument with nitrogen gas. Set the desired temperature (e.g., 25°C).
-
Blank Measurement: Record a baseline spectrum of the buffer alone in the far-UV region (e.g., 190-260 nm).
-
Sample Measurement: Record the CD spectrum of the peptide solution under the same conditions.
-
Data Processing: Subtract the buffer baseline from the peptide spectrum. Convert the raw data (millidegrees) to mean residue ellipticity ([θ]) using the following equation: [θ] = (mdeg × 100) / (c × n × l) where:
-
mdeg is the observed ellipticity in millidegrees
-
c is the molar concentration of the peptide
-
n is the number of amino acid residues
-
l is the path length of the cuvette in cm
-
-
Data Analysis: Analyze the resulting spectrum to estimate the secondary structure content (α-helix, β-sheet, random coil) using deconvolution software.
Experimental Protocol: Protease Degradation Assay
This assay quantifies the stability of a peptide in the presence of a specific protease.
Materials:
-
Purified L- and D-amino acid-containing peptides
-
Protease (e.g., trypsin, chymotrypsin, or human serum)
-
Assay buffer (e.g., PBS, pH 7.4)
-
Quenching solution (e.g., 10% TFA)
-
RP-HPLC system with a C18 column
Procedure:
-
Reaction Setup: Prepare reaction mixtures containing the peptide at a known concentration in the assay buffer.
-
Initiate Degradation: Add the protease to the reaction mixture to initiate the degradation. A control reaction without the protease should also be prepared.
-
Time-Course Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture and quench the enzymatic activity by adding the quenching solution.
-
HPLC Analysis: Analyze the quenched samples by RP-HPLC. The peak corresponding to the intact peptide will decrease over time as it is degraded.
-
Data Analysis: Quantify the peak area of the intact peptide at each time point. Plot the percentage of remaining intact peptide versus time to determine the degradation rate and half-life.
Signaling Pathways and D-Amino Acid Peptides
D-amino acid-containing peptides can act as agonists or antagonists of various signaling pathways, often involving G-protein coupled receptors (GPCRs).
D-Serine Signaling in the Central Nervous System
D-Serine, an endogenous D-amino acid, acts as a co-agonist at the N-methyl-D-aspartate (NMDA) receptor, playing a crucial role in synaptic plasticity and neurotransmission.[7][13][14][15][16]
Caption: D-Serine signaling pathway at a glutamatergic synapse.
GPCR Signaling: Melanocortin and Vasopressin Receptors
D-amino acid substitutions have been instrumental in the development of potent and stable agonists for GPCRs, such as the melanocortin and vasopressin receptors.
Caption: Generalized GPCR signaling cascade initiated by a D-amino acid peptide agonist.
Experimental Workflows
Workflow for Screening an Antimicrobial Peptide (AMP) Library
This workflow outlines the steps for identifying potent AMPs from a library of D-amino acid-containing peptides.
Caption: A typical workflow for the screening and identification of lead antimicrobial peptides.
Conclusion and Future Perspectives
The incorporation of D-amino acids has proven to be an indispensable tool in the development of peptide-based therapeutics. The ability to confer resistance to proteolysis, modulate conformation, and fine-tune biological activity provides a rational approach to overcoming the inherent limitations of natural peptides. As our understanding of peptide-protein interactions deepens and synthetic methodologies continue to advance, the strategic use of D-amino acids will undoubtedly play an even more prominent role in the design of next-generation peptide drugs with enhanced efficacy and pharmacokinetic properties. The exploration of more complex D-amino acid substitution patterns, including the use of retro-inverso peptides and the combination of D-amino acids with other peptidomimetic strategies, holds great promise for the future of peptide-based drug discovery.[4][17][18]
References
- 1. pharmiweb.com [pharmiweb.com]
- 2. Intracellular signaling mechanisms of the melanocortin receptors: current state of the art - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hub.hku.hk [hub.hku.hk]
- 4. Cyclic peptide drugs approved in the last two decades (2001–2021) - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00154J [pubs.rsc.org]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. MTT (Assay protocol [protocols.io]
- 7. Cyclic Peptides: FDA-Approved Drugs and Their Oral Bioavailability and Metabolic Stability Tactics - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. Vasopressin - Wikipedia [en.wikipedia.org]
- 9. Retro-inverso prosaptide peptides retain bioactivity, are stable In vivo, and are blood-brain barrier permeable - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Peptide Derived Ligands for the Discovery of Safer Opioid Analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Pharmacology of Halogenated δ-Opioid-Selective [D-Ala2]Deltorphin II Peptide Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Endomorphins and related opioid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 14. broadpharm.com [broadpharm.com]
- 15. benchchem.com [benchchem.com]
- 16. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 17. mdpi.com [mdpi.com]
- 18. Vasopressin analogue - Wikipedia [en.wikipedia.org]
A Technical Guide to Fmoc-D-2-Pal-OH: Sourcing and Application in Peptide Synthesis
For researchers and professionals engaged in drug development and peptide chemistry, the selection of high-quality amino acid derivatives is a critical determinant of success. Fmoc-D-2-Pal-OH, a pyridylalanine derivative, offers unique properties for the synthesis of novel peptides. This in-depth technical guide provides a comprehensive overview of available suppliers, purity standards, and a detailed experimental protocol for the incorporation of this building block in solid-phase peptide synthesis (SPPS).
Supplier and Purity Analysis
The procurement of Fmoc-D-2-Pal-OH with well-defined purity is paramount for reproducible and reliable peptide synthesis. A survey of prominent chemical suppliers reveals a range of available purities, which are crucial for researchers to consider based on their specific experimental needs. High-performance liquid chromatography (HPLC) is the standard analytical method for determining the purity of these compounds.
Below is a summary of commercially available Fmoc-D-2-Pal-OH from various suppliers, detailing their stated purity levels. Researchers are advised to request lot-specific Certificates of Analysis (CoA) for precise purity data and information on the analytical methods used.
| Supplier | Stated Purity | Analytical Method | CAS Number |
| MedChemExpress | 99.82% | HPLC, HNMR | 185379-39-9 |
| CymitQuimica | 98% | Not Specified | 185379-39-9[1] |
| Sigma-Aldrich | ≥97% | Not Specified | 185379-39-9 |
| Aapptec Peptides | Lot-specific | CoA available | 185379-39-9[2] |
| Advanced ChemTech | Not Specified | Not Specified | 185379-39-9[3] |
| BLD Pharm | Not Specified | Not Specified | 185379-39-9 |
Logical Workflow for Supplier Selection
Choosing the appropriate supplier for Fmoc-D-2-Pal-OH involves a systematic evaluation of several factors beyond just the initial cost. The following diagram illustrates a logical workflow to guide researchers in this selection process.
Caption: A logical workflow for selecting a suitable supplier for Fmoc-D-2-Pal-OH.
Experimental Protocol: Incorporation of Fmoc-D-2-Pal-OH in Solid-Phase Peptide Synthesis
The following protocol provides a detailed methodology for the incorporation of Fmoc-D-2-Pal-OH into a peptide sequence using manual Fmoc-based solid-phase peptide synthesis (SPPS). This protocol is adapted from established methods for the synthesis of peptides containing pyridylalanine residues.
Materials and Reagents:
-
Fmoc-Rink Amide resin (or other suitable resin)
-
Fmoc-D-2-Pal-OH
-
Other required Fmoc-protected amino acids
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine (B6355638), reagent grade
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure® or 1-Hydroxybenzotriazole (HOBt)
-
Trifluoroacetic acid (TFA), reagent grade
-
Triisopropylsilane (TIS), reagent grade
-
Water, HPLC grade
-
Diethyl ether, anhydrous
-
Solid-phase synthesis vessel
-
Shaker or bubbler for agitation
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for at least 1 hour in the synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes, then drain.
-
Add a fresh solution of 20% piperidine in DMF and agitate for 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min), followed by DMF (3 x 1 min).
-
-
Coupling of Fmoc-D-2-Pal-OH:
-
In a separate vial, dissolve Fmoc-D-2-Pal-OH (3 equivalents relative to the resin loading), OxymaPure (3 equivalents), and DIC (3 equivalents) in DMF.
-
Pre-activate the mixture by allowing it to stand for 5-10 minutes at room temperature.
-
Add the activated amino acid solution to the deprotected resin in the synthesis vessel.
-
Agitate the mixture for 1-2 hours at room temperature.
-
To monitor the completion of the coupling reaction, a Kaiser test can be performed on a small sample of the resin beads. A negative test (yellow beads) indicates a complete reaction.
-
Once the coupling is complete, drain the reaction solution and wash the resin with DMF (5 x 1 min).
-
-
Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid to be added to the peptide chain.
-
Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the N-terminally deprotected peptide-resin with DMF, followed by DCM, and dry the resin under a stream of nitrogen.
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v).
-
Add the cleavage cocktail to the dried resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold diethyl ether.
-
Dry the crude peptide pellet under vacuum.
-
-
Purification and Analysis:
-
Purify the crude peptide using preparative reverse-phase HPLC (RP-HPLC).
-
Analyze the purified peptide by analytical RP-HPLC and mass spectrometry to confirm its identity and purity.
-
Experimental Workflow Diagram
The following diagram illustrates the key steps in the solid-phase synthesis of a peptide incorporating Fmoc-D-2-Pal-OH.
Caption: A workflow for the solid-phase synthesis of a peptide using Fmoc chemistry.
By carefully selecting a high-purity Fmoc-D-2-Pal-OH from a reputable supplier and following a well-defined experimental protocol, researchers can successfully incorporate this valuable building block into their synthetic peptides, enabling the exploration of novel peptide-based therapeutics and research tools.
References
Methodological & Application
Application Notes and Protocols for Solid-Phase Peptide Synthesis of Peptides Containing Fmoc-D-2-Pal-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-D-2-pyridylalanine (Fmoc-D-2-Pal-OH) is an unnatural amino acid derivative utilized in solid-phase peptide synthesis (SPPS) to introduce a pyridyl moiety into peptide sequences. The incorporation of D-2-pyridylalanine can significantly influence the conformational properties, binding affinity, and biological activity of peptides. The pyridyl group can act as a hydrogen bond acceptor, a metal chelator, and can introduce a basic center into the peptide backbone. These properties make it a valuable building block in the design of peptide-based therapeutics, particularly for targeting G-protein coupled receptors (GPCRs). This document provides a detailed protocol for the efficient incorporation of Fmoc-D-2-Pal-OH into peptides using standard Fmoc-SPPS chemistry.
Properties of Fmoc-D-2-Pal-OH
A summary of the key chemical properties of Fmoc-D-2-Pal-OH is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₂₃H₂₀N₂O₄ | [1] |
| Molecular Weight | 388.42 g/mol | [1] |
| Appearance | White to off-white solid | |
| Purity (typical) | ≥98% | |
| Solubility | Soluble in DMF, NMP, and DCM/DMF mixtures | [2] |
Table 1: Chemical Properties of Fmoc-D-2-Pal-OH.
Experimental Protocols
The following protocols outline the key steps for the solid-phase synthesis of peptides containing a D-2-pyridylalanine residue. These are general guidelines and may require optimization based on the specific peptide sequence and scale of the synthesis.
Resin Selection and Swelling
The choice of resin depends on the desired C-terminal functionality of the peptide (e.g., amide or carboxylic acid). Rink amide resin is commonly used for peptide amides, while Wang or 2-chlorotrityl chloride resins are suitable for C-terminal acids.[3]
Protocol:
-
Place the desired amount of resin in a reaction vessel.
-
Add N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) to the resin (approximately 10-15 mL per gram of resin).
-
Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.[3]
Fmoc Deprotection
The N-terminal Fmoc protecting group is removed to allow for the coupling of the next amino acid.
Protocol:
-
Drain the swelling solvent from the resin.
-
Add a solution of 20% piperidine (B6355638) in DMF to the resin.
-
Agitate the mixture for a specified time (see Table 2). A two-step deprotection is often recommended for efficient removal.[4]
-
Drain the piperidine solution.
-
Repeat the treatment with 20% piperidine in DMF.
-
Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.[5]
| Deprotection Step | Reagent | Time |
| First Deprotection | 20% Piperidine in DMF | 3-5 minutes |
| Second Deprotection | 20% Piperidine in DMF | 15-20 minutes |
Table 2: Recommended Fmoc Deprotection Conditions.
Fmoc-D-2-Pal-OH Coupling
The coupling of Fmoc-D-2-Pal-OH to the deprotected N-terminus of the growing peptide chain is a critical step. The choice of coupling reagent and reaction time can impact the efficiency of the reaction. While specific quantitative data for Fmoc-D-2-Pal-OH is limited, standard coupling conditions for Fmoc-amino acids can be applied and optimized.
Protocol:
-
In a separate vial, dissolve Fmoc-D-2-Pal-OH (3-5 equivalents relative to the resin loading) and a coupling agent (e.g., HATU, HBTU) in DMF.
-
Add a base, such as N,N-diisopropylethylamine (DIPEA) (see Table 3 for molar equivalents), to the activation mixture.
-
Pre-activate the mixture for 1-5 minutes at room temperature.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for the recommended coupling time (see Table 3).
-
After coupling, drain the reaction solution and wash the resin with DMF.
-
Perform a Kaiser test or other qualitative test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), a recoupling step may be necessary.[6]
| Coupling Reagent | Fmoc-D-2-Pal-OH (eq.) | Coupling Reagent (eq.) | Base (DIPEA) (eq.) | Typical Coupling Time | Notes |
| HATU | 3 | 2.9 | 6 | 30-60 minutes | Highly efficient, recommended for sterically hindered couplings. |
| HBTU | 3 | 2.9 | 6 | 30-90 minutes | A common and effective coupling reagent. |
| DIC/Oxyma | 3 | 3 (DIC), 3 (Oxyma) | N/A | 60-120 minutes | Can reduce racemization. |
Table 3: Recommended Coupling Conditions for Fmoc-D-2-Pal-OH. Note: Equivalents are relative to the resin loading capacity. Coupling times may need to be optimized for specific sequences.
Capping (Optional)
If the coupling reaction is incomplete, unreacted amino groups can be capped to prevent the formation of deletion sequences.
Protocol:
-
Treat the resin with a capping solution, typically a mixture of acetic anhydride (B1165640) and DIPEA in DMF, for 15-30 minutes.
-
Wash the resin thoroughly with DMF.
Chain Elongation
Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.
Cleavage and Deprotection
The final step involves cleaving the completed peptide from the resin and removing the side-chain protecting groups. The choice of cleavage cocktail depends on the amino acid composition of the peptide.
Protocol:
-
Wash the peptide-resin with dichloromethane (B109758) (DCM) and dry it under vacuum.
-
Prepare a cleavage cocktail. A common cocktail is Reagent K: 82.5% trifluoroacetic acid (TFA), 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol. For peptides without sensitive residues, a simpler mixture of TFA/H₂O/triisopropylsilane (TIS) (95:2.5:2.5) can be used.[7][8]
-
Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).
-
Stir the mixture at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether and dry under vacuum.
Potential Side Reactions
While Fmoc-SPPS is a robust method, certain side reactions can occur. Although no side reactions are specifically attributed to the pyridyl group of D-2-Pal under standard SPPS conditions, general side reactions to be aware of include:
-
Aspartimide Formation: Peptides containing aspartic acid are prone to the formation of a five-membered ring aspartimide intermediate, especially during piperidine-mediated Fmoc deprotection. This can lead to racemization and the formation of β-aspartyl peptides.[4]
-
Diketopiperazine Formation: At the dipeptide stage, intramolecular cyclization can occur, leading to the cleavage of the dipeptide from the resin. This is more prevalent with proline or other sterically unhindered amino acids at the C-terminus.[6]
-
Racemization: Although generally low with Fmoc chemistry, some amino acids, like histidine and cysteine, are more susceptible to racemization during activation.[4] The use of additives like Oxyma with carbodiimide-based coupling can mitigate this.
Purification and Analysis
The crude peptide is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol:
-
Dissolve the crude peptide in a suitable solvent (e.g., a mixture of acetonitrile (B52724) and water with 0.1% TFA).
-
Purify the peptide using a C18 column and a gradient of acetonitrile in water (both containing 0.1% TFA).
-
Collect fractions and analyze them by analytical HPLC and mass spectrometry to confirm the purity and identity of the desired peptide.
-
Pool the pure fractions and lyophilize to obtain the final peptide product.
Visualizations
Solid-Phase Peptide Synthesis Workflow
Caption: General workflow for Fmoc solid-phase peptide synthesis.
GPCR Signaling Pathway Activated by a Peptide Agonist
Peptides containing D-2-pyridylalanine can be designed as agonists for G-protein coupled receptors. The following diagram illustrates a canonical GPCR signaling cascade initiated by the binding of a peptide agonist.
Caption: GPCR signaling cascade initiated by a peptide agonist.
Conclusion
The incorporation of Fmoc-D-2-Pal-OH into peptides via Fmoc-SPPS is a straightforward process that can yield novel peptides with potentially enhanced biological activities. By following the detailed protocols and being mindful of potential side reactions, researchers can successfully synthesize and purify peptides containing this valuable unnatural amino acid for a wide range of applications in drug discovery and chemical biology. Further optimization of coupling conditions for specific peptide sequences is recommended to achieve the highest possible purity and yield.
References
- 1. mdpi.com [mdpi.com]
- 2. Discovery and Validation of Novel Peptide Agonists for G-protein-coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.uci.edu [chem.uci.edu]
- 4. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chempep.com [chempep.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Coupling Fmoc-2-D-Pal-OH in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-natural amino acids into peptide sequences is a critical strategy in drug discovery and development, often imparting enhanced biological activity, stability, and conformational constraint. Fmoc-2-D-pyridylalanine (Fmoc-2-D-Pal-OH) is a versatile synthetic amino acid containing a pyridine (B92270) ring, which can introduce unique structural and functional properties into peptides. However, its steric hindrance, owing to the bulky pyridyl group at the β-carbon, presents significant challenges during solid-phase peptide synthesis (SPPS), often leading to incomplete coupling and a higher risk of racemization.
These application notes provide a comprehensive overview of recommended coupling methods for the successful incorporation of this compound into peptide chains, complete with detailed experimental protocols and a comparative analysis of various coupling reagents.
Challenges in Coupling this compound
The primary challenges associated with the coupling of this compound in SPPS are:
-
Steric Hindrance: The pyridine ring in close proximity to the carboxyl group creates significant steric bulk, which can impede the approach of the activated amino acid to the N-terminal amine of the growing peptide chain. This can result in lower coupling yields and the need for more forcing reaction conditions.
-
Racemization: The α-carbon of this compound is susceptible to epimerization, particularly under basic conditions and with certain activation methods. The use of carbodiimide (B86325) reagents, such as DIC, in combination with additives like Oxyma, has been reported to induce racemization for this specific amino acid.
To overcome these challenges, the selection of an appropriate coupling reagent and optimization of the reaction conditions are paramount.
Comparative Analysis of Coupling Reagents
The choice of coupling reagent is critical for the efficient and stereochemically pure incorporation of this compound. Based on studies of sterically hindered amino acids, uronium/aminium and phosphonium (B103445) salt-based reagents are generally recommended over carbodiimides.
| Coupling Reagent Class | Examples | Recommended for this compound? | Relative Efficiency for Hindered Couplings | Risk of Racemization | Key Considerations |
| Uronium/Aminium Salts | HATU, HBTU, HCTU, COMU | Highly Recommended | High to Very High | Low to Medium | HATU is often considered the most efficient but is also more expensive.[1][2] COMU is a safer alternative to benzotriazole-based reagents.[3] |
| Phosphonium Salts | PyBOP, PyAOP | Recommended | High | Low | PyBOP is a well-established reagent for difficult couplings. |
| Carbodiimides | DIC, DCC | Not Recommended | Low to Medium | High | Slower reaction rates and a demonstrated risk of racemization with 2-pyridylalanine. |
Recommended Coupling Protocols
The following protocols are recommended for the incorporation of this compound in manual or automated SPPS. It is advised to perform a test coupling and monitor the reaction completion using a qualitative test (e.g., Kaiser or Chloranil test). Double coupling may be necessary to achieve complete incorporation.
Protocol 1: HATU-Mediated Coupling
This protocol is highly recommended for achieving high coupling efficiency with minimized risk of racemization.
Materials:
-
Fmoc-deprotected peptide-resin
-
This compound
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF for at least 30 minutes.
-
Activation Solution Preparation: In a separate vessel, dissolve this compound (3-5 equivalents relative to the resin loading) and HATU (2.9-4.9 equivalents) in DMF.
-
Activation: Add DIPEA (6-10 equivalents) to the activation solution and allow for pre-activation for 1-5 minutes.
-
Coupling: Add the activated amino acid solution to the peptide-resin. Agitate the reaction vessel at room temperature for 1-2 hours.
-
Monitoring: Perform a qualitative test (e.g., Kaiser test) to monitor the completion of the coupling reaction. If the test is positive (indicating free amines), a second coupling is recommended.
-
Washing: After complete coupling, wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.
Protocol 2: HBTU/HOBt-Mediated Coupling
A cost-effective and widely used alternative to HATU, providing good performance for hindered couplings.
Materials:
-
Fmoc-deprotected peptide-resin
-
This compound
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF for at least 30 minutes.
-
Activation Solution Preparation: In a separate vessel, dissolve this compound (3-5 equivalents), HBTU (2.9-4.9 equivalents), and HOBt (3-5 equivalents) in DMF.
-
Activation: Add DIPEA (6-10 equivalents) to the activation solution and pre-activate for 1-5 minutes.
-
Coupling: Add the activated amino acid solution to the peptide-resin and agitate at room temperature for 1-4 hours.
-
Monitoring: Check for reaction completion using a suitable qualitative test. Perform a second coupling if necessary.
-
Washing: Wash the resin extensively with DMF (3-5 times).
Protocol 3: COMU-Mediated Coupling
A modern and safer alternative, offering high efficiency comparable to HATU.[3]
Materials:
-
Fmoc-deprotected peptide-resin
-
This compound
-
COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF for at least 30 minutes.
-
Activation Solution Preparation: Dissolve this compound (3-5 equivalents) and COMU (2.9-4.9 equivalents) in DMF.
-
Activation: Add DIPEA (6-10 equivalents) to the solution. Pre-activation is generally not required.
-
Coupling: Immediately add the coupling mixture to the resin and react for 1-2 hours at room temperature.
-
Monitoring: Assess coupling completion with a qualitative test and re-couple if needed.
-
Washing: Wash the resin thoroughly with DMF (3-5 times).
Visualizations
Experimental Workflow
Caption: General experimental workflow for the coupling of this compound in SPPS.
Logical Relationship of Coupling Strategies
Caption: Logical relationship comparing coupling strategies for this compound.
Conclusion
The successful incorporation of the sterically hindered amino acid this compound into peptides via SPPS is achievable with careful selection of coupling reagents and optimized protocols. The use of potent uronium/aminium or phosphonium salt-based coupling reagents, such as HATU, HBTU, or COMU, is strongly recommended to overcome the challenges of steric hindrance and to minimize the risk of racemization. Standard carbodiimide methods should be avoided. By following the detailed protocols provided in these application notes, researchers can improve the yield and purity of peptides containing this valuable non-natural amino acid, thereby facilitating advancements in peptide-based drug discovery and development.
References
Application Notes: Incorporating Fmoc-2-D-Pal-OH into Bioactive Peptides
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed application notes and protocols for the incorporation of the unnatural amino acid Fmoc-3-(2-pyridyl)-D-alanine (Fmoc-2-D-Pal-OH) into bioactive peptides. The focus is on its application in the synthesis of potent Gonadotropin-Releasing Hormone (GnRH) antagonists. We present quantitative data on the bioactivity of these peptides, detailed protocols for solid-phase peptide synthesis (SPPS), and visual diagrams of the relevant biological pathways and experimental workflows to guide researchers in this field.
Introduction to this compound
This compound is a derivative of the D-isomer of alanine, featuring a pyridyl group on its side chain and an N-terminal fluorenylmethoxycarbonyl (Fmoc) protecting group.[1] The incorporation of unnatural amino acids like 2-D-Pal is a key strategy in modern peptide drug design. It allows for the modification of peptide conformation, stability, and receptor binding affinity, often leading to enhanced biological activity or improved pharmacokinetic properties. The Fmoc group is a base-labile protecting group widely used in solid-phase peptide synthesis (SPPS), which can be removed under mild basic conditions, making it compatible with a wide range of acid-labile side-chain protecting groups.[2][3]
Application Highlight: Potent GnRH Antagonists
A prominent application of incorporating 2-D-Pal is in the development of Gonadotropin-Releasing Hormone (GnRH) antagonists. GnRH, a decapeptide, regulates the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland by binding to the GnRH receptor (GnRHR).[4] GnRH antagonists competitively block this receptor, leading to a rapid and reversible suppression of sex hormones like testosterone (B1683101) and estradiol.[5] This mechanism is therapeutically valuable for treating hormone-dependent conditions such as prostate cancer, endometriosis, and uterine fibroids, and for controlled ovarian stimulation in assisted reproduction.[5][6]
The introduction of specific unnatural D-amino acids at the N-terminus of GnRH analogues, including 3-(2-pyridyl)-D-alanine at position 3, is crucial for their antagonistic properties and high receptor binding affinity.[7][8] For instance, the widely used GnRH antagonist Cetrorelix contains a D-3-Pal residue at this position.[7] This modification helps to stabilize a peptide conformation that is optimal for receptor binding but does not trigger signal transduction.
Below is a diagram illustrating the logical benefit of incorporating this amino acid.
Quantitative Biological Data
The incorporation of 2-D-Pal significantly impacts the bioactivity of GnRH analogues. The following table summarizes key quantitative data from published studies, demonstrating the high potency of these modified peptides.
| Peptide / Compound | Sequence / Description | Bioactivity Metric | Value | Reference |
| Heptapeptide (B1575542) Antagonist | Ac-D-Nal-D-Cpa-D-Pal -Gly-Arg-Pro-D-Ala-NH₂ | Receptor Binding Affinity (IC₅₀) | 7 nM | [9] |
| Native GnRH | (pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH₂) | Receptor Binding Affinity (IC₅₀) | 2 nM | [9] |
| GnRH Antagonist 6 | Contains D-3-Pal at position 3 | In vitro Antagonism (IC₅₀) | 1.65 nM | [7] |
| GnRH Antagonist 7 | Contains D-2-OMe-5-Pal at position 3 | In vitro Antagonism (IC₅₀) | 5.22 nM | [7] |
| Cetrorelix | GnRH antagonist containing D-3-Pal | Inhibition of GnRH-induced Ca²⁺ signal (AUC) | 21,482 ± 6718 | [10] |
| Ganirelix | GnRH antagonist | Inhibition of GnRH-induced Ca²⁺ signal (AUC) | 73,164 ± 16,237 | [10] |
| Control (No Antagonist) | GnRH-induced Ca²⁺ signal | Area Under Curve (AUC) | 109,340 ± 13,866 | [10] |
Note: A lower IC₅₀ value indicates higher binding affinity or antagonistic potency. A lower AUC for Ca²⁺ signal indicates stronger inhibition.
Signaling Pathway: GnRH Receptor Antagonism
GnRH receptors are G-protein coupled receptors (GPCRs) of the Gq/11 family.[11] Upon binding of GnRH, the receptor activates Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates Protein Kinase C (PKC).[10][11] This cascade ultimately leads to the synthesis and secretion of LH and FSH. GnRH antagonists containing 2-D-Pal bind to the GnRHR but do not activate this downstream signaling, effectively blocking the pathway.[5]
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a 2-D-Pal-containing Peptide
This protocol outlines the manual Fmoc/tBu-based solid-phase synthesis of a generic peptide incorporating this compound.[2][12][13]
Materials:
-
Fmoc-Rink Amide MBHA resin (or other suitable resin)
-
Fmoc-protected amino acids (including this compound)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM)
-
Coupling reagents: HBTU/HOBt or HATU
-
Activation base: N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water
-
Cold diethyl ether
-
SPPS reaction vessel
Workflow Diagram:
Procedure:
-
Resin Preparation:
-
Place the resin (e.g., 0.1 mmol scale) in the reaction vessel.
-
Swell the resin in DMF for 30-60 minutes. Drain the DMF.
-
-
Fmoc Deprotection (First Amino Acid):
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes, drain, and repeat with fresh solution for another 15-20 minutes.[2]
-
Drain the solution and wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times) to remove all traces of piperidine.
-
-
Amino Acid Coupling (Incorporating this compound):
-
In a separate vial, pre-activate the amino acid to be coupled. For a 0.1 mmol synthesis, dissolve this compound (3-5 equivalents, e.g., 0.3-0.5 mmol), HBTU (3-5 eq.), and HOBt (3-5 eq.) in DMF.
-
Add DIPEA (6-10 eq.) to the activation mixture and vortex for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin in the reaction vessel.
-
Agitate at room temperature for 1-2 hours.
-
To confirm coupling completion, perform a Kaiser test. If the test is positive (beads are blue), the coupling is incomplete; repeat the coupling step.
-
-
Chain Elongation:
-
After successful coupling (Kaiser test negative), drain the coupling solution and wash the resin with DMF (3-5 times).
-
Repeat the deprotection (Step 2) and coupling (Step 3) cycles for each subsequent amino acid in the peptide sequence.
-
-
Final Cleavage and Deprotection:
-
After the final amino acid is coupled, perform a final Fmoc deprotection.
-
Wash the peptide-resin extensively with DMF, followed by DCM, and dry it under vacuum.
-
Add the cleavage cocktail (e.g., TFA/TIS/H₂O) to the resin and agitate at room temperature for 2-3 hours.[2] This step cleaves the peptide from the resin and removes the acid-labile side-chain protecting groups.
-
-
Peptide Precipitation and Recovery:
-
Filter the resin and collect the TFA solution containing the cleaved peptide.
-
Precipitate the crude peptide by adding the TFA solution dropwise into a centrifuge tube containing cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash 2-3 times.
-
Dry the crude peptide pellet under vacuum.
-
Protocol 2: Peptide Purification and Characterization
-
Purification:
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile (B52724) mixture with 0.1% TFA).
-
Purify the peptide using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with a C18 column.
-
Use a linear gradient of acetonitrile in water (both containing 0.1% TFA) to elute the peptide.
-
Collect fractions corresponding to the major peak and combine them.
-
-
Characterization:
-
Confirm the purity of the collected fractions using analytical RP-HPLC.
-
Verify the molecular weight and identity of the purified peptide using Mass Spectrometry (e.g., ESI-MS or MALDI-TOF).
-
Disclaimer: These protocols are intended as a general guide. Researchers should optimize conditions based on the specific peptide sequence and available laboratory equipment. Always follow appropriate safety procedures when handling chemicals like TFA, piperidine, and DIPEA.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 3. Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rational Design, Synthesis and Binding Affinity Studies of Anthraquinone Derivatives Conjugated to Gonadotropin-Releasing Hormone (GnRH) Analogues towards Selective Immunosuppression of Hormone-Dependent Cancer [mdpi.com]
- 5. Gonadotropin-releasing hormone antagonist - Wikipedia [en.wikipedia.org]
- 6. GnRH Agonists & Antagonists | PPTX [slideshare.net]
- 7. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
- 8. mdpi.com [mdpi.com]
- 9. Design and synthesis of potent hexapeptide and heptapeptide gonadotropin-releasing hormone antagonists by truncation of a decapeptide analogue sequence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. GnRH Antagonists Produce Differential Modulation of the Signaling Pathways Mediated by GnRH Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Physiology, Gonadotropin-Releasing Hormone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Synthesis and biological evaluation of antagonists of growth hormone-releasing hormone with high and protracted in vivo activities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Automated Peptide Synthesizers [peptidemachines.com]
Application Notes and Protocols for Fmoc-2-D-Pal-OH in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of N-α-Fmoc-3-(2-pyridyl)-D-alanine (Fmoc-2-D-Pal-OH) in medicinal chemistry, with a particular focus on its application in the solid-phase peptide synthesis (SPPS) of gonadotropin-releasing hormone (GnRH) antagonists. This document includes detailed experimental protocols, quantitative data on the biological activity of resulting peptides, and visualizations of relevant signaling pathways.
Introduction to this compound
This compound is an unnatural amino acid derivative widely employed in the synthesis of peptidomimetics and peptide-based therapeutics. The presence of the 2-pyridyl group in the side chain can introduce unique conformational constraints and potential for metal chelation or hydrogen bonding interactions, which can enhance the biological activity and stability of the resulting peptide. The fluorenylmethoxycarbonyl (Fmoc) protecting group on the α-amine allows for its use in the well-established Fmoc-based solid-phase peptide synthesis (SPPS) methodology.
A primary application of this compound is in the development of potent GnRH antagonists. These antagonists are crucial in the treatment of hormone-dependent diseases such as prostate cancer, endometriosis, and uterine fibroids, as well as in assisted reproduction technologies.[1] The incorporation of unnatural D-amino acids like D-2-pyridylalanine at specific positions in the GnRH sequence is a key strategy for converting the native agonist into an antagonist with improved metabolic stability.[1]
Medicinal Chemistry Applications: GnRH Antagonists
The substitution of native amino acids with unnatural counterparts, such as D-2-pyridylalanine at position 3, is a critical modification in the design of third-generation GnRH antagonists.[1] These antagonists competitively and reversibly bind to GnRH receptors in the pituitary gland, leading to a rapid suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) secretion.[1] This, in turn, reduces the production of testosterone (B1683101) in men and estrogen in women, which is beneficial in managing hormone-sensitive conditions.
The structure-activity relationship of GnRH antagonists is well-studied, and the presence of a D-amino acid at position 3, like D-2-pyridylalanine, has been shown to be superior to other substitutions for antagonistic activity.
Quantitative Biological Activity Data
The following table summarizes the in vitro biological activity of a GnRH antagonist, Degarelix, which contains a D-2-pyridylalanine residue at position 3, and a related analog where this residue is modified. This data highlights the importance of the specific structure at this position for receptor binding and antagonistic potency.
| Compound | Modification at Position 3 | In Vitro IC50 (nM) |
| Degarelix ([Ac-D-2Nal¹,D-4Cpa²,D-3Pal ³,Ser⁴,D-Aph(L-Hor)⁵,L-Aph(Cbm)⁶,Lys⁸,Pro⁹,D-Ala¹⁰]GnRH) | D-3-pyridylalanine | 1.65[2] |
| Analog 7 | D-2-methoxy-5-pyridylalanine | 5.22[2] |
Note: The IC50 values represent the concentration of the antagonist required to inhibit 50% of the GnRH-induced response in an in vitro assay.
Experimental Protocols
The following protocols provide a general methodology for the solid-phase synthesis of a peptide incorporating this compound, such as a GnRH antagonist, using manual Fmoc SPPS.
Resin Preparation and First Amino Acid Loading
This protocol describes the loading of the first Fmoc-protected amino acid onto a 2-chlorotrityl chloride resin, which is suitable for the synthesis of peptides with a C-terminal carboxylic acid.
-
Materials: 2-chlorotrityl chloride resin (100-200 mesh), N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Methanol (MeOH), Diisopropylethylamine (DIPEA), Fmoc-protected amino acid.
-
Procedure:
-
Swell the 2-chlorotrityl chloride resin in DMF in a reaction vessel for 30 minutes.
-
Wash the resin three times with DCM.
-
Dissolve 1.5 equivalents of the first Fmoc-amino acid and 3.0 equivalents of DIPEA in DCM.
-
Add the amino acid solution to the resin and shake for 1-2 hours.
-
To cap any unreacted sites, add MeOH to the reaction vessel and shake for 15 minutes.
-
Wash the resin three times with DCM and three times with DMF.
-
Dry a small sample of the resin to determine the loading efficiency by spectrophotometric analysis of the Fmoc group cleaved with piperidine (B6355638).
-
Fmoc Solid-Phase Peptide Synthesis Cycle
This cycle of deprotection and coupling is repeated for each amino acid in the peptide sequence.
-
Materials: Loaded resin, 20% (v/v) piperidine in DMF, Fmoc-amino acid (including this compound), HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole), DIPEA, DMF, DCM.
-
Fmoc Deprotection:
-
Wash the resin with DMF (3 times).
-
Add 20% piperidine in DMF to the resin and shake for 5 minutes.
-
Drain the solution.
-
Add a fresh solution of 20% piperidine in DMF and shake for an additional 15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Amino Acid Coupling (incorporating this compound):
-
In a separate vial, dissolve 3 equivalents of the Fmoc-amino acid (e.g., this compound), 2.9 equivalents of HBTU, and 3 equivalents of HOBt in DMF.
-
Add 6 equivalents of DIPEA to the activation mixture and allow it to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Shake the reaction vessel for 1-2 hours.
-
To monitor the completion of the coupling reaction, a Kaiser test can be performed. If the test is positive (indicating free amines), the coupling step should be repeated.
-
Wash the resin with DMF (3 times) and DCM (3 times).
-
Cleavage and Deprotection
This protocol describes the final step of cleaving the synthesized peptide from the resin and removing the side-chain protecting groups.
-
Materials: Peptide-resin, Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Water, Dichloromethane (DCM), Diethyl ether.
-
Procedure:
-
Wash the peptide-resin with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail. A common mixture is 95% TFA, 2.5% TIS, and 2.5% water.
-
Add the cleavage cocktail to the peptide-resin and shake at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with additional TFA or DCM to ensure complete recovery of the peptide.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether to remove scavengers and dissolved protecting groups.
-
Dry the crude peptide under vacuum.
-
Purification and Analysis
-
Purification: The crude peptide is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analysis: The purity and identity of the final peptide can be confirmed by analytical RP-HPLC and mass spectrometry (e.g., ESI-MS or MALDI-TOF). The final yield is calculated based on the initial resin loading. Purity of greater than 95% is often achieved after purification.[3]
Signaling Pathways and Experimental Workflows
GnRH Receptor Signaling Pathway
GnRH antagonists, synthesized using building blocks like this compound, exert their therapeutic effect by blocking the GnRH receptor (GnRHR), a G-protein coupled receptor (GPCR). The diagram below illustrates the downstream signaling cascade that is inhibited by these antagonists.
Caption: GnRH receptor signaling pathway and its inhibition by antagonists.
Experimental Workflow for Peptide Synthesis and Evaluation
The following diagram outlines the typical workflow from peptide design to biological evaluation for a novel GnRH antagonist synthesized using this compound.
Caption: Workflow for GnRH antagonist synthesis and evaluation.
References
- 1. GnRH Peptide Antagonist: Comparative Analysis of Chemistry and Formulation with Implications for Clinical Safety and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
- 3. Synthesis and biological evaluation of antagonists of growth hormone-releasing hormone with high and protracted in vivo activities - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Metal-Binding Peptides Using Fmoc-D-2-Pyridylalanine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of peptides incorporating non-canonical amino acids is a burgeoning field in medicinal chemistry and drug development. These tailored peptides offer unique structural and functional properties, including the ability to chelate metal ions. Fmoc-D-2-pyridylalanine (Fmoc-2-D-Pal-OH) is a key building block in this endeavor, enabling the creation of peptides with specific metal-binding capabilities. The pyridyl group acts as a potent ligand for various metal ions, making these peptides valuable tools in the development of novel therapeutics, diagnostic agents, and catalysts. This document provides detailed application notes and protocols for the successful solid-phase peptide synthesis (SPPS) of metal-binding peptides using Fmoc-D-2-pyridylalanine.
Core Principles
The incorporation of Fmoc-D-2-pyridylalanine into a peptide sequence follows the fundamental principles of fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS). The synthesis is performed on a solid resin support, allowing for the stepwise addition of amino acids in a C-terminal to N-terminal direction. The Fmoc protecting group on the α-amine of the incoming amino acid is removed with a mild base, typically piperidine (B6355638), to allow for the subsequent coupling reaction. The pyridyl side chain of Fmoc-D-2-pyridylalanine does not typically require a protecting group during synthesis, simplifying the overall process.
Data Presentation: Synthesis and Characterization
Successful synthesis of a target metal-binding peptide is contingent on optimizing coupling conditions and monitoring reaction completion. The following tables summarize typical reagents and quantitative data associated with the synthesis of a model pyridylalanine-containing peptide.
| Table 1: Reagents for Solid-Phase Peptide Synthesis | |
| Component | Description/Function |
| Resin | Rink Amide resin is commonly used for the synthesis of C-terminally amidated peptides. |
| Solvents | N,N-Dimethylformamide (DMF) is the primary solvent for washing and coupling steps. Dichloromethane (DCM) is used for resin swelling and washing. |
| Fmoc-Amino Acids | Standard protected amino acids and Fmoc-D-2-pyridylalanine. |
| Deprotection Reagent | 20% piperidine in DMF is used for the removal of the Fmoc protecting group. |
| Coupling Reagents | A combination of a coupling agent and a base is used to activate the carboxylic acid of the incoming amino acid. Common choices include HATU/DIPEA or HBTU/HOBt/DIPEA.[1] |
| Cleavage Cocktail | A mixture of trifluoroacetic acid (TFA), a scavenger, and water is used to cleave the peptide from the resin and remove side-chain protecting groups. A common cocktail is TFA/triisopropylsilane (TIS)/water (95:2.5:2.5 v/v/v). |
| Table 2: Typical Quantitative Parameters for a Single Coupling Cycle | |
| Parameter | Value/Range |
| Fmoc-Amino Acid (including Fmoc-D-2-Pal-OH) | 3-5 equivalents (relative to resin loading) |
| Coupling Reagent (e.g., HATU) | 2.9-4.5 equivalents |
| Base (e.g., DIPEA) | 6-10 equivalents |
| Coupling Time | 1-2 hours at room temperature |
| Fmoc Deprotection Time | 2 x 10-15 minutes at room temperature |
| Table 3: Characterization of a Model Pyridylalanine-Containing Peptide | |
| Characteristic | Result |
| Crude Purity (by RP-HPLC) | Typically >70% |
| Purified Purity (by RP-HPLC) | >95% |
| Identity Confirmation | Confirmed by Mass Spectrometry (matching observed mass with theoretical mass) |
| Metal Binding Affinity (Kd for Cu²⁺) | Can be in the low micromolar to nanomolar range, depending on the peptide sequence. |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Pyridylalanine-Containing Peptide
This protocol outlines the manual synthesis of a model metal-binding peptide.
1. Resin Swelling:
-
Place the desired amount of Rink Amide resin in a reaction vessel.
-
Add DMF to the resin and allow it to swell for at least 1 hour at room temperature with gentle agitation.
2. Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate the mixture for 10-15 minutes at room temperature.
-
Drain the deprotection solution.
-
Repeat the deprotection step once more.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
3. Amino Acid Coupling (including Fmoc-D-2-pyridylalanine):
-
In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents) and a coupling reagent such as HATU (2.9-4.5 equivalents) in DMF.
-
Add a base such as DIPEA (6-10 equivalents) to the amino acid solution and mix well.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.
4. Iterative Cycles:
-
Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
5. Final Fmoc Deprotection:
-
After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.
6. Cleavage and Deprotection:
-
Wash the resin with DCM and dry it under a stream of nitrogen.
-
Prepare a cleavage cocktail of TFA/TIS/water (95:2.5:2.5 v/v/v).
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide from the filtrate by adding cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether and dry under vacuum.
Protocol 2: Purification and Characterization of the Peptide
1. Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):
-
Dissolve the crude peptide in a suitable solvent (e.g., a mixture of water and acetonitrile (B52724) with 0.1% TFA).
-
Purify the peptide using a preparative RP-HPLC system with a C18 column.
-
Use a gradient of acetonitrile in water (both containing 0.1% TFA) to elute the peptide.
-
Collect fractions corresponding to the major peak and lyophilize to obtain the purified peptide.
2. Characterization by Mass Spectrometry:
-
Confirm the identity of the purified peptide by electrospray ionization mass spectrometry (ESI-MS) or matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry. The observed molecular weight should match the calculated theoretical mass.
Protocol 3: Metal Binding Analysis by UV-Vis Spectroscopy
This protocol describes a method to determine the binding affinity of the synthesized peptide for a metal ion (e.g., Cu²⁺).
1. Preparation of Solutions:
-
Prepare a stock solution of the purified peptide in a suitable buffer (e.g., HEPES or Tris buffer at a specific pH).
-
Prepare a stock solution of the metal salt (e.g., CuSO₄) in the same buffer.
2. UV-Vis Titration:
-
Place a known concentration of the peptide solution in a quartz cuvette.
-
Record the initial UV-Vis spectrum.
-
Add small aliquots of the metal salt solution to the cuvette.
-
Record the UV-Vis spectrum after each addition, allowing the solution to equilibrate.
-
Continue the additions until no further significant changes in the spectrum are observed.
3. Data Analysis:
-
Plot the change in absorbance at a specific wavelength (where the largest change is observed) against the concentration of the metal ion.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., a 1:1 binding model) to determine the dissociation constant (Kd).
Visualizations
Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).
Caption: Experimental workflow for metal-binding analysis.
Conclusion
The incorporation of Fmoc-D-2-pyridylalanine into peptides via solid-phase synthesis is a robust and efficient method for generating novel metal-binding molecules. The protocols outlined in this document provide a comprehensive guide for the synthesis, purification, and characterization of these specialized peptides. By following these procedures, researchers can successfully produce high-purity pyridylalanine-containing peptides and quantify their metal-binding properties, paving the way for their application in various fields of scientific research and drug development.
References
Application Notes and Protocols for Peptide Structure Modification Using Fmoc-2-D-Pal-OH
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(pyridin-2-yl)propanoic acid (Fmoc-2-D-Pal-OH) in the strategic modification of peptide structures. The incorporation of this unnatural amino acid offers a powerful tool to induce specific conformational constraints, enhance biological activity, and improve the pharmacokinetic properties of synthetic peptides.
Introduction to this compound in Peptide Design
This compound is a derivative of the D-isomer of 2-pyridylalanine, an unnatural amino acid. Its integration into a peptide sequence via solid-phase peptide synthesis (SPPS) can significantly influence the resulting peptide's three-dimensional structure. The pyridyl side chain can engage in various non-covalent interactions, including hydrogen bonding and metal coordination, which can stabilize specific secondary structures such as β-turns and helices. The D-configuration of the amino acid is particularly effective at inducing turns in the peptide backbone, a critical structural motif for mediating protein-protein interactions and enhancing receptor affinity.
Key Applications in Peptide Structure Modification
The unique properties of this compound make it a valuable building block for a range of applications in peptide research and drug development:
-
Induction of β-Turns: The D-amino acid configuration promotes the formation of β-turns, which are crucial for the biological activity of many peptides. These turns can mimic the conformation of native peptide loops involved in receptor binding.
-
Synthesis of Cyclic Peptides: The pyridyl side chain can serve as a coordination site for metal ions or as a handle for chemical ligation, facilitating the synthesis of cyclic peptides with enhanced stability and constrained conformations.
-
Modulation of Biological Activity: By enforcing a specific conformation, the incorporation of 2-D-Pal can lock a peptide into its bioactive structure, leading to increased potency and selectivity for its biological target. For instance, peptides designed to target G protein-coupled receptors (GPCRs) often rely on well-defined turn structures for efficient binding and signaling.
-
Enhancement of Pharmacokinetic Properties: The introduction of an unnatural D-amino acid can increase a peptide's resistance to enzymatic degradation, thereby prolonging its half-life in vivo.
Quantitative Conformational Analysis
The impact of incorporating 2-D-Pal-OH on peptide conformation can be quantitatively assessed using various spectroscopic techniques. Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy are particularly powerful tools for this purpose.
Table 1: Representative Circular Dichroism Data for a Model Peptide Before and After 2-D-Pal Incorporation
| Peptide Sequence | Secondary Structure Content | Mean Residue Ellipticity [θ] at 222 nm (deg·cm²·dmol⁻¹) |
| Ac-Tyr-Gly-Gly-Phe-Leu-NH₂ | Random Coil | -2,500 |
| Ac-Tyr-D-Pal -Gly-Phe-Leu-NH₂ | Type II β-turn | +3,000 |
Note: The data presented are hypothetical and representative of the expected conformational change. Actual values will vary depending on the specific peptide sequence and experimental conditions.
Table 2: Representative ¹H-NMR Data for a Model Peptide Before and After 2-D-Pal Incorporation
| Peptide Sequence | Residue | ³J(HN,Hα) Coupling Constant (Hz) | Dihedral Angle (φ) |
| Ac-Tyr-Gly-Gly-Phe-Leu-NH₂ | Gly³ | 5.8 | -160° to -60° (multiple conformations) |
| Ac-Tyr-D-Pal -Gly-Phe-Leu-NH₂ | Gly³ | 8.5 | -120° ± 20° (constrained) |
Note: The data presented are hypothetical and representative. The ³J(HN,Hα) coupling constant is related to the φ dihedral angle by the Karplus equation. A larger coupling constant for the residue following the D-amino acid is indicative of a constrained conformation consistent with a β-turn.
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing 2-D-Pal
This protocol outlines the manual synthesis of a model pentapeptide (Ac-Tyr-D-Pal-Gly-Phe-Leu-NH₂) using Fmoc/tBu chemistry.
Materials:
-
Rink Amide MBHA resin (0.5 mmol/g substitution)
-
Fmoc-L-Tyr(tBu)-OH, this compound, Fmoc-Gly-OH, Fmoc-L-Phe-OH, Fmoc-L-Leu-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM)
-
Acetic anhydride (B1165640)
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water, deionized
-
Diethyl ether, cold
Procedure:
-
Resin Swelling: Swell 1 g of Rink Amide resin in 10 mL of DMF for 1 hour in a reaction vessel.
-
Fmoc Deprotection: Drain the DMF and add 10 mL of 20% piperidine in DMF. Agitate for 5 minutes. Drain and repeat for 15 minutes. Wash the resin thoroughly with DMF (5 x 10 mL) and DCM (3 x 10 mL).
-
First Amino Acid Coupling (Fmoc-L-Leu-OH):
-
In a separate vial, dissolve Fmoc-L-Leu-OH (4 equivalents), HOBt (4 equivalents), and DIC (4 equivalents) in DMF.
-
Add the activated amino acid solution to the resin and agitate for 2 hours.
-
Perform a Kaiser test to confirm complete coupling. If the test is positive, repeat the coupling.
-
Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).
-
-
Chain Elongation: Repeat the deprotection (step 2) and coupling (step 3) steps for the remaining amino acids in the sequence: Fmoc-L-Phe-OH, Fmoc-Gly-OH, this compound, and Fmoc-L-Tyr(tBu)-OH. For this compound, extend the coupling time to 4 hours to ensure efficient incorporation.
-
N-terminal Acetylation: After the final Fmoc deprotection, wash the resin with DMF. Add a solution of acetic anhydride (10 eq.) and DIPEA (10 eq.) in DMF and agitate for 30 minutes. Wash with DMF and DCM.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum for 1 hour.
-
Add 10 mL of cleavage cocktail (95% TFA, 2.5% TIS, 2.5% water) to the resin.
-
Agitate for 2 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
-
Peptide Precipitation and Purification:
-
Precipitate the peptide by adding the filtrate to 50 mL of cold diethyl ether.
-
Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether twice.
-
Dry the crude peptide and purify by reverse-phase HPLC.
-
Confirm the identity of the peptide by mass spectrometry.
-
Protocol 2: Conformational Analysis by Circular Dichroism (CD) Spectroscopy
This protocol describes the analysis of the secondary structure of the synthesized peptide.
Materials:
-
Purified peptide
-
Phosphate (B84403) buffer (10 mM, pH 7.4)
-
CD spectropolarimeter
-
Quartz cuvette (1 mm path length)
Procedure:
-
Sample Preparation: Dissolve the peptide in the phosphate buffer to a final concentration of 100 µM. Prepare a buffer blank.
-
Instrument Setup: Purge the CD instrument with nitrogen gas. Set the measurement parameters: wavelength range 190-260 nm, data pitch 1 nm, bandwidth 1 nm, scanning speed 50 nm/min, and 3 accumulations.
-
Blank Measurement: Record the CD spectrum of the buffer blank.
-
Sample Measurement: Record the CD spectrum of the peptide solution.
-
Data Processing: Subtract the blank spectrum from the sample spectrum. Convert the data from millidegrees to mean residue ellipticity [θ].
-
Data Analysis: Analyze the processed spectrum to determine the secondary structure content. A positive peak around 205 nm and a negative peak around 225 nm are characteristic of a type II β-turn.
Protocol 3: Conformational Analysis by NMR Spectroscopy
This protocol provides a basic workflow for analyzing the peptide conformation in solution.
Materials:
-
Purified peptide
-
Deuterated solvent (e.g., DMSO-d₆ or D₂O)
-
NMR spectrometer (≥ 500 MHz)
Procedure:
-
Sample Preparation: Dissolve 1-5 mg of the peptide in 0.5 mL of the deuterated solvent.
-
1D ¹H NMR: Acquire a 1D proton NMR spectrum to assess sample purity and concentration.
-
2D NMR Experiments:
-
TOCSY (Total Correlation Spectroscopy): To assign proton resonances to specific amino acid spin systems.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space proximities between protons, which provides information on the peptide's three-dimensional structure.
-
¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): (If ¹⁵N labeling is used) To resolve amide proton resonances.
-
-
Data Analysis:
-
Measure the ³J(HN,Hα) coupling constants from the 1D or 2D spectra.
-
Use the Karplus equation to estimate the φ dihedral angles.
-
Analyze NOE cross-peaks to identify short interproton distances characteristic of specific secondary structures (e.g., a strong NOE between the Hα of the D-Pal residue and the HN of the following residue is indicative of a β-turn).
-
Application Example: Modulation of GPCR Signaling
Peptides containing D-amino acid-induced β-turns are effective modulators of G protein-coupled receptors (GPCRs). For example, a synthetic peptide antagonist containing a D-amino acid can competitively bind to a GPCR, preventing the binding of the endogenous agonist and subsequent activation of intracellular signaling pathways.
Conclusion
This compound is a versatile and powerful building block for modifying peptide structures to enhance their biological activity and therapeutic potential. The protocols and data presented here provide a foundation for researchers to incorporate this unnatural amino acid into their peptide design strategies and to characterize the resulting conformational changes. The ability to induce specific secondary structures, such as β-turns, opens up new avenues for the development of novel peptide-based drugs targeting a wide range of diseases.
Application Notes and Protocols for Fmoc Deprotection of Pyridylalanine-Containing Peptides
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
Pyridylalanine (Pya), an unnatural amino acid, is increasingly incorporated into peptide-based drug candidates to enhance properties such as solubility, stability, and receptor affinity. The synthesis of pyridylalanine-containing peptides via solid-phase peptide synthesis (SPPS) using the Fmoc/tBu strategy is generally routine. However, the basic nature of the pyridyl side chain introduces potential challenges during the repetitive piperidine-mediated Fmoc deprotection steps. Careful consideration of deprotection conditions is crucial to minimize side reactions and ensure the synthesis of high-purity peptides.
Challenges in Fmoc Deprotection of Pyridylalanine-Containing Peptides
The primary challenge associated with the Fmoc deprotection of peptides containing pyridylalanine is the potential for side reactions involving the pyridine (B92270) ring. While the pyridine moiety is generally stable, its basic nitrogen atom can influence the local chemical environment and potentially participate in undesired reactions under the basic conditions of Fmoc removal.
One potential, though not extensively documented, side reaction is the elimination of the pyridyl group, particularly if the pyridine nitrogen becomes quaternized. This could theoretically lead to the formation of a dehydroalanine (B155165) residue. Although direct evidence for this specific side reaction with pyridylalanine during standard Fmoc deprotection is limited in the reviewed literature, the possibility warrants consideration, especially in complex sequences or under harsh basic conditions.
Furthermore, incomplete Fmoc deprotection can be a general issue in SPPS, leading to deletion sequences. The presence of the pyridyl group could potentially influence peptide aggregation, which in turn can hinder the efficiency of the deprotection step.
Strategies for Optimized Fmoprotection
To mitigate potential side reactions and ensure efficient Fmoc removal, several strategies can be employed:
-
Standard Deprotection with Monitoring: For most standard sequences, 20% piperidine (B6355638) in DMF is effective. However, careful monitoring of the synthesis is recommended.
-
Milder Deprotection Conditions: For sensitive sequences or if side reactions are observed, using a lower concentration of piperidine (e.g., 10% in DMF) or shorter reaction times can be beneficial.
-
Alternative Bases: The use of alternative, less nucleophilic bases such as piperazine (B1678402) or 4-methylpiperidine (B120128) may offer advantages in reducing potential side reactions.[1] 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a stronger, non-nucleophilic base that can be used in combination with a scavenger, but it should be used with caution as it can promote other side reactions like aspartimide formation.[2]
-
Microwave-Assisted Deprotection: Microwave energy can accelerate the deprotection reaction, allowing for shorter reaction times and potentially reducing the exposure of the peptide to basic conditions.[2]
Data Presentation: Comparison of Common Fmoc Deprotection Reagents
| Deprotection Reagent | Concentration | Typical Time | Advantages | Potential Side Reactions/Disadvantages | Relevance for Pyridylalanine-Containing Peptides |
| Piperidine | 20% in DMF | 2 x (1-10 min) | Standard, effective, and well-established.[1] | Can promote aspartimide formation and racemization in sensitive sequences.[2] Potential for side reactions with sensitive residues. | Generally the first choice. Monitor for side products. |
| Piperidine (low concentration) | 10% in DMF | 2 x (5-15 min) | Milder conditions, may reduce side reactions. | Slower deprotection, may be incomplete for difficult sequences. | A good starting point for optimization if side reactions are suspected with 20% piperidine. |
| 4-Methylpiperidine | 20% in DMF | 2 x (1-10 min) | Similar efficiency to piperidine, not a controlled substance.[1] | Similar potential for side reactions as piperidine. | A direct, less regulated substitute for piperidine. |
| Piperazine | 10% in DMF/EtOH | 2 x 10 min | Less basic, may reduce aspartimide formation compared to piperidine.[2] | Slower deprotection kinetics.[2] | A potential alternative if piperidine-mediated side reactions are observed. |
| DBU/Piperidine | 2% DBU / 2% Piperidine in DMF | 1 x (5-10 min) | Very rapid and effective for difficult sequences. | DBU is non-nucleophilic and requires a scavenger for the dibenzofulvene byproduct. Can significantly promote aspartimide formation.[2] | Use with caution, as the strong basicity might promote undesired side reactions with the pyridyl group. |
Experimental Protocols
Protocol 1: Standard Fmoc Deprotection of Pyridylalanine-Containing Peptides
This protocol describes the standard conditions for Fmoc deprotection using 20% piperidine in DMF.
Materials:
-
Fmoc-protected peptide-resin
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, peptide synthesis grade
-
Deprotection solution: 20% (v/v) piperidine in DMF
-
Solid-phase peptide synthesis vessel
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF for 30-60 minutes.
-
Solvent Removal: Drain the DMF from the synthesis vessel.
-
First Deprotection: Add the deprotection solution (20% piperidine in DMF) to the resin (approximately 10 mL per gram of resin). Agitate the mixture gently with nitrogen bubbling for 1-3 minutes.
-
Solution Removal: Drain the deprotection solution.
-
Second Deprotection: Add a fresh portion of the deprotection solution to the resin. Agitate the mixture for 10-20 minutes.
-
Solution Removal: Drain the deprotection solution.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.
-
Monitoring (Optional but Recommended): Perform a Kaiser test on a small sample of resin beads. A positive test (blue beads) indicates complete Fmoc deprotection. If the test is negative (yellow beads), repeat steps 5-7.
Protocol 2: Optimized Fmoc Deprotection for Sensitive Pyridylalanine-Containing Peptides
This protocol is recommended when standard conditions lead to side product formation or incomplete deprotection.
Materials:
-
Same as Protocol 1
-
Optional: 4-Methylpiperidine or Piperazine
-
Optional: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
Optimization Strategies:
-
Reduced Piperidine Concentration: Prepare a 10% (v/v) piperidine in DMF solution and follow the procedure in Protocol 1, potentially extending the second deprotection time to 15-30 minutes.
-
Alternative Base (Piperazine): Prepare a 10% (w/v) piperazine solution in 9:1 DMF/Ethanol. Follow the procedure in Protocol 1, using two 10-minute deprotection steps.
-
Alternative Base (4-Methylpiperidine): Prepare a 20% (v/v) 4-methylpiperidine in DMF solution and follow the procedure in Protocol 1.
-
Rapid Deprotection with DBU (for difficult sequences): Prepare a solution of 2% (v/v) DBU and 2% (v/v) piperidine in DMF. Perform a single deprotection step for 5-10 minutes. Caution: This is a very strong base system and should be used judiciously.
Monitoring and Analysis:
For all protocols, it is highly recommended to cleave a small amount of peptide from the resin after the synthesis is complete and analyze it by HPLC and Mass Spectrometry to check for the presence of deletion sequences or any unexpected side products.
Visualizations
Caption: Mechanism of Fmoc deprotection by piperidine.
Caption: Experimental workflow for Fmoc deprotection.
References
Application Notes and Protocols for Cleavage of Peptides Containing 3-(2-pyridyl)-D-alanine (2-D-Pal) Residues
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-natural amino acids, such as 3-(2-pyridyl)-D-alanine (2-D-Pal), into peptide sequences is a valuable strategy in drug discovery and development. The pyridine (B92270) ring of 2-D-Pal can introduce unique conformational constraints, enhance receptor binding affinity, and improve the metabolic stability of peptides.[1][2] However, the presence of the basic and acid-sensitive pyridyl group presents challenges during the final cleavage and deprotection step of solid-phase peptide synthesis (SPPS). Standard cleavage cocktails, typically containing a high concentration of trifluoroacetic acid (TFA), can lead to side reactions involving the pyridyl moiety, compromising the purity and yield of the target peptide.
These application notes provide a detailed guide to the selection of an appropriate cleavage cocktail and a comprehensive protocol for the efficient and clean cleavage of peptides containing 2-D-Pal residues. The recommendations are based on established principles for cleaving peptides with sensitive residues and aim to minimize common side reactions.
Challenges in Cleaving 2-D-Pal Containing Peptides
The primary challenge in the cleavage of peptides containing 2-D-Pal is the acid-lability of the pyridine ring. Under strongly acidic conditions, the nitrogen atom of the pyridyl group can be protonated, making the ring susceptible to a variety of side reactions. These can include:
-
Alkylation: Cationic species generated from the cleavage of protecting groups can alkylate the pyridine ring.
-
Modification by Scavengers: Some standard scavengers, particularly thiols, may react with the activated pyridine ring.
-
Incomplete Deprotection: The positive charge on the protonated pyridine ring can hinder the complete removal of adjacent protecting groups.
-
Adduct Formation: The peptide may form adducts with cleaved protecting groups or scavengers.[3]
A common artifact observed in the mass spectrometry of pyridyl-containing peptides is the neutral loss of 79 Da, corresponding to the loss of the pyridine ring itself, which is indicative of in-source fragmentation.[4]
Recommended Cleavage Cocktail
To mitigate the aforementioned side reactions, a carefully formulated cleavage cocktail is essential. Based on experience with other acid-sensitive heterocyclic amino acids, such as (2-furyl)-L-alanine, a modified "Reagent K" cocktail with a specific scavenger combination is recommended. The use of triisopropylsilane (B1312306) (TIS) as a primary scavenger is crucial to effectively quench carbocations generated during cleavage.
Table 1: Recommended Cleavage Cocktail for 2-D-Pal Containing Peptides
| Component | Volume/Weight Percentage | Purpose |
| Trifluoroacetic Acid (TFA) | 94% (v/v) | Cleavage of the peptide from the resin and removal of acid-labile protecting groups. |
| Water | 2.5% (v/v) | Scavenger for t-butyl cations. |
| Triisopropylsilane (TIS) | 2.5% (v/v) | Primary scavenger for trityl and other carbocations. |
| 3,6-Dioxa-1,8-octanedithiol (DODT) | 1% (v/v) | A less odorous alternative to EDT to scavenge t-butyl cations and suppress oxidation.[5] |
Note: The standard Reagent K often contains phenol (B47542) and thioanisole (B89551). For peptides with 2-D-Pal, it is advisable to initially omit these to avoid potential side reactions with the pyridyl ring, unless other sensitive residues like Trp or Met are present. In such cases, a small-scale trial cleavage is highly recommended to optimize the scavenger composition. For peptides containing Arg(Pbf), the addition of a small amount of thioanisole may be beneficial for complete deprotection.[5]
Experimental Workflow
The overall workflow for the cleavage and isolation of a 2-D-Pal containing peptide is outlined below.
Caption: Workflow for the cleavage and purification of peptides containing 2-D-Pal residues.
Detailed Experimental Protocol
This protocol provides a step-by-step guide for the cleavage of a peptide containing a 2-D-Pal residue from a solid-phase resin.
Materials:
-
Peptide-resin (dried under vacuum)
-
Trifluoroacetic acid (TFA), high purity
-
Deionized water
-
Triisopropylsilane (TIS)
-
3,6-Dioxa-1,8-octanedithiol (DODT)
-
Dichloromethane (DCM), peptide synthesis grade
-
Cold diethyl ether or methyl tert-butyl ether (MTBE)
-
Reaction vessel (e.g., fritted syringe or round-bottom flask)
-
Shaker or rocker
-
Centrifuge
-
Nitrogen gas source
-
HPLC and Mass Spectrometer for analysis
Procedure:
-
Resin Preparation:
-
Place the dried peptide-resin (typically 50-100 mg) in a suitable reaction vessel.
-
Wash the resin thoroughly with DCM (3 x 5 mL) to remove any residual DMF and other impurities.[5]
-
Dry the resin under a stream of nitrogen for 10-15 minutes.
-
-
Cleavage Cocktail Preparation:
-
Caution: Prepare the cleavage cocktail fresh in a well-ventilated fume hood. TFA is highly corrosive.
-
In a clean, dry glass container, prepare the recommended cleavage cocktail (see Table 1). For 10 mL of cocktail, combine:
-
9.4 mL of TFA
-
0.25 mL of deionized water
-
0.25 mL of TIS
-
0.1 mL of DODT
-
-
-
Cleavage Reaction:
-
Peptide Isolation:
-
After the cleavage is complete, filter the resin and collect the filtrate containing the peptide into a clean collection tube.
-
Wash the resin with a small volume of fresh TFA (2 x 1 mL) and combine the filtrates.
-
Precipitate the peptide by adding the TFA solution dropwise to a centrifuge tube containing cold diethyl ether or MTBE (typically 10-20 times the volume of the TFA solution). A white precipitate should form.[5]
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold ether two more times to remove residual scavengers and TFA.
-
-
Drying and Analysis:
-
Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Dissolve a small amount of the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) for analysis by analytical HPLC and mass spectrometry to determine the purity and confirm the molecular weight.[7][8]
-
Quality Control and Analysis
Table 2: Analytical Methods for Quality Control
| Analytical Technique | Purpose | Key Parameters to Monitor |
| Analytical HPLC | Assess the purity of the crude and purified peptide.[7][9] | Peak area percentage of the main product, presence of impurity peaks. |
| Mass Spectrometry (MS) | Confirm the molecular weight of the target peptide and identify potential side products.[8] | Correct molecular ion peak, absence of peaks corresponding to common side reactions (e.g., +79 Da for pyridine loss, adducts with scavengers). |
| Preparative HPLC | Purify the target peptide from cleavage artifacts and other impurities.[7] | Collection of the main peak fraction. |
Troubleshooting
Table 3: Common Issues and Solutions
| Issue | Possible Cause | Suggested Solution |
| Low Peptide Yield | Incomplete cleavage from the resin. | Extend the cleavage reaction time (e.g., to 4 hours). Increase the volume of the cleavage cocktail. |
| Incomplete precipitation. | Use a larger volume of cold ether for precipitation. Ensure the ether is sufficiently cold (-20°C). | |
| Low Purity (Multiple Peaks in HPLC) | Side reactions during cleavage. | Optimize the scavenger composition. Consider reducing the cleavage temperature to 4°C. |
| Incomplete removal of protecting groups. | Extend the cleavage time. For Arg(Pbf), consider adding a small amount of thioanisole to the cocktail. | |
| Unexpected Mass in MS | Adduct formation with scavengers or protecting groups. | Review the mass differences to identify the adduct. Optimize the scavenger cocktail. |
| Fragmentation of the 2-D-Pal residue (e.g., loss of pyridine). | This is often an in-source fragmentation event. Optimize MS parameters. The presence of the correct molecular ion, even at low intensity, is a good indicator.[4] |
Logical Relationship of Cleavage Components
The following diagram illustrates the logical relationship and roles of the different components in the cleavage cocktail.
Caption: Roles of cleavage cocktail components in protecting the 2-D-Pal peptide.
Conclusion
The successful cleavage of peptides containing the 2-D-Pal residue is achievable with a carefully optimized cleavage cocktail and protocol. The key to obtaining high purity and yield is the effective scavenging of reactive carbocations generated during the TFA-mediated cleavage process. The recommended protocol in these application notes provides a robust starting point for researchers. However, for particularly complex or sensitive peptides, small-scale optimization of the cleavage conditions is always recommended to ensure the best possible outcome. Subsequent analysis by HPLC and mass spectrometry is crucial to verify the integrity of the final peptide product.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. polypeptide.com [polypeptide.com]
- 4. benchchem.com [benchchem.com]
- 5. i.pupiq.net [i.pupiq.net]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
Application Notes and Protocols: Solubility of Fmoc-2-D-Pal-OH in SPPS Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The successful synthesis of peptides via Solid-Phase Peptide Synthesis (SPPS) is critically dependent on the solubility of the protected amino acid building blocks in the solvents used for coupling reactions.[1] Fmoc-2-D-Pal-OH, or N-α-Fmoc-3-(2-pyridyl)-D-alanine, is a key building block for introducing conformational constraints and potential metal-chelating sites into peptides. Inadequate solubility of this derivative can lead to incomplete coupling reactions, resulting in deletion sequences and overall lower purity and yield of the final peptide.[1] These application notes provide a detailed overview of the solubility characteristics of this compound in common SPPS solvents and offer protocols for solubility determination and strategies for handling poorly soluble derivatives.
Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Name | N-α-Fmoc-3-(2-pyridyl)-D-alanine | [2] |
| CAS Number | 185379-39-9 | [2] |
| Molecular Formula | C₂₃H₂₀N₂O₄ | |
| Molecular Weight | 388.42 g/mol | |
| Appearance | White to off-white powder |
Qualitative Solubility of Fmoc-Amino Acids in Common SPPS Solvents
While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, a general understanding of its solubility can be extrapolated from the behavior of other Fmoc-protected amino acids. The pyridyl group in this compound may influence its polarity and solubility profile.
| Solvent | Abbreviation | General Solubility of Fmoc-Amino Acids | Notes for SPPS |
| N,N-Dimethylformamide | DMF | Generally good to excellent for most Fmoc-amino acids.[3][] | The most commonly used solvent in SPPS. However, it can contain amine impurities that may cause premature Fmoc-group removal.[5] |
| N-Methyl-2-pyrrolidone | NMP | Good to excellent, often better than DMF for hydrophobic sequences.[3][6] | A more polar and less volatile alternative to DMF.[3] Some Fmoc-amino acids may show greater decomposition over extended periods in NMP compared to DMF.[5] |
| Dichloromethane | DCM | Limited for many Fmoc-amino acids.[3] | Less polar and generally not a primary solvent for dissolving Fmoc-amino acids in coupling reactions, but used in other steps like resin washing.[3] |
| Dimethyl Sulfoxide | DMSO | Generally a good solvent for many Fmoc-amino acids.[7] | Often used as a co-solvent to improve the solubility of difficult sequences or aggregating peptides.[5] |
Factors Influencing the Solubility of this compound
Several factors can impact the solubility of this compound during SPPS:
-
Solvent Purity: The presence of water or other impurities in solvents like DMF can affect solubility.
-
Temperature: Gentle heating may increase the solubility of some Fmoc-amino acids; however, prolonged heating can lead to degradation.[7]
-
Concentration: The concentration of the Fmoc-amino acid solution required for the coupling reaction can exceed its solubility limit.
-
Aggregation: The planar and aromatic nature of the Fmoc group can promote intermolecular π-π stacking, leading to aggregation and reduced solubility.[7] The pyridyl side chain of this compound could also contribute to intermolecular interactions.
-
Presence of Additives: Coupling additives and salts present in the reaction mixture can influence the overall solubility.
Experimental Protocol for Determining the Solubility of this compound
This protocol provides a general method for determining the approximate solubility of this compound in a given SPPS solvent.
Materials:
-
This compound
-
SPPS-grade solvents (e.g., DMF, NMP, DCM)
-
Vortex mixer
-
Analytical balance
-
Small vials (e.g., 1.5 mL or 2 mL)
-
Magnetic stirrer and stir bars (optional)
-
Ultrasonic bath (optional)
Procedure:
-
Preparation: Accurately weigh a specific amount of this compound (e.g., 10 mg) into a clean, dry vial.
-
Solvent Addition: Add a small, measured volume of the test solvent (e.g., 100 µL) to the vial.
-
Dissolution Attempt:
-
Vortex the vial vigorously for 1-2 minutes.
-
Visually inspect the solution for any undissolved solid particles.
-
-
Incremental Solvent Addition: If the solid is not fully dissolved, add another measured aliquot of the solvent (e.g., 50 µL) and repeat the vortexing and observation steps.
-
Endpoint Determination: Continue adding the solvent incrementally until the this compound is completely dissolved, resulting in a clear solution.
-
Calculation: Calculate the approximate solubility by dividing the total mass of the dissolved this compound by the total volume of the solvent used. Express the solubility in mg/mL or Molarity (M).
-
Optional Steps for Difficult Solubility:
-
Gentle Heating: If the compound does not dissolve at room temperature, gently warm the vial (e.g., to 30-40°C) and observe for dissolution. Note any temperature-dependent solubility.
-
Sonication: Place the vial in an ultrasonic bath for 5-10 minutes to aid in breaking up aggregates.[7]
-
Workflow for Handling this compound in SPPS
The following diagram illustrates a typical workflow for incorporating this compound into a peptide sequence, including steps to address potential solubility issues.
Caption: Workflow for dissolving and coupling this compound in SPPS.
Troubleshooting Poor Solubility
If you encounter poor solubility with this compound, consider the following strategies:
-
Sonication: Use an ultrasonic bath to help break down aggregates and facilitate dissolution.[7]
-
Gentle Warming: Carefully warm the solution to increase solubility, but avoid excessive heat to prevent degradation.[7]
-
Use of Co-solvents: Add a small percentage of a stronger solvent like DMSO to your primary solvent (e.g., DMF) to enhance solubilization.
-
Pre-activation: Dissolve the Fmoc-amino acid in a smaller volume of the solvent first, activate it with the coupling reagents, and then add this activated mixture to the reaction vessel. The activated species may have different solubility characteristics.
-
Alternative Solvents: For particularly difficult cases, consider exploring alternative "green" SPPS solvents that have shown promise in dissolving a wide range of Fmoc-amino acids, such as N-butylpyrrolidinone (NBP) or mixtures containing DMSO.[8]
Logical Relationship of Factors Affecting SPPS Success
The success of incorporating this compound is dependent on a series of interrelated factors, as depicted in the following diagram.
Caption: Interdependence of factors influencing SPPS outcomes.
By understanding the solubility characteristics of this compound and employing appropriate handling and troubleshooting strategies, researchers can improve the efficiency and success rate of their solid-phase peptide synthesis endeavors.
References
Troubleshooting & Optimization
troubleshooting low coupling efficiency of Fmoc-2-D-Pal-OH
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low coupling efficiency with Fmoc-2-D-Pal-OH in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: Why am I observing low coupling efficiency with this compound?
Low coupling efficiency with this compound is a common challenge that can be attributed to several factors:
-
Steric Hindrance: The bulky Fmoc protecting group combined with the pyridine (B92270) ring at the beta-carbon creates significant steric hindrance around the carboxylic acid, making it difficult for the incoming nucleophile (the N-terminal amine of the growing peptide chain) to attack the activated carboxyl group.[1][2]
-
Intramolecular Interactions: The nitrogen atom in the pyridine ring of 2-pyridylalanine can form an intramolecular hydrogen bond with the amide proton of the peptide backbone.[3][4] This can restrict the conformational flexibility of the amino acid, potentially hindering its ability to adopt the optimal orientation for efficient coupling.
-
Peptide Aggregation: The growing peptide chain, especially if it contains other hydrophobic or bulky residues, can aggregate on the solid support. This aggregation can physically block the N-terminal amine, preventing the activated this compound from reaching the reaction site.[5]
Q2: What are the initial steps to troubleshoot a failed this compound coupling?
When a coupling reaction with this compound is incomplete, a systematic approach is recommended. A positive Kaiser test (blue or purple beads) after the coupling step indicates the presence of unreacted primary amines.[6][7][8] The following workflow can help identify and resolve the issue.
Q3: Which coupling reagents are most effective for this compound?
For sterically hindered amino acids like this compound, standard coupling reagents like DCC/HOBt may not be sufficient.[9] More potent activating agents are generally required to achieve high coupling efficiency. Onium salt-based reagents (uronium/aminium and phosphonium) are highly recommended.
-
Uronium/Aminium Reagents: HATU, HCTU, and COMU are known for their high reactivity and are often the first choice for difficult couplings.[10] HATU, in particular, is very efficient due to the anchimeric assistance provided by the pyridine nitrogen in its HOAt leaving group.[9]
-
Phosphonium Reagents: PyAOP and PyBOP are also excellent choices, especially for overcoming steric hindrance.[11]
Data Presentation: Comparison of Coupling Reagents for Hindered Amino Acids
While specific quantitative data for this compound is not extensively published, the following table summarizes the relative performance of common coupling reagents for other sterically hindered amino acids, providing a strong basis for reagent selection.
| Coupling Reagent | Reagent Type | Relative Efficiency for Hindered Couplings | Racemization Risk | Key Advantages | Potential Drawbacks |
| DCC/HOBt | Carbodiimide | Low to Moderate | Moderate | Cost-effective. | Low reactivity for hindered residues; insoluble DCU byproduct.[9] |
| HBTU | Uronium/Aminium | High | Low | Good all-around reagent, fast reactions. | Can cause guanidinylation of the N-terminus if used in excess.[7] |
| HCTU | Uronium/Aminium | High | Low | More cost-effective than HATU with similar efficiency. | Can cause guanidinylation. |
| HATU | Uronium/Aminium | Very High | Very Low | Excellent for hindered couplings and reduces racemization.[10][11] | Higher cost; potential for guanidinylation. |
| COMU | Uronium/Aminium | Very High | Very Low | High reactivity comparable to HATU; safer byproducts (non-explosive). | Higher cost. |
| PyBOP | Phosphonium | High | Low | Byproducts are less hazardous than those from BOP. | |
| PyAOP | Phosphonium | Very High | Very Low | Highly effective for N-methylated and other hindered amino acids.[10] | Higher cost. |
Experimental Protocols
Protocol 1: Difficult Coupling Protocol for this compound using HATU
This protocol is recommended for coupling this compound or when a standard protocol has failed.
-
Resin Preparation:
-
Swell the resin-bound peptide with the free N-terminal amine in N,N-Dimethylformamide (DMF) for at least 30 minutes.
-
If the N-terminus is Fmoc-protected, deprotect using 20% piperidine (B6355638) in DMF (2 x 10 min).
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading), HATU (2.9-4.9 equivalents), and HOAt (3-5 equivalents) in a minimal amount of DMF.
-
Add N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents) to the amino acid solution and pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the resin.
-
-
Reaction and Monitoring:
-
Allow the coupling reaction to proceed for 2-4 hours at room temperature. For extremely difficult couplings, the reaction time can be extended overnight, or the temperature may be carefully increased to 40°C.[10]
-
After the coupling, wash the resin thoroughly with DMF.
-
Perform a Kaiser test to check for the presence of free primary amines.[6][7] If the test is positive, a second coupling (double coupling) is recommended.
-
-
Double Coupling (if necessary):
-
Wash the resin thoroughly with DMF.
-
Repeat steps 2 and 3 with a fresh solution of the activated amino acid.
-
References
- 1. A Reversible Protection Strategy to Improve Fmoc-SPPS of Peptide Thioesters by the N-Acylurea Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Studies on intramolecular hydrogen bonding between the pyridine nitrogen and the amide hydrogen of the peptide: synthesis and conformational analysis of tripeptides containing novel amino acids with a pyridine ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A novel intramolecular hydrogen bonding between a side-chain pyridine ring and an amide hydrogen of the peptide backbone in tripeptides containing the new amino acid, alpha,alpha-di(2-pyridyl)glycine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of the Schedule for Multiple Parallel “Difficult” Peptide Synthesis on Pins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. chempep.com [chempep.com]
- 8. peptide.com [peptide.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. benchchem.com [benchchem.com]
- 11. bachem.com [bachem.com]
Technical Support Center: Managing Peptides Containing 2-Pyridylalanine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aggregation of peptides incorporating the non-natural amino acid 2-pyridylalanine.
Frequently Asked Questions (FAQs)
Q1: What is peptide aggregation and why is it a concern?
A1: Peptide aggregation is a process where individual peptide molecules (monomers) self-associate to form larger structures, ranging from soluble oligomers to insoluble fibrils or amorphous aggregates.[1] This is a significant challenge in peptide research and development as it can lead to:
-
Reduced yield during chemical synthesis.[1]
-
Difficulties during purification.
-
Loss of the peptide's intended biological activity.
-
Potential for increased toxicity or immunogenicity in therapeutic applications.[1]
Q2: What are the primary drivers of peptide aggregation?
A2: Aggregation is a complex phenomenon influenced by several factors related to the peptide's sequence and its environment:
-
Hydrophobicity: Hydrophobic amino acid residues tend to cluster together to minimize their contact with water.[1]
-
Intermolecular Hydrogen Bonding: The peptide backbones can form extensive hydrogen bond networks, leading to the formation of stable β-sheet structures, which are a hallmark of many aggregates.[1]
-
Charge State: At a pH close to the peptide's isoelectric point (pI), the net charge is close to zero. This minimizes electrostatic repulsion between peptide molecules, making aggregation more likely.[1]
-
Aromatic Stacking: Aromatic side chains can interact through π-π stacking, which promotes self-assembly.[1]
Q3: How does the inclusion of 2-pyridylalanine specifically influence aggregation?
A3: The 2-pyridylalanine residue introduces unique properties that can influence aggregation in several ways:
-
Aromatic Stacking: The pyridinyl ring is an aromatic system that can participate in intermolecular π-π stacking interactions, a known driver of aggregation.[1]
-
Metal Ion Chelation: The nitrogen atom in the pyridinyl ring can chelate metal ions. Depending on the specific ion and its concentration, this interaction can either promote or inhibit aggregation.[2]
-
Hydrophilicity and Solubility: In some contexts, the incorporation of pyridylalanine isomers (3-Pal and 4-Pal) has been shown to enhance the aqueous solubility of peptides, which can counteract aggregation. The effect of the 2-isomer is sequence-dependent and may require experimental evaluation.
Troubleshooting Guide: During Peptide Synthesis (SPPS)
This guide addresses common aggregation-related problems encountered during solid-phase peptide synthesis (SPPS).
Problem: Poor resin swelling, failed couplings, or incomplete deprotection, especially with hydrophobic sequences.
This often indicates that the growing peptide chains are collapsing and aggregating on the resin, blocking reactive sites.
| Solution Category | Specific Action | Rationale |
| Solvent Modification | Switch from standard DMF to N-Methylpyrrolidone (NMP) or use a "Magic Mixture" (e.g., a 1:1:1 mixture of DCM/DMF/NMP with additives like 1% Triton X-100). | NMP and specialized solvent mixtures are more effective at disrupting the intermolecular hydrogen bonds that cause aggregation, thereby improving the solvation of the peptide chains. |
| Mechanical Disruption | Sonicate the reaction vessel during coupling and deprotection steps. | Sonication provides physical energy to break up aggregates and improve the diffusion of reagents to the reactive sites on the peptide-resin. |
| Temperature Increase | Perform coupling reactions at an elevated temperature (e.g., 50-60°C). Microwave-assisted synthesis is also highly effective. | Increased temperature enhances reaction kinetics and provides energy to disrupt the formation of stable secondary structures that lead to aggregation. |
| Chaotropic Agents | Perform a wash with a solution of a chaotropic salt (e.g., 0.8 M NaClO₄ or LiCl in DMF) before the coupling step. | These salts disrupt the structure of water and interfere with hydrogen bonding between peptide chains, reducing on-resin aggregation. |
| Backbone Protection | Incorporate structure-breaking elements like pseudoproline dipeptides or 2,4-dimethoxybenzyl (Dmb) protected amino acids at regular intervals (e.g., every 6-7 residues).[3] | These modifications introduce a temporary "kink" in the peptide backbone, which physically prevents the inter-chain hydrogen bonding that is necessary for the formation of β-sheet structures.[3] The native sequence is restored during the final cleavage from the resin.[3] |
Troubleshooting Guide: For Purified Peptides in Solution
This guide addresses aggregation issues observed after the peptide has been cleaved, purified, and dissolved in a solvent.
Problem: The purified peptide precipitates out of solution, or analytical techniques show the presence of soluble high-molecular-weight species.
This indicates that the peptide is aggregating in its solution environment.
| Solution Category | Specific Action | Rationale |
| pH Adjustment | Adjust the buffer pH to be at least 1-2 units away from the peptide's calculated isoelectric point (pI). | At the pI, the peptide has a net neutral charge, minimizing electrostatic repulsion. Moving the pH away from the pI will impart a net positive or negative charge, increasing repulsion between peptide molecules and hindering aggregation. |
| Ionic Strength Modification | Systematically screen a range of salt concentrations (e.g., 50 mM to 500 mM NaCl). | The effect of ionic strength is complex. Increasing salt concentration can sometimes screen repulsive charges and promote aggregation. In other cases, it can help to solubilize the peptide. The optimal salt concentration is peptide-specific and must be determined empirically. |
| Use of Co-solvents and Additives | Add organic co-solvents like DMSO or acetonitrile (B52724) (e.g., 10-30% v/v), or include solubility-enhancing excipients like arginine (e.g., 50-100 mM). | Co-solvents can disrupt hydrophobic interactions, while additives like arginine are known to increase the solubility of peptides and proteins, thereby preventing aggregation. |
| Metal Ion Control | If metal ion contamination is suspected, add a chelating agent like EDTA to the buffer. Conversely, if specific metal ions are required for function, their concentration should be carefully optimized. | The pyridyl group can interact with metal ions. Unwanted metal contaminants could trigger aggregation. Careful control of the ionic environment is crucial. |
| Peptide Concentration | Work with the lowest peptide concentration that is feasible for your experiment. | Aggregation is a concentration-dependent process. Lowering the concentration of the peptide monomer can slow down the kinetics of aggregation. |
| Storage Conditions | For long-term storage, keep the peptide as a lyophilized powder at -20°C or -80°C. If solution storage is necessary, use a sterile, slightly acidic buffer (pH 5-6), flash-freeze single-use aliquots in liquid nitrogen, and store at -80°C to avoid repeated freeze-thaw cycles.[4] | Improper storage, especially repeated freezing and thawing of solutions, can induce aggregation. Lyophilization provides the best long-term stability.[4] |
Quantitative Data Summary
Direct quantitative data for the aggregation of peptides containing 2-pyridylalanine is limited in the public domain. However, the following table provides illustrative data for other aromatic peptides, demonstrating key principles that can be applied to your system.
Table 1: Illustrative Solubility of Aromatic Amino Acids and Peptides
This data is provided as an example of how environmental factors can influence the solubility of molecules with aromatic side chains, analogous to 2-pyridylalanine. Data is adapted from Shi et al., 2016.
| Compound | Solubility in Pure Water (mg/mL) | Solubility in 0.5 M CuCl₂ Solution (mg/mL) | Fold Change |
| Tryptophan (Trp) | ~23.3 | > 50 | > 2.1 |
| Phenylalanine (Phe) | ~29.7 | > 40 | > 1.3 |
| Trp-Phe Peptide | ~7.8 | > 15 | > 1.9 |
| Phe-Phe Peptide | ~11.1 | > 18 | > 1.6 |
This table demonstrates that the presence of divalent metal cations can significantly alter the solubility of peptides containing aromatic residues, a principle that is highly relevant for peptides containing 2-pyridylalanine due to its metal-chelating potential.
Experimental Protocols
Protocol 1: Monitoring Aggregation Kinetics with Thioflavin T (ThT) Fluorescence Assay
This protocol allows for the real-time monitoring of amyloid-like fibril formation.
-
Preparation of Stock Solutions:
-
Prepare a 1 mM stock solution of the 2-pyridylalanine-containing peptide in a suitable solvent (e.g., 100% DMSO).
-
Prepare a 1 mM stock solution of Thioflavin T (ThT) in water.
-
Prepare the desired assay buffer (e.g., 50 mM phosphate (B84403) buffer, 150 mM NaCl, pH 7.4).
-
-
Assay Setup:
-
In a 96-well, non-binding, black, clear-bottom plate, add the assay buffer.
-
Add the ThT stock solution to a final concentration of 10-20 µM.
-
Add the peptide stock solution to the desired final concentration (e.g., 10-100 µM). The final DMSO concentration should be kept low (e.g., <5% v/v).
-
Include a small bead (e.g., glass or zirconia) in each well if agitation is required to promote aggregation.
-
-
Data Acquisition:
-
Place the plate in a plate reader capable of bottom-reading fluorescence.
-
Set the incubation temperature (e.g., 37°C).
-
Set the reader to take fluorescence measurements at regular intervals (e.g., every 15-30 minutes) for the duration of the experiment (e.g., 24-72 hours).
-
Use an excitation wavelength of ~440 nm and an emission wavelength of ~485 nm.
-
Incorporate intermittent shaking (e.g., 1 minute of shaking before each read cycle) if desired.
-
-
Data Analysis:
-
Plot the ThT fluorescence intensity as a function of time. The resulting curve is typically sigmoidal for amyloid formation, from which parameters like the lag time and the maximum rate of aggregation can be determined.[5]
-
Protocol 2: Quantification of Soluble Aggregates by Size Exclusion Chromatography (SEC)
This protocol is used to detect and quantify the presence of soluble dimers, trimers, and higher-order oligomers.
-
System Preparation:
-
Equip an HPLC system with a UV detector set to 220 nm and 280 nm.
-
Select an SEC column appropriate for the molecular weight range of your peptide monomer and potential aggregates.
-
Prepare an isocratic mobile phase (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.0). It may be necessary to add 10-30% acetonitrile to the mobile phase to prevent hydrophobic interactions between the peptide and the column matrix.
-
Thoroughly degas the mobile phase and equilibrate the column until a stable baseline is achieved.
-
-
Sample Preparation:
-
Dissolve the peptide in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Filter the sample through a 0.22 µm filter to remove any large, insoluble aggregates.
-
-
Analysis:
-
Inject a suitable volume of the sample onto the equilibrated SEC column.
-
Elute the sample under isocratic conditions. Larger molecules (aggregates) will elute earlier than smaller molecules (monomers).
-
-
Data Analysis:
-
Integrate the peak areas corresponding to the monomer and any aggregate species.
-
Calculate the percentage of each species to quantify the extent of aggregation.
-
Visual Diagrams
Caption: Key factors influencing peptide aggregation.
Caption: Workflow for troubleshooting peptide aggregation.
References
- 1. benchchem.com [benchchem.com]
- 2. Sequence-based prediction of the intrinsic solubility of peptides containing non-natural amino acids [ideas.repec.org]
- 3. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 4. Biochemical and biophysical characterization of pathological aggregation of amyloid proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Fmoc-D-2-Pal-OH in Peptide Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Fmoc-D-2-pyridylalanine (Fmoc-D-2-Pal-OH) in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions associated with the use of Fmoc-D-2-Pal-OH in SPPS?
A1: The primary side reactions of concern when using Fmoc-D-2-Pal-OH are racemization during coupling and potential N-alkylation of the pyridine (B92270) ring . While N-alkylation has been explored for deliberate peptide conjugation, it can also occur as an unwanted side reaction under certain SPPS conditions.
Q2: What causes racemization of Fmoc-D-2-Pal-OH during coupling?
A2: Racemization, the loss of stereochemical purity at the alpha-carbon, can occur during the activation step of the amino acid. The formation of a planar oxazolone (B7731731) intermediate is a key mechanism for racemization. The choice of coupling reagent and the reaction conditions, such as pre-activation time and temperature, significantly influence the extent of racemization.
Q3: Can the pyridine side chain of D-2-Pal react during synthesis or cleavage?
A3: Yes, the nitrogen atom in the pyridine ring is nucleophilic and can potentially undergo alkylation. This could occur through reaction with carbocations generated during the cleavage of protecting groups or from other electrophilic species present in the synthesis.
Q4: Are there specific recommendations for the cleavage of peptides containing D-2-Pal?
A4: While general cleavage cocktails are often effective, for peptides containing sensitive residues like pyridylalanine, it is crucial to use scavengers to prevent side reactions. A standard cleavage cocktail containing trifluoroacetic acid (TFA), water, and a silane (B1218182) scavenger like triisopropylsilane (B1312306) (TIS) is a good starting point. The specific composition may need to be optimized based on the other amino acids in the peptide sequence.
Troubleshooting Guides
Issue 1: Poor Coupling Efficiency of Fmoc-D-2-Pal-OH
Symptoms:
-
Incomplete coupling detected by a positive Kaiser test (for primary amines) or Chloranil test (for secondary amines) after the coupling step.
-
Presence of deletion sequences (peptide missing the D-2-Pal residue) in the final product upon analysis by mass spectrometry.
Possible Causes:
-
Steric hindrance from the bulky Fmoc group and the pyridyl side chain.
-
Suboptimal activation of the carboxylic acid.
-
Peptide aggregation on the solid support.
Solutions:
-
Choice of Coupling Reagent: Employ highly efficient coupling reagents. Uronium/aminium-based reagents like HATU or HBTU are generally more effective than carbodiimides like DIC for sterically hindered amino acids.
-
Double Coupling: If incomplete coupling is detected, perform a second coupling step with fresh reagents before proceeding to the next deprotection step.
-
Increase Equivalents: Use a higher excess of the Fmoc-D-2-Pal-OH and coupling reagents (e.g., 4-5 equivalents relative to the resin loading).
-
Optimize Solvent: Ensure proper swelling of the resin. N,N-Dimethylformamide (DMF) is a standard solvent, but for difficult couplings, a switch to N-methyl-2-pyrrolidone (NMP) or the addition of a chaotropic salt might be beneficial.
Issue 2: Racemization of D-2-Pal Residue
Symptoms:
-
Appearance of a diastereomeric impurity in the HPLC chromatogram of the purified peptide.
-
Mass spectrometry data shows a peak with the correct mass but a different retention time.
Possible Causes:
-
Prolonged pre-activation time before coupling.
-
Use of a coupling reagent known to promote racemization.
-
Elevated temperature during coupling.
Solutions:
-
Select a Low-Racemization Coupling Reagent: Comparative studies have shown that HATU is generally superior to PyBOP in suppressing racemization. The use of additives like OxymaPure with carbodiimides (e.g., DIC) can also significantly reduce racemization.
-
Minimize Pre-activation Time: Add the activated amino acid solution to the resin immediately after preparation.
-
Control Temperature: Perform the coupling at room temperature. For particularly sensitive sequences, cooling the reaction mixture may be beneficial.[1]
| Coupling Reagent Combination | Relative Racemization Risk |
| HATU/DIPEA | Low |
| HBTU/DIPEA | Moderate |
| PyBOP/DIPEA | Moderate to High |
| DIC/OxymaPure | Low |
| DIC/HOBt | Moderate |
This table provides a general comparison based on literature for racemization-prone amino acids. Specific levels for Fmoc-D-2-Pal-OH may vary.
Issue 3: Suspected N-Alkylation of the Pyridine Ring
Symptoms:
-
Presence of unexpected peaks in the mass spectrum of the crude peptide, corresponding to the addition of an alkyl group (e.g., +14 for methylation, +57 for t-butylation).
-
Alteration of the peptide's chromatographic properties.
Possible Causes:
-
Reaction of the pyridine nitrogen with carbocations generated during the final TFA cleavage of side-chain protecting groups (e.g., from t-butyl or trityl groups).
-
Side reactions with certain coupling reagents or their byproducts.
Solutions:
-
Use Efficient Scavengers During Cleavage: A cleavage cocktail containing a high concentration of scavengers is crucial. Triisopropylsilane (TIS) is effective at quenching carbocations. For peptides containing Trp, Met, or Cys in addition to D-2-Pal, a more complex scavenger cocktail may be necessary.
-
Optimize Cleavage Conditions: Minimize the cleavage time to reduce the exposure of the peptide to the strongly acidic environment. Perform the cleavage at room temperature.
-
Choice of Protecting Groups: If possible, use protecting groups that generate less reactive carbocations upon cleavage.
Experimental Protocols
Optimized Coupling Protocol for Fmoc-D-2-Pal-OH
This protocol is designed to maximize coupling efficiency while minimizing racemization.
-
Resin Preparation: Swell the peptide-resin in DMF for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF (5-7 times).
-
Amino Acid Activation: In a separate vessel, dissolve Fmoc-D-2-Pal-OH (3 equivalents), HATU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.
-
Coupling: Immediately add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture for 1-2 hours at room temperature.
-
Washing: Wash the resin thoroughly with DMF (3-5 times).
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling. If the test is positive, consider a second coupling.
Visualizations
Logical Workflow for Troubleshooting Fmoc-D-2-Pal-OH Side Reactions
References
Technical Support Center: Optimizing Cleavage of Peptides with Pyridyl Groups
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the cleavage of peptides containing pyridyl groups.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when cleaving peptides containing pyridyl groups?
A1: The main challenges include potential side reactions involving the pyridyl group, incomplete removal of protecting groups, and degradation of the peptide. The pyridyl group can be sensitive to acidic conditions used during cleavage and may be susceptible to photodegradation.[1] Careful selection of cleavage cocktails and scavengers is crucial to minimize these issues.[2][3]
Q2: Which cleavage cocktail is recommended for peptides containing pyridyl groups?
A2: A common and effective cleavage cocktail for most peptides synthesized via Fmoc-based solid-phase peptide synthesis (SPPS) is a solution of trifluoroacetic acid (TFA) with a combination of scavengers.[3][4] A standard mixture is TFA/TIS/water (95:2.5:2.5), where TIS (triisopropylsilane) acts as a scavenger to trap reactive cationic species.[3] The optimal cocktail depends on the specific amino acid composition of your peptide.[5]
Q3: My pyridyl-containing peptide shows low purity with unexpected peaks after cleavage. What could be the cause?
A3: Low purity and unexpected peaks can result from several factors during SPPS and cleavage.[6] Specific to pyridyl-containing peptides, potential causes include:
-
Incomplete Deprotection: Some protecting groups may require longer cleavage times for complete removal.[5]
-
Side Reactions: Reactive intermediates generated during cleavage can modify the peptide.[3][7]
-
Alkylation: The pyridyl group itself or other susceptible residues like Tryptophan (Trp) can be alkylated.[4]
-
Photodegradation: The pyridinium (B92312) ring is susceptible to cleavage by UV light, which can be a factor if samples are exposed to light.[1]
Q4: How can I prevent photodegradation of my pyridyl-containing peptide?
A4: To prevent photodegradation, it is essential to protect your peptide from light, especially when in solution. Use amber vials or wrap standard vials in aluminum foil.[1] Store solutions in the dark whenever possible.
Q5: I am observing a neutral loss of 79 Da in the mass spectrum of my cleaved peptide. What does this indicate?
A5: A neutral loss of 79 Da in the mass spectrum is often characteristic of the loss of the pyridine (B92270) ring itself from the peptide.[8] This can occur as an in-source fragmentation event during mass spectrometry analysis.
Q6: What is the best way to store pyridyl-containing peptides after cleavage and purification?
A6: For long-term storage, lyophilized peptides should be kept at -20°C or -80°C in a dark and dry environment.[1] If you must store the peptide in solution, use a sterile, degassed buffer, aliquot it to avoid multiple freeze-thaw cycles, and store at -80°C.[1] Storing peptides in solution for extended periods is generally not recommended.[1]
Troubleshooting Guides
Issue 1: Incomplete Cleavage or Deprotection
| Symptom | Possible Cause | Recommended Solution |
| Mass spectrometry data shows peaks corresponding to the peptide with protecting groups still attached. | Insufficient cleavage time or inappropriate cleavage cocktail. | Extend the cleavage reaction time. A typical duration is 2-3 hours, but complex peptides may require longer.[5] Consider using a stronger cleavage cocktail, such as Reagent K (TFA/phenol (B47542)/water/thioanisole/EDT), especially if your peptide contains multiple arginine residues. Perform a small-scale trial cleavage to optimize the time.[2] |
| Low yield of the desired peptide. | The peptide may have reattached to the resin. | This can happen with peptides containing C-terminal Trp, Tyr, or Met.[5] Ensure the use of appropriate scavengers in the cleavage cocktail to prevent this.[5] |
Issue 2: Presence of Adducts and Side-Products
| Symptom | Possible Cause | Recommended Solution |
| Mass spec shows peaks with masses higher than the target peptide. | Alkylation of susceptible residues (e.g., Trp, Cys, Met) by carbocations generated during cleavage.[9][10] | Use a scavenger cocktail designed to trap these reactive species. Triisopropylsilane (TIS) is effective against trityl cations, while scavengers like ethane (B1197151) dithiol (EDT) or dithiothreitol (B142953) (DTT) can protect against other modifications.[7][11] |
| A +41 Da adduct is observed in the mass spectrum. | Formation of an acetonitrile (B52724) adduct, common when acetonitrile is used in the mobile phase for HPLC.[8] | This is an analytical artifact and does not indicate a problem with the cleavage process itself. |
| Sulfonation of Tryptophan residues. | Transfer of sulfonyl-based protecting groups from Arginine to Tryptophan during cleavage.[7] | The use of Fmoc-Trp(Boc)-OH during synthesis is highly recommended to prevent this side reaction. Including scavengers like phenol in the cleavage cocktail can also offer some protection. |
Experimental Protocols
Protocol 1: Standard TFA Cleavage of Pyridyl-Containing Peptides
This protocol is suitable for most peptides synthesized on acid-labile resins (e.g., Wang, Rink Amide).
Materials:
-
Peptide-resin (dried)
-
Cleavage Cocktail (e.g., Reagent R: TFA/Thioanisole/EDT/Anisole 90:5:3:2)
-
Cold diethyl ether
-
Centrifuge tubes
-
Nitrogen or Argon gas
Procedure:
-
Place the dried peptide-resin in a reaction vessel.
-
Add the freshly prepared cleavage cocktail to the resin (approximately 10 mL per gram of resin).[2]
-
Allow the reaction to proceed at room temperature with occasional swirling for 2-4 hours. The reaction vessel can be blanketed with nitrogen or argon to prevent oxidation.[5]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA to recover any remaining peptide.
-
Precipitate the peptide by adding the TFA filtrate to a 10-fold volume of cold diethyl ether.[12]
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold ether two more times to remove scavengers and by-products.[12]
-
Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Protocol 2: Small-Scale Trial Cleavage
It is highly recommended to perform a small-scale trial cleavage to optimize conditions before committing the entire batch of peptide-resin.[2]
Procedure:
-
Use 10-20 mg of the peptide-resin.
-
Perform the cleavage as described in Protocol 1.
-
After precipitation and drying, dissolve the crude peptide in an appropriate solvent (e.g., 50% acetonitrile in water).
-
Analyze the crude product by HPLC and mass spectrometry to assess the completeness of the cleavage and the presence of any side-products.
-
Based on the results, adjust the cleavage time or scavenger cocktail for the large-scale cleavage.
Data Presentation
Table 1: Common Scavengers for Peptide Cleavage
| Scavenger | Target Reactive Species | Typical Concentration (%) | Notes |
| Triisopropylsilane (TIS) | Trityl and other carbocations | 2.5 - 5 | Reduces silated by-products compared to other silanes. |
| Water | t-butyl cations | 2.5 - 5 | Helps to hydrolyze carbocations. Omit if the peptide has an N-terminal glutamic acid to prevent pyroglutamate (B8496135) formation.[2] |
| Ethane dithiol (EDT) | t-butyl cations, reduces Cys/Met oxidation | 2.5 | Has a strong odor.[11] |
| Thioanisole | Aids in removing Pbf protecting group from Arg, suppresses oxidation | 5 | Can cause side reactions with Trp if not used carefully. |
| Phenol | Protects Tyr and Trp from oxidation | 5 | Can act as an alkylating agent itself under certain conditions.[11] |
| Dithiothreitol (DTT) | Suppresses oxidation of Met | 1-2 | Added to cleavage cocktails to prevent methionine sulfoxide (B87167) formation.[7] |
Visualizations
Caption: Standard workflow for peptide cleavage and initial workup.
Caption: Troubleshooting logic for analyzing crude peptide after cleavage.
References
- 1. benchchem.com [benchchem.com]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. WO2015028599A1 - Cleavage of synthetic peptides - Google Patents [patents.google.com]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. blog.mblintl.com [blog.mblintl.com]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
- 9. saurabhkhadse.wordpress.com [saurabhkhadse.wordpress.com]
- 10. Side reactions in the SPPS of Cys-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. i.pupiq.net [i.pupiq.net]
- 12. peptide.com [peptide.com]
Technical Support Center: Purification of 2-D-Pal-Containing Peptides
Welcome to the technical support center for researchers, scientists, and drug development professionals working with crude 2-D-Pal-containing peptides. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly low purity, encountered during the synthesis and purification of these peptides.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Q1: What are the common causes of low purity in my crude 2-D-Pal-containing peptide?
A1: Low purity in crude synthetic peptides, including those containing 2-D-pyridylalanine (2-D-Pal), typically stems from inefficiencies during solid-phase peptide synthesis (SPPS). The primary sources of impurities include:
-
Incomplete Coupling: Failure of an amino acid to couple to the growing peptide chain results in deletion sequences.
-
Incomplete Deprotection: If the protecting group on the N-terminus is not fully removed, the chain cannot be elongated, leading to truncation sequences.[1][2]
-
Side Reactions: Modifications of amino acid side chains or the peptide backbone can occur during synthesis and cleavage. For example, the thioether in a methionine residue can be oxidized.[3]
-
Residual Reagents: Impurities such as trifluoroacetic acid (TFA), scavengers (e.g., thiols, which can cause a strong odor), and solvents can remain after the cleavage and precipitation steps.[1][2][4]
-
Peptide Aggregation: The peptide chain can fold and aggregate on the resin, hindering subsequent chemical reactions.[3][5] Hydrophobic sequences are particularly prone to this issue.[3]
The purity of a crude peptide is often estimated to be above 60%, but this can be significantly lower for "difficult" sequences.[4]
Q2: My 2-D-Pal-containing peptide shows poor solubility. How can I improve this for purification?
A2: Poor solubility is a common challenge, especially with hydrophobic peptides, and can lead to low recovery during purification.[6] Here are some steps to optimize sample solubility for HPLC injection:
-
Use a Stronger Initial Solvent: Instead of directly dissolving the peptide in your initial mobile phase, first dissolve it in a stronger organic solvent like dimethyl sulfoxide (B87167) (DMSO) or isopropanol. Then, dilute this solution with the initial mobile phase.[6]
-
Test Different pH Conditions: The charge state of a peptide, influenced by the pH, can significantly affect its solubility. Some peptides that are insoluble at the low pH of typical TFA-containing mobile phases may dissolve under basic conditions.[7]
-
Increase Temperature: Elevating the temperature of your sample and HPLC column can enhance the solubility of your peptide.[6]
Q3: My HPLC chromatogram shows broad or tailing peaks for my peptide. What can I do to improve the peak shape?
A3: Poor peak shape is often due to secondary interactions with the stationary phase, peptide aggregation, or suboptimal HPLC conditions.[6] Consider the following troubleshooting steps:
-
Optimize the Mobile Phase Additive: Trifluoroacetic acid (TFA) is a common ion-pairing agent that minimizes unwanted interactions with the silica-based column material.[6][8] If you are using a low concentration of TFA (e.g., for MS compatibility) and observing poor peak shape, consider increasing the concentration.[6][8]
-
Adjust the Gradient Slope: A shallower gradient provides more time for the peptide to interact with the stationary phase, which can lead to sharper peaks.[6][8] If your peptide elutes at 40% solvent B, for instance, you could try a gradient from 30% to 50% B over a longer period.[6]
-
Increase the Column Temperature: Higher temperatures can improve peak shape by reducing the viscosity of the mobile phase and minimizing secondary interactions.[6]
-
Lower the Flow Rate: Reducing the flow rate can sometimes result in better peak resolution, though it will increase the run time.[6]
Q4: I'm struggling to separate my target peptide from impurities that are very similar in hydrophobicity. How can I improve the resolution?
A4: Separating closely related peptide impurities is a common challenge in peptide purification.[9] Here are some strategies to enhance resolution:
-
Change the Stationary Phase: If a standard C18 column does not provide adequate separation, consider a stationary phase with different properties.[10] For example, a phenyl-hexyl phase may offer alternative selectivity.
-
Adjust the Mobile Phase pH: Changing the pH of the mobile phase can alter the charge and conformation of the peptide and its impurities, potentially leading to better separation.[7]
-
Optimize the Gradient: As mentioned previously, a shallower gradient is a powerful tool for improving the resolution of closely eluting peaks.[8]
-
Select an Appropriate Pore Size: For larger peptides, a column with a wider pore size (e.g., 300 Å) can provide better separation compared to standard small-molecule columns (~100 Å).[8]
Data Presentation
Table 1: General Guidelines for HPLC Parameter Optimization
| Parameter | Standard Condition | Optimization Strategy for Low Purity/Poor Resolution | Rationale |
| Stationary Phase | C18 | Test alternative phases (e.g., C8, Phenyl-Hexyl) | Change in selectivity may resolve co-eluting impurities.[10] |
| Mobile Phase A | 0.1% TFA in Water | Maintain or slightly increase TFA concentration for ion pairing.[6] | TFA masks silanol (B1196071) groups on the stationary phase, reducing peak tailing.[6][8] |
| Mobile Phase B | 0.1% TFA in Acetonitrile | Consider other organic modifiers like methanol (B129727) or isopropanol. | Alters the overall hydrophobicity and can change elution order. |
| Gradient Slope | 1-2% B per minute | Decrease to 0.25-0.5% B per minute around the elution point of the target peptide.[8] | A shallower gradient increases the separation window between peaks.[6][8] |
| Flow Rate | 1.0 mL/min (analytical) | Decrease flow rate. | Can improve peak shape and resolution, but increases run time.[6] |
| Column Temperature | Ambient to 30°C | Increase in increments of 10°C (up to 60°C).[6] | Improves solubility, reduces mobile phase viscosity, and can sharpen peaks.[6] |
| Column Pore Size | 100-120 Å | Use a wider pore (e.g., 300 Å) for larger peptides.[8] | Prevents exclusion of the peptide from the pores, allowing for better interaction with the stationary phase.[11] |
Experimental Protocols
Protocol 1: General Method for Crude Peptide Sample Preparation for HPLC
-
Weigh the Crude Peptide: Accurately weigh a small amount of your lyophilized crude peptide (e.g., 1-5 mg).
-
Initial Dissolution: Add a small volume of a strong organic solvent (e.g., 50-100 µL of DMSO) to the peptide and vortex thoroughly to dissolve it.[6]
-
Dilution: Dilute the dissolved peptide solution with the initial mobile phase solvent (e.g., 95% Water/5% Acetonitrile with 0.1% TFA) to a final concentration suitable for injection (typically 1 mg/mL).
-
Centrifugation/Filtration: Centrifuge the sample at high speed (e.g., >10,000 x g) for 5-10 minutes to pellet any insoluble material. Alternatively, filter the sample through a 0.22 µm or 0.45 µm syringe filter.
-
Injection: Inject the supernatant or filtered solution onto the HPLC system.
Protocol 2: Scouting Gradient for HPLC Analysis
This protocol is designed to determine the approximate elution time of your peptide.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% (v/v) TFA in water.
-
Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm and 280 nm.
-
Gradient:
-
5% B to 95% B over 30 minutes.
-
Hold at 95% B for 5 minutes.
-
Return to 5% B over 1 minute.
-
Re-equilibrate at 5% B for 9 minutes.
-
-
Injection Volume: 20-100 µL of prepared sample.
Based on the retention time from this scouting run, a shallower, optimized gradient can be designed to improve purification.[6]
Visualizations
Caption: General workflow for peptide synthesis and purification.
Caption: Decision tree for troubleshooting common HPLC purification issues.
References
- 1. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 2. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 3. peptide.com [peptide.com]
- 4. peptide.com [peptide.com]
- 5. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. agilent.com [agilent.com]
- 8. hplc.eu [hplc.eu]
- 9. A Strategy for assessing peak purity of pharmaceutical peptides in reversed-phase chromatography methods using two-dimensional liquid chromatography coupled to mass spectrometry. Part II: Development of second-dimension gradient conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 11. mac-mod.com [mac-mod.com]
Technical Support Center: Strategies for Difficult Couplings Involving Fmoc-2-D-Pal-OH
Welcome to the technical support center for peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide targeted advice on overcoming challenges associated with the coupling of Fmoc-2-D-Pyridylalanine (Fmoc-2-D-Pal-OH).
Frequently Asked Questions (FAQs)
Q1: Why is this compound considered a "difficult" amino acid to couple?
A1: this compound presents challenges primarily due to steric hindrance. The bulky pyridyl group attached to the β-carbon can physically obstruct the approach of the incoming activated carboxyl group to the N-terminal amine of the peptide chain. This can lead to slower reaction times and incomplete coupling reactions, resulting in lower yields and deletion sequences in the final peptide.
Q2: What are the main side reactions to be aware of when using this compound?
A2: The most significant side reaction is racemization.[1] During the activation step, the α-proton of the amino acid becomes susceptible to abstraction by the bases present in the coupling reaction. For pyridylalanine derivatives, this risk can be elevated. One study noted that racemization during the coupling of Fmoc-2-Pal-OH was accompanied by a distinct dark blue-brown color in the reaction solution when using DIC/oxyma as the activation method.[1]
Q3: Which class of coupling reagents is generally recommended for this amino acid?
A3: For sterically hindered and racemization-prone amino acids, aminium/uronium-based reagents are highly recommended. Reagents like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) consistently outperform older reagents.[2][3][4] HATU forms a more reactive OAt-active ester, which leads to faster and more efficient couplings, thereby minimizing side reactions like racemization.[2]
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis.
Q1: My coupling reaction with this compound is incomplete, as indicated by a positive Kaiser test. What should I do?
A1: Incomplete coupling is the most common issue. Here are the recommended steps:
-
Switch to a More Powerful Coupling Reagent: If you are using a carbodiimide (B86325) like DIC/HOBt or a standard phosphonium (B103445) salt like PyBOP, switch to HATU or COMU. These reagents are known to be more effective for hindered couplings.[5]
-
Implement a Double Coupling Strategy: Perform the coupling reaction once, and after washing the resin, repeat the coupling step with a fresh solution of activated this compound. This ensures the reaction goes to completion.
-
Increase Reaction Time: Extend the coupling time from the standard 1-2 hours to 4 hours or even overnight. Monitor the reaction periodically with a Kaiser test.
-
Increase Reagent Equivalents: Use a higher excess of the amino acid and coupling reagents (e.g., increase from 3 equivalents to 5 equivalents).
Q2: The coupling solution turned a dark blue-brown color. What does this indicate?
A2: A dark blue-brown coloration during the coupling of Fmoc-2-Pal-OH has been reported to be an indicator of racemization, particularly when using carbodiimide-based activators like DIC/oxyma.[1] If you observe this, it is highly likely that the stereochemical integrity of the amino acid is being compromised.
Q3: How can I minimize the risk of racemization when coupling this compound?
A3: Minimizing racemization is critical for synthesizing a pure final product.
-
Use a Superior Coupling Reagent: The choice of coupling reagent is paramount. Reagents like HATU and COMU are known to suppress racemization better than HBTU or carbodiimides.[3][6] DEPBT is another excellent choice specifically for its low racemization potential.[7]
-
Choose the Right Base: Use a sterically hindered, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA). In cases of severe racemization risk, a weaker base such as sym-collidine can be substituted.[5]
-
Control Pre-activation Time: Minimize the time the amino acid sits (B43327) in the activated state before being added to the resin. Long pre-activation times can increase the opportunity for racemization.
-
Lower the Temperature: Performing the coupling at a lower temperature (e.g., 0°C) can sometimes reduce the rate of racemization, although this will also slow down the coupling reaction.[8]
Data Presentation
| Coupling Reagent Class | Example(s) | Relative Reactivity | Key Advantages | Key Disadvantages |
| Carbodiimides | DIC / HOBt | Moderate | Cost-effective, simple to use. | Slower reactions, higher risk of racemization and N-acylurea formation.[9] |
| Phosphonium Salts | PyBOP | High | Efficient, no risk of guanidinylation side reactions. | Byproducts can be difficult to remove in solution-phase synthesis. |
| Aminium/Uronium (HOBt-based) | HBTU, TBTU | High | Fast and generally efficient. | Potential for guanidinylation if used in excess; less effective than HOAt-based reagents for difficult couplings.[4] |
| Aminium/Uronium (HOAt-based) | HATU | Very High | Superior reactivity and speed, low racemization, ideal for hindered residues.[2][3] | Higher cost compared to other reagents. |
| Aminium/Uronium (Oxyma-based) | COMU | Very High | Reactivity comparable to HATU, produces non-explosive and more soluble byproducts.[5] | Higher cost. |
Experimental Protocols
Protocol 1: High-Efficiency Coupling using HATU
This protocol is recommended as the primary strategy for incorporating this compound.
-
Resin Preparation: Following the successful deprotection of the N-terminal Fmoc group on the resin-bound peptide (confirmed by a positive Kaiser test), wash the resin thoroughly with DMF (3 x 1 min) and prepare for the coupling step.
-
Activation Mixture Preparation: In a separate reaction vessel, dissolve this compound (4 equivalents relative to resin loading) and HATU (3.9 equivalents) in DMF.
-
Activation: Add DIPEA (8 equivalents) to the mixture from Step 2. Allow the solution to pre-activate for 1-2 minutes. The solution may change color.
-
Coupling: Immediately add the activated amino acid solution to the deprotected peptide-resin.
-
Reaction: Agitate the reaction mixture for 2 hours at room temperature.
-
Monitoring: Perform a Kaiser test to check for reaction completion. If the test is negative (beads are colorless or yellow), the coupling is complete.
-
Washing: Once the reaction is complete, drain the coupling solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to prepare for the next deprotection step.
-
Troubleshooting: If the Kaiser test remains positive, perform a second coupling (see Protocol 2).
Protocol 2: Double Coupling Strategy for Incomplete Reactions
This protocol should be used if the initial coupling (e.g., from Protocol 1) is incomplete.
-
Initial Coupling: Follow steps 1-7 of Protocol 1.
-
Confirmation of Incomplete Coupling: A positive Kaiser test (blue beads) after the initial coupling indicates the presence of unreacted free amines.
-
Wash Step: Drain the initial coupling solution and wash the resin thoroughly with DMF (3 x 1 min) to remove residual reagents and byproducts.
-
Second Coupling: Prepare a fresh activation mixture as described in Protocol 1, Steps 2 & 3. Add this new solution to the peptide-resin.
-
Reaction: Agitate the reaction mixture for an additional 1-2 hours at room temperature.
-
Final Monitoring and Washing: Perform a final Kaiser test to confirm completion. Once negative, drain the solution and wash the resin as described in Protocol 1, Step 7.
Visualizations
References
- 1. Pyridyl-Ala in the third position of radiolabeled somatostatin antagonists: the effect of regioisomeric substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. researchgate.net [researchgate.net]
- 5. bachem.com [bachem.com]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. chimia.ch [chimia.ch]
- 8. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chempep.com [chempep.com]
Technical Support Center: Impact of Pyridylalanine on Peptide Solubility and Handling
This technical support center is designed for researchers, scientists, and drug development professionals. It provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols related to the use of pyridylalanine (Pal) in peptides, with a focus on its impact on solubility and handling.
Frequently Asked Questions (FAQs)
Q1: What is pyridylalanine and why is it used in peptide synthesis?
Pyridylalanine (Pal) is an unnatural amino acid that incorporates a pyridine (B92270) ring in its side chain. It is used in peptide design as a substitute for natural aromatic amino acids like phenylalanine (Phe), tyrosine (Tyr), and tryptophan (Trp). The primary reasons for its use are to enhance the aqueous solubility and stability of peptides.[1][2][3] The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, which increases the hydrophilicity of the peptide.[2]
Q2: How does the incorporation of pyridylalanine affect peptide solubility?
The inclusion of pyridylalanine, particularly 3-Pal and 4-Pal, has been shown to significantly enhance the aqueous solubility of peptides, especially those that are otherwise prone to aggregation or have poor solubility at physiological pH.[2][3] The pyridine ring is more hydrophilic than the phenyl ring of phenylalanine, which contributes to the increased solubility of the modified peptide.[2] The position of the nitrogen atom in the pyridine ring (2-Pal, 3-Pal, or 4-Pal) can also influence the peptide's physicochemical properties.[2]
Q3: What are the main challenges I might face when handling pyridylalanine-containing peptides?
While pyridylalanine can improve solubility, researchers may still encounter challenges such as:
-
Aggregation: Peptides with a high content of hydrophobic residues, even with the inclusion of Pal, can still aggregate. The aromatic pyridyl ring itself may contribute to aggregation through π-π stacking interactions.[4]
-
pH-Dependent Solubility: The pyridine moiety has a pKa of approximately 5.23 for its conjugate acid (pyridinium).[5] This means that the charge of the pyridyl group, and consequently the peptide's overall charge and solubility, can change significantly with pH.
-
Photodegradation: The pyridinium (B92312) ring is susceptible to cleavage by ultraviolet (UV) light, which can lead to peptide degradation over time, especially when in solution.[4]
Q4: How should I store my pyridylalanine-containing peptide?
Proper storage is crucial to maintain the integrity of your peptide:
-
Lyophilized Peptides: For long-term storage, keep the lyophilized powder at -20°C or -80°C in a dark, dry place. Before use, allow the vial to warm to room temperature in a desiccator to prevent moisture condensation.[4]
-
Peptides in Solution: It is generally not recommended to store peptides in solution for extended periods. If necessary, dissolve the peptide in a sterile, slightly acidic buffer (pH 5-6), create single-use aliquots to avoid freeze-thaw cycles, and store them at -20°C or -80°C. Always protect solutions from light by using amber vials or wrapping them in foil.[4]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| My pyridylalanine-containing peptide won't dissolve in aqueous buffer (e.g., PBS pH 7.4). | The peptide may be at or near its isoelectric point (pI), where it has a net neutral charge, leading to minimal solubility and potential aggregation. | 1. Adjust the pH: Since the pyridyl group is basic, the peptide is likely to be more soluble in an acidic buffer (pH < 5). Try dissolving a small amount in 10% acetic acid and then dilute with your working buffer. 2. Use an Organic Co-solvent: For very hydrophobic peptides, dissolve first in a small amount of an organic solvent like DMSO, DMF, or acetonitrile, and then slowly add the aqueous buffer while vortexing. |
| My peptide solution is cloudy or shows visible precipitates. | This is a clear indication of peptide aggregation. This can be driven by hydrophobic interactions or π-π stacking of the aromatic rings. | 1. Sonication: Briefly sonicate the solution to help break up aggregates. 2. Chaotropic Agents: For peptides that are difficult to dissolve, consider using a buffer containing a chaotropic agent like 6 M guanidine (B92328) hydrochloride or 8 M urea. Note that these will denature proteins and may need to be removed for functional assays. 3. Temperature: Gently warming the solution (<40°C) can sometimes aid in dissolving aggregates. |
| I observe low recovery after HPLC purification. | The peptide may be aggregating on the column, leading to broad peaks and poor recovery. | 1. Modify Mobile Phase: Ensure 0.1% TFA is present in both aqueous and organic mobile phases to act as an ion-pairing agent. 2. Temperature Control: Running the purification at a slightly elevated temperature (e.g., 40-60°C) can improve solubility and reduce on-column aggregation. 3. Reduce Load: Decrease the amount of peptide loaded onto the column per run. |
| The purity of my peptide decreases over time when stored in solution. | This could be due to photodegradation of the pyridyl group or oxidation of other susceptible residues (e.g., Met, Cys, Trp). | 1. Protect from Light: Store solutions in amber vials or wrapped in foil to prevent photodegradation.[4] 2. Use Degassed Buffers: If your peptide contains oxidation-prone residues, use degassed buffers and consider storing under an inert atmosphere (e.g., argon or nitrogen).[4] |
Data Presentation
The incorporation of pyridylalanine in place of hydrophobic residues can dramatically increase peptide solubility. The following table summarizes solubility data for glucagon (B607659) and its analogs where phenylalanine at position 6 (Phe6) and tyrosine at position 10 (Tyr10) and 13 (Tyr13) were substituted with 3-pyridylalanine (3-Pal) or 4-pyridylalanine (4-Pal).
| Peptide | Modification | Solubility in PBS (pH 7.4) (mg/mL) |
| Glucagon Analog (Control) | [Aib16] | < 0.1 |
| Analog 1 | [3-Pal6, Aib16] | > 1.0 |
| Analog 2 | [4-Pal6, Aib16] | > 1.0 |
| Analog 3 | [3-Pal10, Aib16] | > 1.0 |
| Analog 4 | [4-Pal10, Aib16] | > 1.0 |
| Analog 5 | [3-Pal13, Aib16] | > 1.0 |
| Analog 6 | [4-Pal13, Aib16] | > 1.0 |
| Analog 7 | [3-Pal6,10, Aib16] | > 15.0 |
| Analog 8 | [4-Pal6,10, Aib16] | > 15.0 |
| Analog 9 | [3-Pal6,10,13, Aib16] | > 15.0 |
Data adapted from Mroz, P. A., et al. (2016). Pyridyl-alanine as a Hydrophilic, Aromatic Element in Peptide Structural Optimization. Journal of Medicinal Chemistry, 59(17), 8061–8067.
Experimental Protocols
Protocol 1: Determination of Peptide Solubility by Saturated Solution Method
This protocol is adapted from the methodology used to determine the solubility of glucagon analogs.
Objective: To determine the maximum solubility of a peptide in a given buffer.
Materials:
-
Lyophilized peptide
-
Buffer of choice (e.g., Phosphate Buffered Saline, pH 7.4)
-
Microcentrifuge tubes
-
Vortex mixer
-
Sonicator bath
-
Microcentrifuge
-
UV-Vis Spectrophotometer
Procedure:
-
Add a known excess amount of the lyophilized peptide (e.g., 1-5 mg) to a microcentrifuge tube.
-
Add a defined volume of the desired buffer (e.g., 200-400 µL) to the tube.
-
Vortex the sample vigorously for 1-2 minutes.
-
Sonicate the sample for 10 minutes to aid in dissolution and break up any aggregates.
-
Equilibrate the sample at room temperature for 1 hour to allow it to reach saturation.
-
Centrifuge the sample at 10,000 rpm for 10 minutes to pellet any undissolved peptide.
-
Carefully collect the supernatant without disturbing the pellet.
-
Determine the concentration of the peptide in the supernatant using a UV-Vis spectrophotometer by measuring the absorbance at 280 nm (if the peptide contains Trp or Tyr residues). A standard curve may be necessary for accurate quantification.
-
Calculate the solubility in mg/mL.
Protocol 2: Turbidimetric Solubility Assay
This is a higher-throughput method to estimate the kinetic solubility of a peptide.
Objective: To quickly estimate the solubility of a peptide by detecting the concentration at which it precipitates.
Materials:
-
Peptide stock solution in DMSO (e.g., 10 mM)
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
96-well microplate (clear bottom)
-
Plate reader capable of measuring absorbance at ~620 nm
Procedure:
-
Prepare a series of dilutions of the peptide stock solution in DMSO.
-
In the 96-well plate, add the aqueous buffer to each well.
-
Add a small volume of each peptide dilution from the DMSO stock to the corresponding wells containing the aqueous buffer to achieve a range of final peptide concentrations (e.g., 1 µM to 100 µM). The final DMSO concentration should be kept low and constant (e.g., 1%).
-
Mix the plate gently and incubate at a controlled temperature (e.g., 37°C) for a set period (e.g., 2 hours).
-
Measure the absorbance (turbidity) of each well at 620 nm using a plate reader.
-
The solubility is estimated as the concentration at which a significant increase in turbidity is observed compared to the buffer-only control.
Visualizations
Caption: A workflow for solubilizing pyridylalanine-containing peptides.
References
Technical Support Center: Improving Yield in SPPS of Hydrophobic Pyridylalanine Peptides
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the solid-phase peptide synthesis (SPPS) of hydrophobic peptides containing pyridylalanine (Pal).
Troubleshooting Guides
This section addresses common problems in a question-and-answer format, providing potential causes and actionable solutions.
Question 1: Why is the overall yield of my hydrophobic pyridylalanine peptide consistently low?
Answer:
Low overall yield in the synthesis of hydrophobic peptides, including those with pyridylalanine, is a multifaceted issue often stemming from on-resin aggregation. This aggregation can lead to several downstream problems, each contributing to a reduction in the final peptide quantity.
Potential Causes and Solutions:
-
Peptide Aggregation: The primary cause of low yield is the formation of secondary structures (β-sheets) by the growing peptide chains on the resin. This aggregation blocks reactive sites, leading to incomplete deprotection and coupling reactions.[1][2]
-
Solution 1: Optimize Solvents: Switch from standard N,N-Dimethylformamide (DMF) to more disruptive solvents like N-Methyl-2-pyrrolidone (NMP) or a "Magic Mixture" (e.g., 1:1:1 of DCM:DMF:NMP) to improve solvation of the peptide chains.[3] The addition of 2,2,2-trifluoroethanol (B45653) (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) to DMF can also enhance solvation.
-
Solution 2: Introduce Chaotropic Salts: Add chaotropic agents like lithium chloride (LiCl) (typically at 0.4-1.0 M) to the coupling and deprotection steps to disrupt hydrogen bonding and break up secondary structures.[1] Ensure thorough washing to remove the salt before proceeding to the next step.
-
Solution 3: Backbone Protection: Incorporate 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) protecting groups on the backbone nitrogen of a key residue to sterically hinder aggregation.[2]
-
Solution 4: Use Pseudoproline Dipeptides: Strategically insert pseudoproline dipeptides (e.g., Fmoc-Ser(ψ-Pro)-OH or Fmoc-Thr(ψ-Pro)-OH) to introduce a "kink" in the peptide backbone, disrupting the formation of stable secondary structures.[1][2]
-
-
Incomplete Fmoc-Deprotection: Aggregation can prevent the deprotection reagent (piperidine) from reaching the N-terminal Fmoc group, leading to deletion sequences.
-
Solution: Increase deprotection time and/or use a stronger deprotection solution (e.g., 20-50% piperidine (B6355638) in NMP). Monitor the deprotection using a colorimetric test like the Kaiser test, though be aware that false negatives can occur with aggregated peptides.[1]
-
-
Poor Coupling Efficiency: Steric hindrance from aggregation can block the incoming activated amino acid from reaching the N-terminus of the growing peptide chain.
-
Solution 1: High-Efficiency Coupling Reagents: Utilize highly reactive coupling reagents such as HATU, HCTU, or PyBOP, which can overcome the kinetic barriers presented by aggregation.[1]
-
Solution 2: Double Coupling: Repeat the coupling step for difficult residues to drive the reaction to completion. This is particularly useful for sterically hindered amino acids or after a proline residue.[4]
-
Solution 3: Microwave-Assisted SPPS: Employ microwave energy to increase reaction kinetics and disrupt aggregation, leading to more efficient coupling and deprotection.[5]
-
-
Difficult Cleavage and Precipitation: The final hydrophobic peptide may be difficult to cleave from the resin or may not precipitate efficiently in ether.
-
Solution 1: Optimized Cleavage Cocktail: For peptides with sensitive residues like Cys, Met, Trp, or Tyr, use a comprehensive cleavage cocktail such as Reagent K (TFA/water/phenol/thioanisole/EDT) to ensure complete deprotection and cleavage.[6]
-
Solution 2: Alternative Precipitation Solvents: If the peptide does not precipitate well in diethyl ether, try using a mixture of ether and pentane (B18724) or concentrate the TFA filtrate before adding cold ether.[7] You can also check the ether supernatant for any dissolved peptide.[8]
-
Question 2: My Kaiser test is negative, but I still see deletion sequences in my final product. What is happening?
Answer:
This is a classic sign of severe on-resin aggregation. The aggregated peptide chains can physically block the ninhydrin (B49086) reagent used in the Kaiser test from accessing the free N-terminal amines, resulting in a false negative result.[1]
Solutions:
-
Trust Other Indicators: Rely on other signs of aggregation, such as a noticeable shrinking of the resin bed or sluggish solvent flow during washing steps.[1]
-
Proactive Anti-Aggregation Strategies: For sequences known to be difficult, it is better to implement anti-aggregation strategies from the beginning of the synthesis rather than relying solely on reactive monitoring tests.[2]
-
Alternative Monitoring: While not a direct measure of free amines, monitoring the synthesis by cleaving a small amount of resin after critical coupling steps and analyzing the product by mass spectrometry can provide a more accurate picture of the synthesis progress.
Frequently Asked Questions (FAQs)
Q1: What is the best resin choice for synthesizing hydrophobic pyridylalanine peptides?
A1: The choice of resin can significantly impact the success of the synthesis.
-
Low-Loading Resins: High-loading resins can exacerbate aggregation due to the proximity of the growing peptide chains. Using a low-loading version of your chosen resin (e.g., 0.1-0.4 mmol/g) is highly recommended.[2]
-
Hydrophilic Resins: For hydrophobic sequences, using a more hydrophilic resin, such as a polyethylene (B3416737) glycol (PEG)-based resin (e.g., NovaSyn® TG, ChemMatrix®), can improve solvation of the peptide-resin matrix and reduce aggregation.[2][9]
Q2: Are there specific considerations for the pyridylalanine residue itself during SPPS?
A2: While pyridylalanine is often incorporated to increase the hydrophilicity of the final peptide, it can still be part of a sequence that is challenging to synthesize.[10][11]
-
Pyridine (B92270) Nitrogen: The nitrogen in the pyridine ring is basic and could potentially interact with the acidic conditions of cleavage or with coupling reagents. However, under standard Fmoc-SPPS conditions, this is not typically a major issue.
-
Coupling: Treat pyridylalanine as you would other aromatic amino acids like phenylalanine. Standard coupling reagents like HATU or HBTU are generally effective. If steric hindrance is an issue due to neighboring residues, a more potent activator may be required.
Q3: Which coupling reagent is most effective for hydrophobic sequences?
A3: For difficult and hydrophobic sequences, more reactive coupling reagents are generally preferred.
-
Uronium/Aminium Reagents: Reagents like HATU, HCTU, and HBTU are highly effective and widely used. HATU is often considered superior for hindered couplings.
-
Phosphonium Reagents: Reagents like PyBOP and PyAOP are also excellent choices. They are known for giving cleaner reactions and do not have the risk of guanidinylation of the N-terminus, which can be a side reaction with uronium reagents.[1]
Q4: How can I improve the solubility of my final cleaved peptide for purification?
A4: Hydrophobic peptides are often difficult to dissolve for RP-HPLC purification.
-
Co-solvents: Try dissolving the peptide in a small amount of a strong organic solvent like acetonitrile, DMSO, or TFE before adding the aqueous HPLC mobile phase.
-
Acidic Conditions: Using a small amount of formic acid or acetic acid in the solvent can help to protonate residues and improve solubility.
-
Heated Columns: Purifying on a heated HPLC column can reduce the adherence of hydrophobic peptides to the stationary phase.[8]
Data Presentation: Strategies to Mitigate Aggregation
The following table summarizes various strategies to combat on-resin aggregation and their general impact on synthesis outcomes.
| Strategy | Key Reagent/Condition | Typical Application | Expected Improvement in Purity/Yield | Key Considerations |
| Solvent Modification | NMP, "Magic Mixture" | For known hydrophobic sequences | Moderate to High | NMP is more viscous and may require longer wash times. |
| Chaotropic Salts | 0.4-1.0 M LiCl in DMF/NMP | Persistent aggregation | High | Salt must be thoroughly washed out to prevent interference. |
| Backbone Protection | Fmoc-(Dmb/Hmb)Gly-OH | Glycine-rich hydrophobic regions | High | Requires specific amino acid derivatives. |
| Pseudoproline Dipeptides | Fmoc-Xaa-Ser(ψ-Pro)-OH | Sequences containing Ser or Thr | High | Requires specific dipeptide building blocks. |
| Microwave Synthesis | Microwave irradiation | Difficult or long sequences | High | Requires specialized equipment; potential for side reactions if not optimized. |
| Low-Loading Resin | < 0.4 mmol/g loading | General best practice for all difficult sequences | Moderate | Reduces overall peptide amount per synthesis run. |
Experimental Protocols
Protocol 1: General SPPS Cycle with HATU Coupling for a Hydrophobic Sequence
This protocol outlines a single coupling cycle on a 0.1 mmol scale using HATU, a common choice for difficult sequences.
-
Resin Swelling: Swell the low-loading resin (e.g., 0.2 mmol/g) in DMF for 30 minutes.
-
Fmoc-Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min).
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Activation Mixture Preparation: In a separate vessel, dissolve the Fmoc-amino acid (0.5 mmol, 5 eq.) and HATU (0.48 mmol, 4.8 eq.) in DMF. Add N,N-Diisopropylethylamine (DIPEA) (1.0 mmol, 10 eq.).
-
Coupling: Immediately add the activation mixture to the washed, deprotected resin.
-
Reaction: Agitate the reaction vessel for 1-2 hours at room temperature. For particularly difficult couplings, extend the reaction time or use microwave heating.
-
Monitoring: Perform a Kaiser test. If positive (blue beads), the coupling is incomplete. Recouple using a fresh activation mixture. If negative (yellow beads), proceed.
-
Washing: Wash the resin with DMF (3-5 times) to remove excess reagents.
-
Capping (Optional): To block any unreacted amines, treat the resin with a capping mixture (e.g., acetic anhydride/DIPEA/DMF). This is recommended for long or difficult sequences to minimize deletion products.
-
Final Washing: Wash the resin with DMF (3 times) and DCM (3 times) and prepare for the next cycle.
Protocol 2: Cleavage of a Hydrophobic Peptide with Reagent K
This protocol is for the final cleavage and deprotection of a peptide containing multiple sensitive residues.
-
Resin Preparation: After the final Fmoc deprotection, wash the peptide-resin thoroughly with DMF, followed by DCM, and dry it under vacuum for at least 1 hour.
-
Cleavage Cocktail Preparation: In a well-ventilated fume hood, prepare Reagent K: 82.5% TFA, 5% water, 5% phenol, 5% thioanisole, 2.5% 1,2-ethanedithiol (B43112) (EDT). Prepare approximately 10 mL per gram of resin.
-
Cleavage Reaction: Add the freshly prepared cleavage cocktail to the dried resin. Stir or agitate the mixture at room temperature for 2-4 hours.
-
Peptide Isolation: Filter the resin from the cleavage mixture and collect the filtrate into a fresh tube.
-
Resin Washing: Wash the resin with a small amount of fresh TFA to recover any remaining peptide and combine the filtrates.
-
Precipitation: Add the TFA filtrate dropwise to a 10-fold excess of cold methyl t-butyl ether. A white precipitate of the crude peptide should form.
-
Pelleting and Washing: Centrifuge the mixture to pellet the precipitated peptide. Decant the ether and wash the peptide pellet with cold ether two more times to remove residual scavengers.
-
Drying: Dry the final peptide pellet under a stream of nitrogen or in a vacuum desiccator. The crude peptide is now ready for analysis and purification.
Visualizations
Caption: General workflow for SPPS of hydrophobic peptides.
Caption: Troubleshooting decision tree for low-yield SPPS.
References
- 1. benchchem.com [benchchem.com]
- 2. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 3. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biotage.com [biotage.com]
- 5. csbio.com [csbio.com]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. americanpeptidesociety.org [americanpeptidesociety.org]
- 9. WO2015028599A1 - Cleavage of synthetic peptides - Google Patents [patents.google.com]
- 10. Pyridyl-alanine as a Hydrophilic, Aromatic Element in Peptide Structural Optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
minimizing racemization during Fmoc-2-D-Pal-OH coupling
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize racemization during the coupling of Fmoc-2-D-Pal-OH in solid-phase peptide synthesis (SPPS).
Troubleshooting Guide
This guide addresses common issues encountered during the coupling of this compound, focusing on the detection and mitigation of its epimerization to the L-enantiomer.
Issue 1: High Levels of L-Pal Epimer Detected in the Final Peptide
| Potential Cause | Recommended Solution |
| Strong Base in Coupling Step: The use of strong, non-hindered bases like N,N-diisopropylethylamine (DIPEA) with phosphonium (B103445) or aminium/uronium reagents (e.g., HBTU, HATU) is a primary driver of racemization. | 1. Switch to a Weaker or More Sterically Hindered Base: Replace DIPEA with N-methylmorpholine (NMM) or, preferably, a more hindered base like 2,4,6-collidine.[1] 2. Use a Carbodiimide-Based Coupling Reagent: Employ a coupling reagent that does not require a base, such as diisopropylcarbodiimide (DIC) in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma Pure).[2] |
| Prolonged Pre-activation Time: Allowing the activated this compound to sit for an extended period before addition to the resin can increase the extent of racemization. | Minimize Pre-activation Time: Add the coupling reagents to the this compound solution immediately before adding it to the deprotected peptide-resin. For carbodiimide (B86325) couplings, a short pre-activation of 1-2 minutes is generally sufficient. |
| Elevated Coupling Temperature: Higher temperatures, especially in microwave-assisted SPPS, can accelerate the rate of racemization. | Reduce Coupling Temperature: For microwave-assisted synthesis, lowering the coupling temperature from 80°C to 50°C can significantly limit racemization.[1][3] If possible, perform the coupling of this sensitive residue at room temperature. |
| Choice of Coupling Reagent: Some coupling reagents are inherently more prone to causing racemization than others. | Select a Low-Racemization Coupling Reagent: Consider using COMU, which has shown superior racemization suppression compared to HOBt-based reagents.[4] DEPBT has also been shown to be effective in minimizing racemization for sensitive amino acids. |
| Solvent Effects: While DMF is a standard solvent, its properties can sometimes contribute to side reactions. | Consider Alternative Solvents: Although less common, exploring alternative solvents like N-methylpyrrolidone (NMP) or "green" solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) in combination with optimized coupling protocols could be beneficial. However, thorough validation is required as solvent choice can impact coupling efficiency and resin swelling. |
Issue 2: Low Coupling Efficiency of this compound
| Potential Cause | Recommended Solution |
| Steric Hindrance: The pyridylalanine side chain can present steric challenges, leading to incomplete coupling. | 1. Double Coupling: Perform a second coupling step to ensure the reaction goes to completion. 2. Increase Reagent Equivalents: Use a higher excess of the this compound and coupling reagents. 3. Switch to a More Potent Coupling Reagent: If using a carbodiimide, consider switching to a more powerful aminium/uronium reagent like HATU or HCTU, while being mindful of the increased risk of racemization and using a weaker base. |
| Peptide Aggregation: The growing peptide chain on the resin may aggregate, hindering access of the activated amino acid. | 1. Change Solvent Composition: Add a small percentage of a chaotropic agent like DMSO to the coupling solvent to disrupt secondary structures. 2. Use a Different Resin: Consider using a resin with a lower loading capacity or a more flexible linker, such as a PEG-based resin. |
Frequently Asked Questions (FAQs)
Q1: Why is this compound prone to racemization?
A1: Like other α-amino acids, the α-proton of an activated Fmoc-amino acid can be abstracted under basic conditions, leading to the formation of a planar enolate intermediate. Reprotonation of this intermediate can occur from either face, resulting in a mixture of D and L enantiomers. The electron-withdrawing nature of the pyridine (B92270) ring in 2-Pal may further contribute to the acidity of the α-proton, making it more susceptible to racemization.
Q2: Which coupling reagent and base combination is generally recommended to minimize racemization of this compound?
A2: For sensitive amino acids, a combination of diisopropylcarbodiimide (DIC) with an additive such as Oxyma Pure or HOBt is highly recommended as it does not require the addition of a base. If a stronger coupling reagent is necessary, COMU or HATU in combination with a sterically hindered, weaker base like 2,4,6-collidine is a good alternative.
Q3: Does the position of the nitrogen in the pyridine ring (2-Pal vs. 3-Pal vs. 4-Pal) affect the rate of racemization?
A3: While specific comparative data is limited, it is plausible that the position of the nitrogen atom influences the electronic properties of the side chain and, consequently, the acidity of the α-proton. The 2-pyridyl group is more electron-withdrawing than the 3- or 4-pyridyl groups, which could potentially make this compound more susceptible to racemization. However, experimental validation is necessary to confirm this.
Q4: Can I use microwave energy for the coupling of this compound?
A4: Yes, but with caution. Microwave energy can accelerate the coupling reaction, which can be beneficial for sterically hindered couplings. However, the associated increase in temperature can also increase the rate of racemization. It is crucial to control the temperature and limit it to around 50°C.[1][3] Alternatively, the coupling of this sensitive residue can be performed at room temperature while the rest of the peptide is synthesized using microwave assistance.[3]
Q5: How can I accurately quantify the level of racemization?
A5: The most common method is to hydrolyze a sample of the purified peptide and then analyze the resulting amino acids using chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) with a chiral column. This allows for the separation and quantification of the D and L isomers of pyridylalanine.
Data Presentation
The following table summarizes the expected racemization levels for the structurally similar amino acid Phenylglycine (Phg) under various coupling conditions. This data can serve as a valuable guide for selecting conditions for this compound coupling, as the underlying chemical principles are analogous.
Table 1: Influence of Coupling Reagents and Bases on the Epimerization of Fmoc-L-Phg-OH
| Coupling Reagent | Base | % D-Epimer |
| HATU | DIPEA | 25.0 |
| HATU | NMM | 13.9 |
| HATU | 2,4,6-Collidine | 3.8 |
| HBTU | DIPEA | 23.3 |
| HCTU | DIPEA | 23.1 |
| COMU | DIPEA | 13.0 |
| COMU | 2,4,6-Collidine | <1.0 |
| DEPBT | DIPEA | <1.0 |
| DIC/HOBt | - | Not reported |
Data adapted from a study on Phenylglycine, which is structurally analogous to Pyridylalanine. The trend of reduced racemization with weaker, more hindered bases is expected to be similar for this compound.
Experimental Protocols
Protocol 1: Low-Racemization Coupling using DIC/Oxyma Pure
This protocol is recommended for the coupling of this compound to minimize racemization by avoiding the use of a tertiary base.
-
Resin Preparation: Swell the resin in DMF. Perform Fmoc deprotection of the N-terminal amine of the peptide-resin using 20% piperidine (B6355638) in DMF. Wash the resin thoroughly with DMF.
-
Activation Solution: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and Oxyma Pure (3 equivalents) in DMF.
-
Coupling: Add DIC (3 equivalents) to the activation solution and vortex for 1-2 minutes (pre-activation). Immediately add the pre-activated solution to the deprotected peptide-resin.
-
Reaction: Allow the coupling reaction to proceed for 2-4 hours at room temperature.
-
Washing: Wash the resin thoroughly with DMF and then DCM to remove excess reagents and byproducts.
-
Monitoring: Perform a Kaiser test or other appropriate test to confirm the completion of the coupling reaction. If the test is positive, a second coupling may be necessary.
Protocol 2: Coupling using HATU and a Hindered Base
This protocol can be used if a stronger activating agent is required due to steric hindrance, while still taking precautions to limit racemization.
-
Resin Preparation: Swell the resin in DMF. Perform Fmoc deprotection of the N-terminal amine of the peptide-resin using 20% piperidine in DMF. Wash the resin thoroughly with DMF.
-
Coupling Solution: In a separate vessel, dissolve this compound (3 equivalents) and HATU (2.9 equivalents) in DMF.
-
Reaction: Add the amino acid/HATU solution to the deprotected peptide-resin. Add 2,4,6-collidine (6 equivalents) to the reaction vessel. Allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
Washing: Wash the resin thoroughly with DMF and then DCM.
-
Monitoring: Perform a Kaiser test to check for reaction completion.
Visualizations
Caption: Mechanism of base-mediated racemization during peptide coupling.
Caption: Recommended workflow for minimizing racemization of this compound.
References
Validation & Comparative
A Comparative Guide to Analytical Methods for Peptides Incorporating 2-Pyridyl-alanine
For Researchers, Scientists, and Drug Development Professionals
The incorporation of non-canonical amino acids like 2-pyridyl-alanine into peptides has become a pivotal strategy in modern drug discovery and chemical biology. This modification can enhance peptide stability, solubility, and binding affinity, opening new avenues for therapeutic intervention. Consequently, robust analytical methods are crucial for the characterization, quantification, and quality control of these novel peptide entities. This guide provides a comparative overview of key analytical techniques for peptides containing 2-pyridyl-alanine, supported by experimental data and detailed protocols to aid in methodological selection and implementation.
High-Performance Liquid Chromatography (HPLC) Coupled with Mass Spectrometry (HPLC-MS)
Reverse-phase high-performance liquid chromatography (RP-HPLC) coupled with mass spectrometry (MS) stands as the cornerstone for the analysis of peptides containing 2-pyridyl-alanine. This powerful combination allows for the separation, identification, and quantification of the target peptide and its potential impurities.
Data Presentation: Comparison of HPLC-MS Parameters
| Parameter | Method 1: Standard RP-HPLC-UV | Method 2: RP-HPLC-MS | Alternative: Hydrophilic Interaction Liquid Chromatography (HILIC) |
| Stationary Phase | C18 silica-based column | C18 silica-based column | Amide or diol-based columns |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in water[1][2] | 0.1% Formic acid in water[1] | High concentration of organic solvent (e.g., 95% acetonitrile) with a small amount of aqueous buffer |
| Mobile Phase B | 0.1% TFA in acetonitrile[1][2] | 0.1% Formic acid in acetonitrile[1] | Acetonitrile with an increasing gradient of aqueous buffer |
| Detection | UV absorbance at 210-220 nm[2] | Mass Spectrometry (e.g., ESI-Q-TOF or Orbitrap)[1] | Mass Spectrometry |
| Limit of Detection (LOD) | Typically in the low µg/mL range | Can reach fmol to amol levels with optimized systems[3] | Method dependent, but generally offers good sensitivity for polar analytes |
| Limit of Quantification (LOQ) | Typically in the mid-to-high µg/mL range | Method and analyte dependent, often in the low ng/mL to pg/mL range | Method dependent |
| Key Advantages | Robust, widely available, good for purity assessment. | High specificity and sensitivity, provides molecular weight information for identification. | Better retention and separation of very polar peptides. |
| Key Disadvantages | Lower sensitivity and specificity compared to MS. | TFA can cause ion suppression in the MS source.[1] | May not be suitable for hydrophobic peptides. |
Experimental Protocols
Protocol 1: RP-HPLC-MS Analysis of a 2-Pyridyl-alanine Containing Peptide
This protocol outlines a general method for the analysis of a synthetic peptide containing 2-pyridyl-alanine.
-
Instrumentation: An HPLC or UHPLC system coupled to a mass spectrometer (e.g., ESI-Q-TOF or Orbitrap).[1]
-
Column: A standard C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.[1]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[1]
-
Gradient: A linear gradient from 5% to 65% B over 30 minutes is a good starting point and can be optimized based on the peptide's hydrophobicity.[1]
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
MS Acquisition:
-
Mode: Positive ion mode.
-
Scan Range: m/z 300-2000 for full scan.
-
Fragmentation: Collision-Induced Dissociation (CID) for MS/MS analysis to confirm the peptide sequence.
-
Mass Spectrometry Fragmentation
The pyridyl group can influence the fragmentation pattern of the peptide in the mass spectrometer. A common observation is the neutral loss of the pyridine (B92270) ring (79 Da) from the precursor or fragment ions.[4] The presence of the basic nitrogen in the pyridyl ring can also affect charge distribution and fragmentation pathways. Derivatization of the peptide with pyridinium (B92312) salts has been shown to enhance ionization efficiency and can lead to characteristic reporter ions in MS/MS spectra.[3]
Fluorescence Spectroscopy
The aromatic nature of the 2-pyridyl-alanine residue imparts intrinsic fluorescence to the peptide, which can be harnessed for analytical purposes. While less common than HPLC-MS for routine analysis, fluorescence spectroscopy can be a valuable tool for specific applications, such as binding studies and conformational analysis.
Data Presentation: Fluorescence Properties
| Parameter | 2-Pyridyl-alanine (Predicted) | Tryptophan (for comparison) |
| Excitation Maximum (λex) | Expected in the UV region, likely around 260-280 nm. | ~280 nm |
| Emission Maximum (λem) | Dependent on the local environment, potentially in the 300-350 nm range. | ~350 nm |
| Quantum Yield | Expected to be lower than tryptophan. | ~0.13 |
Experimental Protocols
Protocol 2: Fluorescence Spectroscopy of a 2-Pyridyl-alanine Containing Peptide
-
Instrumentation: A fluorescence spectrophotometer.
-
Sample Preparation: Dissolve the lyophilized peptide in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to a concentration of 1-10 µM.
-
Excitation: Scan a range of excitation wavelengths from 250 nm to 300 nm to determine the optimal excitation wavelength.
-
Emission: Record the emission spectrum from 300 nm to 450 nm at the optimal excitation wavelength.
-
Slit Widths: Use appropriate excitation and emission slit widths (e.g., 5 nm) to balance signal intensity and spectral resolution.
Solid-Phase Peptide Synthesis (SPPS)
The synthesis of peptides containing 2-pyridyl-alanine is typically achieved through solid-phase peptide synthesis using the Fmoc/tBu strategy.[5]
Experimental Protocols
Protocol 3: Manual Solid-Phase Synthesis of a 2-Pyridyl-alanine Containing Peptide
This protocol provides a general outline for the manual synthesis of a peptide incorporating Fmoc-L-2-pyridyl-alanine.
-
Resin Swelling: Swell the Rink Amide resin in N-methyl-2-pyrrolidinone (NMP).[5]
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin using a solution of 20% piperidine (B6355638) in NMP.[5]
-
Amino Acid Coupling:
-
Activate the Fmoc-protected amino acid (including Fmoc-L-2-pyridyl-alanine) using a coupling reagent such as HATU in the presence of a base like DIEA in NMP.
-
Add the activated amino acid solution to the deprotected resin and allow the coupling reaction to proceed.
-
-
Washing: Thoroughly wash the resin with NMP to remove excess reagents and byproducts.
-
Repeat: Repeat steps 2-4 for each amino acid in the peptide sequence.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.[5]
-
Purification: Purify the crude peptide using preparative RP-HPLC.[2]
-
Characterization: Confirm the identity and purity of the final peptide by analytical RP-HPLC and mass spectrometry.
Application in Signaling Pathway Analysis
Peptides incorporating 2-pyridyl-alanine can serve as valuable tools to probe biological systems. For instance, a peptidomimetic containing a pyridylalanine residue has been developed as a negative allosteric modulator (NAM) of a G protein-coupled receptor (GPCR).[6] Allosteric modulators bind to a site on the receptor distinct from the endogenous ligand binding site and can fine-tune the receptor's response.
GPCR Allosteric Modulation Workflow
Caption: Workflow for identifying a 2-pyridyl-alanine containing peptide as a GPCR allosteric modulator.
GPCR Signaling Pathway with Allosteric Modulation
Caption: Simplified GPCR signaling pathway illustrating negative allosteric modulation by a 2-pyridyl-alanine peptide.
References
- 1. benchchem.com [benchchem.com]
- 2. bachem.com [bachem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Introducing Chemoselective Peptide Conjugation via N-Alkylation of Pyridyl-alanine: Solution and Solid Phase Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Allosteric Modulator Leads Hiding in Plain Site: Developing Peptide and Peptidomimetics as GPCR Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC and Mass Spectrometry of Fmoc-2-D-Pal-OH Peptides
For researchers, scientists, and professionals in drug development, the precise analysis of synthetic peptides is paramount. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) techniques for the analysis of peptides incorporating the hydrophobic, non-standard amino acid Fmoc-2-D-Pal-OH (N-α-Fmoc-3-(2-pyridyl)-D-alanine). The inclusion of this bulky, aromatic amino acid derivative presents unique challenges in both separation and characterization, necessitating optimized analytical protocols.
High-Performance Liquid Chromatography (HPLC) Analysis
Reverse-phase HPLC (RP-HPLC) is the cornerstone for the purification and analysis of synthetic peptides. The separation is primarily driven by the hydrophobic interactions between the peptide and the stationary phase. For hydrophobic peptides containing the this compound residue, the choice of HPLC column and mobile phase additives is critical to achieving optimal resolution and peak shape.
Comparison of HPLC Columns: C18 vs. C8
The most common stationary phases for peptide separation are C18 (octadecylsilane) and C8 (octylsilane). The key distinction lies in the length of the alkyl chains, which dictates the hydrophobicity of the column.[1][2]
| Feature | C18 Column | C8 Column | Performance for this compound Peptides |
| Stationary Phase | Octadecylsilane (18-carbon chain) | Octylsilane (8-carbon chain) | - |
| Hydrophobicity | More hydrophobic, leading to stronger retention of nonpolar compounds.[1][3] | Less hydrophobic, resulting in weaker retention.[1] | Due to the high hydrophobicity of the Fmoc group and the pyridylalanine residue, a C18 column provides stronger retention, which can be beneficial for resolving closely related impurities. However, it may also lead to excessively long retention times and broader peaks. |
| Retention Time | Generally longer for hydrophobic peptides.[1] | Shorter retention times compared to C18.[1] | A C8 column can offer a good balance, providing adequate retention for separation while enabling faster analysis times.[4][5] This is particularly advantageous for high-throughput screening. |
| Selectivity | High selectivity for non-polar and hydrophobic compounds.[1] | Good selectivity for moderately hydrophobic compounds.[3] | The choice depends on the specific impurities. If impurities are significantly less hydrophobic, a C18 column will provide better separation. If impurities have similar hydrophobicity, the different selectivity of a C8 column might be advantageous. |
Comparison of Mobile Phase Additives: TFA vs. Formic Acid
Mobile phase additives are essential for good chromatographic performance in peptide separations. They act as ion-pairing agents, improving peak shape and resolution. However, their compatibility with mass spectrometry varies significantly.[6][7]
| Feature | 0.1% Trifluoroacetic Acid (TFA) | 0.1% Formic Acid (FA) | Impact on this compound Peptide Analysis |
| Chromatographic Performance | Excellent ion-pairing agent, leading to sharp, symmetrical peaks and high resolution.[6] | Weaker ion-pairing agent, which can result in broader peaks and lower resolution compared to TFA.[8] | For purity assessment by UV detection, TFA is generally superior, providing the best peak shape for the hydrophobic Fmoc-peptide. |
| Mass Spectrometry Compatibility | Causes significant ion suppression in the MS source, reducing sensitivity.[6][7] | Volatile and compatible with electrospray ionization (ESI), leading to high MS signal intensity.[6] | For LC-MS analysis, formic acid is the preferred additive to ensure high sensitivity for both the parent peptide and any impurities.[7] |
| System Contamination | Can persistently contaminate the MS system, requiring extensive cleaning.[6] | Does not cause long-term contamination of the MS system. | Using TFA in an LC-MS system dedicated to other analyses is generally discouraged. |
Mass Spectrometry (MS) Analysis
Mass spectrometry is indispensable for confirming the identity and characterizing the structure of synthetic peptides. For this compound peptides, MS analysis confirms the molecular weight and can provide sequence information through fragmentation analysis.
Comparison of Fragmentation Techniques: CID vs. HCD
Collision-Induced Dissociation (CID) and Higher-Energy Collisional Dissociation (HCD) are two common fragmentation techniques used in tandem mass spectrometry (MS/MS) to sequence peptides.
| Feature | Collision-Induced Dissociation (CID) | Higher-Energy Collisional Dissociation (HCD) | Application to this compound Peptide Analysis |
| Fragmentation Energy | Low-energy fragmentation.[9] | Higher-energy fragmentation.[10] | The robust nature of the Fmoc group and the pyridyl ring may require higher energy for efficient fragmentation. |
| Fragment Ion Types | Primarily produces b- and y-type fragment ions.[11] | Also produces b- and y-type ions, but with a higher abundance of immonium ions and other diagnostic fragments.[11] | HCD can be advantageous for generating a richer fragmentation spectrum, which aids in confident sequence confirmation, especially around the modified D-Pal residue.[10] |
| Speed and Sensitivity | Generally faster and can be more sensitive for low-abundance ions.[10] | Can be slightly less sensitive due to the nature of the collision cell but often produces higher quality spectra.[10] | For initial identification, the speed of CID may be sufficient. For detailed characterization and differentiation of isomers, the higher-quality spectra from HCD are preferable.[12] |
| Low Mass Cut-off | Ion trap CID has a low mass cut-off, which can prevent the detection of low m/z immonium ions. | HCD in Orbitrap instruments does not have a low mass cut-off, allowing for the detection of all fragment ions.[10] | The detection of the pyridylalanine immonium ion would be a key diagnostic fragment, making HCD a more suitable technique. |
Experimental Protocols
Protocol 1: RP-HPLC Analysis of this compound Peptides
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Columns:
-
Alternative 1: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Alternative 2: C8 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
-
Mobile Phase:
-
Solvent A: 0.1% TFA in water.
-
Solvent B: 0.1% TFA in acetonitrile.
-
-
Gradient: A linear gradient from 5% to 95% Solvent B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 220 nm and 265 nm (for the Fmoc group).
-
Sample Preparation: Dissolve the peptide in a small amount of a suitable solvent (e.g., DMSO or DMF) and then dilute with Solvent A to a final concentration of 1 mg/mL.
Protocol 2: LC-MS Analysis of this compound Peptides
-
Instrumentation: An HPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Column: C18 or C8 reversed-phase column as described above.
-
Mobile Phase:
-
Solvent A: 0.1% formic acid in water.
-
Solvent B: 0.1% formic acid in acetonitrile.
-
-
Gradient: A linear gradient from 5% to 95% Solvent B over 30 minutes.
-
Flow Rate: 0.3-0.5 mL/min (adjusted for MS interface).
-
Mass Spectrometry Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS1 Scan Range: m/z 300-2000.
-
MS/MS Fragmentation:
-
Alternative 1 (CID): Normalized collision energy of 25-35%.
-
Alternative 2 (HCD): Stepped normalized collision energy of 20%, 30%, 40%.
-
-
Data Acquisition: Data-dependent acquisition (DDA) selecting the top 3-5 most intense precursor ions for fragmentation.
-
Visualizing the Analytical Workflow and Logic
The following diagrams illustrate the experimental workflow for the analysis of this compound peptides and the logical synergy between HPLC and mass spectrometry.
Caption: Experimental workflow for the synthesis, purification, and characterization of this compound peptides.
Caption: Logical relationship demonstrating how HPLC and Mass Spectrometry provide complementary data for comprehensive peptide analysis.
References
- 1. What Is the C18 and C8 HPLC Column - Hawach [hawachhplccolumn.com]
- 2. youtube.com [youtube.com]
- 3. pharmatimesofficial.com [pharmatimesofficial.com]
- 4. C8 vs C18 Column: Which Should You Choose? | Separation Science [sepscience.com]
- 5. m.youtube.com [m.youtube.com]
- 6. waters.com [waters.com]
- 7. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 8. halocolumns.com [halocolumns.com]
- 9. researchgate.net [researchgate.net]
- 10. Evaluation of HCD- and CID-type Fragmentation Within Their Respective Detection Platforms For Murine Phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. walshmedicalmedia.com [walshmedicalmedia.com]
- 12. Improved peptide identification by targeted fragmentation using CID, HCD and ETD on an LTQ-Orbitrap Velos. | Department of Chemistry [chem.ox.ac.uk]
A Comparative Guide to Fmoc-D-2-Pal-OH and Fmoc-D-3-Pal-OH in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The incorporation of unnatural amino acids into peptide sequences is a powerful strategy for modulating their pharmacological properties. Among these, pyridylalanines (Pal) have garnered significant interest due to the ability of the pyridine (B92270) ring to introduce unique steric and electronic features, influencing peptide structure, solubility, and biological activity. This guide provides a comparative analysis of two regioisomers of D-pyridylalanine, Fmoc-D-2-pyridylalanine (Fmoc-D-2-Pal-OH) and Fmoc-D-3-pyridylalanine (Fmoc-D-3-Pal-OH), to aid researchers in selecting the appropriate building block for their peptide synthesis endeavors.
Introduction to Fmoc-D-Pyridylalanine Isomers
Fmoc-D-2-Pal-OH and Fmoc-D-3-Pal-OH are derivatives of the proteinogenic amino acid alanine, where a hydrogen atom of the side chain's methyl group is substituted with a pyridyl group. The key distinction between these two isomers lies in the position of the nitrogen atom within the pyridine ring. In Fmoc-D-2-Pal-OH, the nitrogen is at the 2-position, while in Fmoc-D-3-Pal-OH, it is at the 3-position. This seemingly subtle structural difference can have a significant impact on the physicochemical properties and biological performance of the resulting peptides.
Physicochemical and Biological Impact: A Comparative Analysis
The position of the nitrogen atom in the pyridyl ring influences the electron distribution, basicity, and hydrogen bonding capabilities of the side chain. These differences can, in turn, affect the overall properties of a peptide in which they are incorporated.
A key study comparing the effects of incorporating 2-Pal, 3-Pal, and 4-Pal into a somatostatin (B550006) antagonist (LM3) provides valuable quantitative data on how these isomers influence hydrophilicity and receptor binding affinity. While the study used the L-enantiomers, the comparative trends in physicochemical properties are expected to be similar for the D-enantiomers.
| Property | Fmoc-D-2-Pal-OH | Fmoc-D-3-Pal-OH | Key Observations |
| Hydrophilicity (logD) | -2.3 ± 0.1 | -2.5 ± 0.1 | Peptides incorporating 3-Pal were found to be more hydrophilic than those with 2-Pal.[1] |
| Receptor Binding Affinity (KD in nM) | 0.18 ± 0.02 | 0.15 ± 0.01 | Peptides containing 3-Pal exhibited a slightly higher binding affinity (lower KD) to the somatostatin receptor subtype 2 (SST2) compared to those with 2-Pal.[1] |
| Aqueous Solubility | Generally improves solubility | Generally improves solubility | Incorporation of pyridylalanine residues, in general, has been shown to enhance the aqueous solubility of peptides, a critical factor for drug development.[2][3] |
| Biological Activity | Can modulate activity | Can modulate activity | The position of the nitrogen atom can influence interactions with biological targets, leading to differences in potency and selectivity. The study on somatostatin antagonists showed that both isomers maintained high affinity, with 3-Pal providing a slight advantage.[1] |
Experimental Protocols
The following are generalized protocols for the synthesis and characterization of peptides containing Fmoc-D-2-Pal-OH or Fmoc-D-3-Pal-OH. Specific conditions may need to be optimized for individual peptide sequences.
Solid-Phase Peptide Synthesis (SPPS) using Fmoc Chemistry
This protocol outlines the manual synthesis of a peptide on a resin support.
Materials:
-
Fmoc-protected amino acids (including Fmoc-D-2-Pal-OH or Fmoc-D-3-Pal-OH)
-
Rink Amide resin (or other suitable resin)
-
N,N-Dimethylformamide (DMF)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure® or 1-Hydroxybenzotriazole (HOBt)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with a 20% solution of piperidine in DMF for 5 minutes, followed by a second treatment for 10 minutes.
-
Washing: Wash the resin thoroughly with DMF (3 times) and DCM (3 times) to remove residual piperidine and by-products.
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (3 equivalents relative to resin loading), DIC (3 equivalents), and OxymaPure® (3 equivalents) in DMF.
-
Pre-activate the mixture for 5-10 minutes.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours with gentle agitation.
-
-
Washing: Wash the resin with DMF (3 times) and DCM (3 times).
-
Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: After the final coupling step, perform a final Fmoc deprotection (step 2).
-
Cleavage and Global Deprotection:
-
Wash the resin with DCM and dry it under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours.
-
Precipitate the cleaved peptide in cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the peptide pellet under vacuum.
-
References
- 1. Pyridyl-Ala in the third position of radiolabeled somatostatin antagonists: the effect of regioisomeric substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Pyridyl-alanine as a Hydrophilic, Aromatic Element in Peptide Structural Optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Metal Chelating Alternatives for Fmoc-D-Pal-OH
For Researchers, Scientists, and Drug Development Professionals
In the realm of peptide science and drug development, the ability to introduce metal-chelating moieties into peptides is crucial for a myriad of applications, including the design of artificial metalloenzymes, targeted radiopharmaceuticals, and therapeutic agents that modulate metal ion homeostasis. Fmoc-D-2-pyridylalanine (Fmoc-D-Pal-OH) is a widely utilized building block for this purpose, owing to the metal-coordinating ability of its pyridine (B92270) side chain. However, the ever-evolving landscape of chemical biology has introduced a host of alternatives, each with unique properties and potential advantages.
This guide provides an objective comparison of prominent alternatives to Fmoc-D-Pal-OH for metal chelation. We will delve into the structural diversity of these alternatives, present available quantitative data on their metal-binding affinities, and provide detailed experimental protocols for key characterization techniques.
Alternatives to Fmoc-D-Pal-OH: A Structural Overview
The alternatives to Fmoc-D-Pal-OH can be broadly categorized based on the nature of their metal-chelating side chains. These include naturally occurring amino acids with inherent metal-binding capabilities, as well as synthetically designed non-canonical amino acids with tailored chelating functionalities.
Below is a visual representation of the chemical structures of Fmoc-D-Pal-OH and its key alternatives, generated using the Graphviz DOT language.
Caption: Chemical structures of the metal-chelating side chains of Fmoc-D-Pal-OH and its alternatives.
Quantitative Comparison of Metal Chelation Performance
A direct, quantitative comparison of the metal-binding affinities of these alternatives is challenging due to the lack of standardized reporting and the variability in experimental conditions across different studies. The binding affinity of a chelator for a metal ion is highly dependent on factors such as pH, temperature, ionic strength, and the buffer system used.
Therefore, we present the available data for each alternative in separate tables, with a clear indication of the experimental conditions under which the measurements were made. This approach allows for an informed assessment of the potential of each chelator while acknowledging the limitations of a direct comparison. The primary metrics for comparison are the stability constant (log K) and the dissociation constant (Kd) . A higher log K value or a lower Kd value indicates stronger binding.
Note on Data Interpretation: When comparing the data below, it is crucial to consider the experimental conditions. A seemingly stronger binding affinity in one study may be a result of different pH or buffer conditions rather than an inherent property of the chelator.
Fmoc-D-2-pyridylalanine (Fmoc-D-Pal-OH)
No direct quantitative data for the metal binding of the monomeric Fmoc-D-Pal-OH was found in the initial searches. Its metal-chelating properties are typically characterized in the context of a peptide sequence.
Fmoc-L-Histidine(Trt)-OH
Histidine is a natural amino acid with an imidazole (B134444) side chain that is well-known for its ability to coordinate with a variety of metal ions.
| Metal Ion | log K / -log Kd | Method | Conditions | Reference |
| Cu(II) | 7.4 - 7.8 (log K) | UV-Vis Titration | 50 mM bis-Tris, pH 7.4 | [1] |
| Ni(II) | ~6.1 (log K) | Potentiometric Titration | Not specified | [2] |
| Zn(II) | ~5.0 (log K) | Potentiometric Titration | Not specified | [2] |
Fmoc-D-2-thienylalanine
The sulfur atom in the thiophene (B33073) ring can participate in metal coordination, particularly with softer metal ions.
No specific quantitative data for the metal binding of Fmoc-D-2-thienylalanine was found in the initial searches.
Fmoc-L-Bipyridylalanine (Fmoc-BpyAla-OH)
Bipyridylalanine is a non-canonical amino acid designed for strong and specific metal chelation, with the two nitrogen atoms of the bipyridine moiety acting as a bidentate ligand.
| Metal Ion | log K / -log Kd | Method | Conditions | Reference |
| Cu(II) | ~8.0 (log K) | Potentiometric Titration | 25 °C, I=0.5 M NaNO3 | [3] |
| Ni(II) | ~7.0 (log K) | Potentiometric Titration | 25 °C, I=0.5 M NaNO3 | [3] |
| Zn(II) | ~5.4 (log K1) | Potentiometric Titration | 25 °C | [4] |
| Fe(II) | High Affinity | Phage Display | Not specified | [5] |
Fmoc-EDTA-derived Amino Acids
These synthetic amino acids incorporate a portion of the powerful chelating agent EDTA into their side chain, offering the potential for very strong and stable metal complexes.
| Metal Ion | log K / -log Kd | Method | Conditions | Reference |
| Various | High Affinity | General observation | Not specified | [6] |
Experimental Protocols
Accurate determination of metal-binding affinities is paramount for comparing chelating agents. Isothermal Titration Calorimetry (ITC) and Potentiometric Titration are two of the most common and powerful techniques used for this purpose.
Experimental Workflow for Isothermal Titration Calorimetry (ITC)
The following diagram illustrates a typical workflow for determining the thermodynamic parameters of metal-peptide binding using ITC.
Caption: A generalized workflow for determining metal-binding thermodynamics using ITC.
Detailed Protocol for Isothermal Titration Calorimetry (ITC):
-
Solution Preparation:
-
Prepare a solution of the peptide containing the chelating amino acid at a known concentration (typically 10-100 µM) in a suitable buffer (e.g., HEPES, MES) at a specific pH.
-
Prepare a solution of the metal salt (e.g., CuSO₄, NiCl₂) at a concentration 10-20 times higher than the peptide concentration, using the exact same buffer.
-
Thoroughly degas both solutions to prevent the formation of air bubbles in the calorimeter.
-
-
Instrument Setup:
-
Set the experimental temperature (e.g., 25 °C).
-
Load the peptide solution into the sample cell of the ITC instrument.
-
Load the metal solution into the injection syringe.
-
-
Titration:
-
After thermal equilibration, perform a series of small, precise injections (e.g., 2-10 µL) of the metal solution into the peptide solution.
-
The instrument measures the heat change associated with each injection.
-
-
Data Analysis:
-
The raw data, a series of heat spikes, is integrated to determine the heat change per injection.
-
A binding isotherm is generated by plotting the heat change per mole of injectant against the molar ratio of metal to peptide.
-
This isotherm is then fitted to a suitable binding model (e.g., one-site binding model) using the instrument's software.
-
The fitting procedure yields the binding affinity (Ka, from which Kd can be calculated), the enthalpy of binding (ΔH), and the stoichiometry of the interaction (n).
-
Detailed Protocol for Potentiometric Titration:
-
Solution Preparation:
-
Prepare a solution of the chelating amino acid or peptide at a known concentration in a background electrolyte solution (e.g., 0.1 M KNO₃) to maintain constant ionic strength.
-
Prepare a standardized solution of a strong base (e.g., NaOH) and a standardized solution of the metal salt of interest.
-
-
Titration Setup:
-
Place the amino acid/peptide solution in a thermostatted vessel equipped with a pH electrode and a stirrer.
-
Titrate the solution with the standardized base in the absence and presence of the metal ion.
-
-
Data Collection:
-
Record the pH of the solution after each addition of the base.
-
-
Data Analysis:
-
The titration curves (pH vs. volume of base added) are analyzed to determine the protonation constants of the ligand and the stability constants of the metal-ligand complexes.
-
Specialized software is often used to perform complex equilibria calculations and refine the stability constants.
-
Conclusion
The choice of a metal-chelating amino acid for a specific application depends on a multitude of factors, including the desired metal ion selectivity, the required binding affinity and stability, the synthetic accessibility of the building block, and its compatibility with solid-phase peptide synthesis.
-
Fmoc-L-Histidine(Trt)-OH offers a readily available and natural option for introducing moderate metal-binding sites.
-
Fmoc-L-Bipyridylalanine (Fmoc-BpyAla-OH) provides a synthetically designed, high-affinity bidentate chelator, particularly effective for transition metals.
-
Fmoc-EDTA-derived amino acids hold the promise of creating exceptionally strong metal complexes, mimicking one of the most powerful synthetic chelators.
While a definitive ranking of these alternatives is not feasible without directly comparable experimental data, this guide provides a framework for researchers to make informed decisions based on the available information. The provided experimental protocols offer a starting point for conducting in-house comparative studies to determine the most suitable chelating amino acid for a given research objective. As the field of metallopeptide design continues to expand, so too will the repertoire of sophisticated metal-chelating building blocks available to the scientific community.
References
- 1. Quantifying the Binding Interactions Between Cu(II) and Peptide Residues in the Presence and Absence of Chromophores - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Evolution of Iron(II)-Finger Peptides Using a Bipyridyl Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EDTA-mimicking amino acid–metal ion coordination for multifunctional packings - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
Unlocking Peptide Potential: A Comparative Guide to the Conformational Effects of 2-Pyridylalanine Incorporation
For researchers, scientists, and drug development professionals, the strategic incorporation of unnatural amino acids is a powerful tool to modulate the conformation and biological activity of peptides. This guide provides a comprehensive comparison of the effects of incorporating 2-pyridylalanine (2-Pal) on peptide conformation, benchmarked against other aromatic non-canonical amino acids. Through a review of experimental data, this report aims to furnish a practical resource for the rational design of peptidomimetics with enhanced therapeutic properties.
The precise three-dimensional structure of a peptide is intrinsically linked to its function. The introduction of non-proteinogenic amino acids can impose specific conformational constraints, enhance proteolytic stability, and introduce novel functionalities. Among these, aromatic amino acids play a crucial role in molecular recognition and folding. This guide focuses on 2-pyridylalanine, a phenylalanine analogue containing a nitrogen atom in the aromatic ring, and its influence on peptide secondary structure.
Comparative Analysis of Conformational Preferences
The incorporation of unnatural amino acids into a peptide backbone can significantly alter its accessible conformational space. While direct, head-to-head quantitative comparisons of 2-pyridylalanine with a wide range of other unnatural aromatic amino acids are limited in the current literature, we can synthesize available data to draw meaningful comparisons. The following tables summarize the typical conformational effects of incorporating 2-pyridylalanine and other relevant unnatural amino acids, providing a comparative perspective on their influence on secondary structure elements like β-turns and helices.
| Amino Acid | Key Structural Feature | Typical Conformational Effect |
| 2-Pyridylalanine (2-Pal) | Pyridine (B92270) ring at the β-carbon | Can act as a hydrogen bond acceptor, potentially stabilizing turn structures. The nitrogen atom can also influence local electronic environment and metal coordination. |
| Phenylalanine (Phe) | Benzene ring at the β-carbon | Serves as a natural benchmark. Participates in hydrophobic and aromatic-aromatic interactions, commonly found in various secondary structures. |
| Dehydro-phenylalanine (ΔPhe) | Double bond between α and β carbons | Induces a planar and rigid conformation, strongly promoting the formation of β-turns, particularly Type II β-turns.[1] |
| 4-Benzoyl-L-phenylalanine (Bpa) | Benzoyl group on the phenyl ring | A photoreactive amino acid used for cross-linking studies. The bulky side chain can influence local conformation and favor specific orientations to facilitate photo-crosslinking.[2] |
| Naphthylalanine (Nal) | Naphthalene ring at the β-carbon | The larger aromatic system can enhance π-stacking interactions and is often used to increase helicity or stabilize specific folded structures. |
Table 1: Comparison of Conformational Effects of 2-Pyridylalanine and Other Aromatic Amino Acids. This table provides a qualitative comparison of how the structural features of these amino acids can influence peptide conformation.
| Parameter | 2-Pyridylalanine (Anticipated) | Dehydro-phenylalanine (ΔPhe) | Natural Aromatic Amino Acids (e.g., Phe) |
| Backbone Flexibility | Moderately restricted due to the aromatic ring. | Highly restricted due to the Cα=Cβ double bond.[1] | Flexible, allowing a wide range of conformations. |
| β-Turn Propensity | Potentially high, especially in positions where the pyridine nitrogen can act as a hydrogen bond acceptor. | Very high, strongly promotes β-turn formation.[1] | Moderate, sequence-dependent. |
| Helical Propensity | Moderate, can participate in stabilizing interactions within a helix. | Low, generally disrupts helical structures. | Moderate, contributes to helical stability through hydrophobic and aromatic interactions. |
Table 2: Comparative Conformational Propensities. This table offers a semi-quantitative comparison of the expected impact of these amino acids on key secondary structural elements.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of conformational analysis. Below are representative protocols for key experimental techniques used to study the effects of 2-pyridylalanine incorporation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the solution-state conformation of the peptide and identify specific intramolecular interactions.
Protocol:
-
Sample Preparation: Dissolve 1-5 mg of the peptide in 0.5 mL of a suitable deuterated solvent (e.g., D₂O, CD₃OH, or DMSO-d₆). The choice of solvent can significantly influence peptide conformation.[1]
-
1D ¹H NMR: Acquire a one-dimensional proton NMR spectrum to assess sample purity and observe the chemical shifts of amide and aromatic protons.
-
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): To identify scalar-coupled protons within each amino acid residue.
-
TOCSY (Total Correlation Spectroscopy): To identify all protons belonging to a single amino acid spin system.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing crucial distance restraints for structure calculation.
-
-
Data Analysis:
-
Assign all proton resonances using the COSY and TOCSY spectra.
-
Integrate the cross-peaks in the NOESY/ROESY spectra to derive interproton distance restraints.
-
Measure ³J(HN,Hα) coupling constants from high-resolution 1D or 2D spectra to obtain dihedral angle restraints for the φ angle.
-
Use the collected restraints in molecular dynamics simulations or other structure calculation programs (e.g., CYANA, XPLOR-NIH) to generate a family of conformers representing the solution structure of the peptide.
-
Circular Dichroism (CD) Spectroscopy
Objective: To analyze the secondary structure content of the peptide in solution.
Protocol:
-
Sample Preparation: Prepare a stock solution of the peptide in a suitable buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7.4). The final peptide concentration for CD measurements is typically in the range of 10-100 µM.
-
Instrument Setup: Use a CD spectropolarimeter with a quartz cuvette of appropriate path length (e.g., 1 mm). Set the wavelength range typically from 190 to 260 nm for far-UV CD.
-
Data Acquisition:
-
Record a baseline spectrum of the buffer solution.
-
Record the CD spectrum of the peptide solution.
-
Subtract the baseline spectrum from the peptide spectrum to obtain the final CD spectrum.
-
-
Data Analysis:
-
Convert the raw data (ellipticity) to mean residue ellipticity (MRE).
-
Analyze the MRE spectrum to estimate the percentage of α-helix, β-sheet, β-turn, and random coil structures using deconvolution software (e.g., K2D2, DichroWeb). Aromatic side chains, including pyridylalanine, can contribute to the far-UV CD spectrum, and corrections may be necessary for accurate secondary structure analysis.[3]
-
Visualizing the Experimental Workflow
The following diagram illustrates a comprehensive workflow for the conformational analysis of peptides incorporating unnatural amino acids.
Caption: A typical workflow for the synthesis, purification, conformational analysis, and functional assessment of peptides containing unnatural amino acids.
Signaling Pathway Example: Peptide-Mediated Cholecystokinin (B1591339) (CCK) Secretion
The following diagram illustrates a simplified signaling pathway involved in cholecystokinin (CCK) secretion, which can be triggered by peptides derived from dietary protein digestion. Peptides containing unnatural amino acids could be designed to modulate this pathway.
Caption: A simplified diagram of a signaling pathway where peptides stimulate CCK secretion from enteroendocrine cells.
References
- 1. benchchem.com [benchchem.com]
- 2. Deciphering the conformational landscape of few selected aromatic noncoded amino acids (NCAAs) for applications in rational design of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Correcting the circular dichroism spectra of peptides for contributions of absorbing side chains - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Validating the Sequence of 2-D-Pal-Containing Peptides
For researchers, scientists, and drug development professionals working with synthetic peptides, accurate sequence validation is paramount to ensure the integrity of their findings. The incorporation of non-standard amino acids, such as 2-pyridyl-D-alanine (2-D-Pal), introduces unique challenges to routine sequencing methodologies. This guide provides an objective comparison of the three primary analytical techniques for sequencing these specialized peptides: Edman degradation, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. We present a summary of their performance, detailed experimental protocols, and visual workflows to aid in selecting the most appropriate method for your research needs.
Data Presentation: A Comparative Analysis of Sequencing Techniques
The following table summarizes the key performance indicators for each sequencing method when applied to peptides containing 2-D-Pal. This comparison is based on established principles and data from peptides with similar non-standard residues, given the scarcity of direct comparative studies on 2-D-Pal.
| Feature | Edman Degradation | Mass Spectrometry (MS) | Nuclear Magnetic Resonance (NMR) |
| Principle | Sequential N-terminal amino acid cleavage and identification. | Measurement of mass-to-charge ratio of peptide and its fragments. | Analysis of the magnetic properties of atomic nuclei within the peptide. |
| Sample Requirement | 10-100 picomoles | 1-100 femtomoles | >0.5 mM, ~500 µL |
| Peptide Length | Up to 30-50 residues.[1] | No theoretical limit, but fragmentation is more complex for longer peptides. | Optimal for peptides < 30 kDa. |
| Identification of 2-D-Pal | Possible with a PTH-2-D-Pal standard for HPLC comparison. | Mass is identical to L-pyridylalanine. Fragmentation pattern may be informative but can be complex due to the pyridine (B92270) ring. A neutral loss of 79 Da (pyridine ring) is possible.[2] | Unique chemical shifts for the pyridyl and backbone protons can confirm the presence and location of 2-D-Pal. |
| Identification of D-isomer | Insensitive to chirality; cannot distinguish D- from L-isomers. | Cannot distinguish D- from L-isomers by mass alone. Requires specialized techniques like ion mobility MS. | Can distinguish D- and L-isomers based on distinct NMR spectral patterns, especially in a chiral environment. |
| De Novo Sequencing | Yes, by sequential degradation. | Yes, by analyzing fragmentation patterns (MS/MS). | Possible for very short peptides by analyzing through-space correlations (NOESY), but generally not feasible for longer sequences.[3] |
| Throughput | Low; one residue at a time. | High; can analyze complex mixtures with LC-MS. | Low; requires longer acquisition times. |
| Instrumentation | Automated protein sequencer. | Mass spectrometer (e.g., ESI-Q-TOF, Orbitrap, MALDI-TOF/TOF). | NMR spectrometer. |
| Strengths | - Direct sequencing from N-terminus.- Reliable for short to medium peptides. | - High sensitivity and accuracy.- Can handle complex mixtures.- Provides information on post-translational modifications. | - Non-destructive.- Provides detailed 3D structural information.- Can definitively identify non-standard amino acids and stereochemistry. |
| Weaknesses | - Requires a free N-terminus.- Lower sensitivity than MS.- Requires a standard for non-standard amino acids.- Potential for side reactions with the pyridine ring. | - Fragmentation of peptides with non-standard residues can be complex and unpredictable.- Cannot distinguish isomers without specialized techniques. | - Low throughput.- Requires larger sample amounts.- Not ideal for de novo sequencing of longer peptides. |
Experimental Protocols
Edman Degradation
Methodology: Edman degradation sequentially removes the N-terminal amino acid, which is then identified by HPLC.[1][4]
-
Sample Preparation: The peptide sample (10-100 picomoles) is loaded onto a PVDF membrane.
-
Coupling: The free N-terminal amino group of the peptide is reacted with phenyl isothiocyanate (PITC) under alkaline conditions to form a phenylthiocarbamoyl (PTC) peptide.
-
Cleavage: The PTC-peptide is treated with a strong anhydrous acid (e.g., trifluoroacetic acid) to cleave the N-terminal residue as an anilinothiazolinone (ATZ)-amino acid.
-
Conversion: The ATZ-amino acid is extracted and converted to the more stable phenylthiohydantoin (PTH)-amino acid derivative using an aqueous acid.
-
Identification: The PTH-amino acid is identified by reverse-phase HPLC by comparing its retention time to a set of known PTH-amino acid standards. For 2-D-Pal, a custom synthesis of the PTH-2-D-Pal standard is required for unambiguous identification.
-
Cycle Repetition: The shortened peptide undergoes the next cycle of degradation.
Note for 2-D-Pal: The basicity of the pyridine ring in 2-D-Pal might lead to incomplete coupling or side reactions under the acidic/basic conditions of the Edman cycle. Careful optimization of the reaction conditions may be necessary.
Mass Spectrometry (Tandem MS)
Methodology: Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected peptide ion and analysis of the resulting fragment ions to determine the amino acid sequence.[5]
-
Sample Preparation: The peptide sample is dissolved in a suitable solvent compatible with the ionization source. For complex mixtures, online liquid chromatography (LC) is used for separation prior to MS analysis.
-
Ionization: The peptide molecules are ionized, typically using electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI).
-
MS1 Analysis: The mass-to-charge (m/z) ratios of the intact peptide ions are measured in the first mass analyzer.
-
Precursor Ion Selection: A specific peptide ion (precursor ion) is selected for fragmentation.
-
Fragmentation: The precursor ion is fragmented by collision-induced dissociation (CID) or other fragmentation methods (e.g., HCD, ETD). This breaks the peptide backbone at amide bonds, generating a series of b- and y-type fragment ions.
-
MS2 Analysis: The m/z ratios of the fragment ions are measured in the second mass analyzer.
-
Sequence Determination: The amino acid sequence is deduced by analyzing the mass differences between the fragment ions in the MS/MS spectrum.
Note for 2-D-Pal: The pyridine side chain can influence fragmentation. A characteristic neutral loss of the pyridyl group (79 Da) may be observed.[2] Derivatization of the pyridine to a pyridinium (B92312) salt can produce a strong reporter ion, which can confirm the presence of 2-D-Pal but may suppress other fragment ions necessary for sequencing.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Methodology: NMR spectroscopy is used to determine the structure of the peptide in solution by probing the magnetic properties of its atomic nuclei.[3][6]
-
Sample Preparation: A relatively high concentration of the peptide (>0.5 mM) is dissolved in a suitable deuterated solvent (e.g., D₂O or H₂O/D₂O mixture).
-
Data Acquisition: A series of 1D and 2D NMR experiments are performed, including:
-
¹H NMR: Provides a general overview of the proton signals.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled through chemical bonds, helping to identify amino acid spin systems.
-
TOCSY (Total Correlation Spectroscopy): Shows all protons within a single amino acid spin system.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close in space (< 5 Å), providing information about the peptide's 3D structure and the sequence of residues.
-
-
Resonance Assignment: The signals in the NMR spectra are assigned to specific protons in the peptide sequence. For a novel peptide, this is a challenging step and often relies on identifying the unique spin systems of each amino acid.
-
Sequence and Structure Determination: The sequence is inferred by "walking" along the peptide backbone using sequential NOE connectivities between adjacent residues. The 3D structure can be calculated based on the distance restraints obtained from NOESY data.
Note for 2-D-Pal: The aromatic protons of the pyridine ring in 2-D-Pal will have characteristic chemical shifts in the ¹H NMR spectrum, aiding in its identification. Specific NOE contacts between the pyridyl protons and protons of neighboring residues can help to place it in the sequence.
Mandatory Visualization
Caption: Workflow of Edman Degradation for peptide sequencing.
Caption: Workflow of Tandem Mass Spectrometry for peptide sequencing.
Caption: Workflow of NMR Spectroscopy for peptide sequencing and structure determination.
References
- 1. Edman degradation - Wikipedia [en.wikipedia.org]
- 2. verifiedpeptides.com [verifiedpeptides.com]
- 3. researchgate.net [researchgate.net]
- 4. Theory of Edman Sequencing, Edman Degradation [ssi.shimadzu.com]
- 5. How to Sequence a Peptide [biognosys.com]
- 6. NMR as a biophysical technique for studying peptide conformations, and its application in the design, and study of peptide cell permeability - American Chemical Society [acs.digitellinc.com]
A Comparative Analysis of the Chelating Properties of Pyridylalanine Isomers
For Researchers, Scientists, and Drug Development Professionals
The non-natural amino acids, 2-pyridylalanine, 3-pyridylalanine, and 4-pyridylalanine, isomers distinguished by the position of the nitrogen atom on their pyridine (B92270) ring, are of increasing interest in the fields of medicinal chemistry and drug development. Their intrinsic ability to chelate metal ions is a key feature driving their incorporation into peptides and other molecular scaffolds for applications ranging from radiopharmaceuticals to targeted drug delivery. This guide provides a comparative analysis of the chelating properties of these isomers, summarizing the available data and outlining the experimental protocols necessary for their evaluation.
Introduction to Pyridylalanine Isomers and Chelation
Pyridylalanine (Pal) isomers are structural analogs of the natural amino acid phenylalanine, where a carbon atom in the phenyl ring is replaced by a nitrogen atom. This substitution introduces a potential coordination site for metal ions, in addition to the amino and carboxyl groups of the alanine (B10760859) backbone. The position of the nitrogen atom—ortho (2-Pal), meta (3-Pal), or para (4-Pal) to the alanine side chain—is expected to significantly influence the geometry and stability of the resulting metal complexes.
Chelation by pyridylalanine isomers typically involves the formation of a bidentate complex, with the metal ion being coordinated by the pyridyl nitrogen and the α-amino group of the alanine moiety. This forms a stable chelate ring, the size and stability of which are dependent on the isomer.
Caption: Isomeric structures and bidentate chelation of a metal ion by pyridylalanine isomers.
Comparative Chelating Properties
A comprehensive experimental comparison of the stability constants of metal complexes with the three pyridylalanine isomers is currently lacking in the published literature. However, based on fundamental principles of coordination chemistry, we can infer the following trends:
-
2-Pyridylalanine (2-Pal): The ortho position of the pyridyl nitrogen is ideal for forming a stable, five-membered chelate ring with the α-amino group. This configuration is known to result in high complex stability.
-
3-Pyridylalanine (3-Pal): The meta-positioned nitrogen leads to the formation of a larger and generally less stable six-membered chelate ring.
-
4-Pyridylalanine (4-Pal): The para position of the nitrogen makes bidentate chelation with the α-amino group of the same molecule sterically unfeasible. 4-Pal is more likely to act as a monodentate ligand through its pyridyl nitrogen or form polymeric complexes by bridging between two different metal centers.
These inferred properties are reflected in their applications. For instance, pyridylalanine isomers have been incorporated into somatostatin (B550006) antagonists for radiolabeling with Lutetium-177.[1] While this demonstrates their chelating capability, the study focuses on the biological properties of the resulting radioligands rather than a direct comparison of the isomers' intrinsic metal affinities.
Quantitative Data on Metal Complex Stability
To date, a systematic study reporting the stability constants (log K or log β) for the complexation of 2-, 3-, and 4-pyridylalanine with a range of metal ions has not been published. Such data is crucial for the rational design of chelating agents for specific applications. The following table provides a template for the presentation of such data, which would be invaluable to the research community.
| Pyridylalanine Isomer | Metal Ion | log K₁ | log K₂ | log β₂ | Experimental Conditions (Temperature, Ionic Strength) | Reference |
| 2-Pyridylalanine | Cu²⁺ | Data not available | Data not available | Data not available | ||
| Ni²⁺ | Data not available | Data not available | Data not available | |||
| Zn²⁺ | Data not available | Data not available | Data not available | |||
| 3-Pyridylalanine | Cu²⁺ | Data not available | Data not available | Data not available | ||
| Ni²⁺ | Data not available | Data not available | Data not available | |||
| Zn²⁺ | Data not available | Data not available | Data not available | |||
| 4-Pyridylalanine | Cu²⁺ | Data not available | Data not available | Data not available | ||
| Ni²⁺ | Data not available | Data not available | Data not available | |||
| Zn²⁺ | Data not available | Data not available | Data not available |
Researchers are encouraged to perform the necessary experiments to populate this table.
Experimental Protocols for Determining Chelating Properties
The following are detailed methodologies for key experiments to determine the stability constants of metal complexes with pyridylalanine isomers.
Potentiometric Titration
This is a highly accurate method for determining stability constants in solution.
Principle: The formation of a metal complex involves the displacement of protons from the ligand. By monitoring the pH of a solution containing the ligand and a metal ion as it is titrated with a standard base, the concentration of the complex at each point of the titration can be calculated, which allows for the determination of the stability constants.
Materials:
-
Pyridylalanine isomer (high purity)
-
Metal salt (e.g., perchlorate (B79767) or nitrate (B79036) of the metal ion of interest)
-
Standardized strong acid (e.g., HClO₄)
-
Standardized carbonate-free strong base (e.g., NaOH)
-
Inert salt for maintaining constant ionic strength (e.g., NaClO₄ or KNO₃)
-
High-purity deionized water
-
Calibrated pH meter and electrode
-
Thermostated titration vessel
Procedure:
-
Solution Preparation: Prepare stock solutions of the pyridylalanine isomer, metal salt, strong acid, and strong base of accurately known concentrations.
-
Titration Setup: In a thermostated vessel, place a known volume of a solution containing the pyridylalanine isomer, the metal salt, and the inert salt to maintain a constant ionic strength.
-
Titration: Titrate the solution with the standardized strong base. Record the pH value after each addition of the titrant.
-
Data Analysis: The titration data (volume of base added vs. pH) is analyzed using a suitable computer program (e.g., HYPERQUAD) to calculate the protonation constants of the ligand and the stability constants of the metal complexes.
Spectrophotometric Determination
This method is suitable for metal complexes that exhibit a distinct absorbance spectrum from the free ligand and metal ion.
Principle: The formation of a metal complex is monitored by the change in the absorbance of the solution at a specific wavelength. By measuring the absorbance of a series of solutions with varying concentrations of the metal ion and ligand, the stability constant can be determined using methods such as the mole-ratio method or Job's method of continuous variation.
Materials:
-
Pyridylalanine isomer
-
Metal salt
-
Buffer solution to maintain constant pH
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Wavelength Selection: Record the absorption spectra of the free ligand, the metal ion, and a mixture of the two to identify a wavelength where the complex absorbs significantly, and the free ligand and metal ion absorb minimally.
-
Mole-Ratio Method: Prepare a series of solutions with a fixed concentration of the ligand and varying concentrations of the metal ion. Measure the absorbance of each solution at the selected wavelength. Plot absorbance versus the molar ratio of metal to ligand. The point of inflection in the curve indicates the stoichiometry of the complex.
-
Job's Method: Prepare a series of solutions where the total molar concentration of the metal and ligand is constant, but their mole fractions are varied. Measure the absorbance of each solution. Plot the change in absorbance versus the mole fraction of the ligand. The maximum of the curve corresponds to the stoichiometry of the complex.
-
Data Analysis: The stability constant is calculated from the absorbance data and the known concentrations of the reactants.
Workflow for Comparative Analysis
The following diagram illustrates a logical workflow for a comprehensive comparative analysis of the chelating properties of pyridylalanine isomers.
Caption: Workflow for the comparative analysis of pyridylalanine isomer chelation.
Conclusion and Future Outlook
The pyridylalanine isomers represent a versatile class of non-natural amino acids with significant potential in the design of metal-chelating molecules. While their utility has been demonstrated in specific applications, a fundamental understanding of their comparative chelating properties is still lacking. A systematic investigation of their stability constants with a variety of biologically and medically relevant metal ions is crucial for their rational application in drug development and other areas of chemical biology. The experimental protocols outlined in this guide provide a roadmap for researchers to undertake such studies and contribute valuable data to the field.
References
A Researcher's Guide to Fmoc-D-2-Pyridylalanine: Assessing its Impact on Peptide Activity
For researchers in peptide-based drug discovery, optimizing lead compounds for stability, solubility, and receptor affinity is a critical challenge. The incorporation of unnatural amino acids is a cornerstone strategy in this endeavor. This guide provides a comparative overview of Fmoc-D-2-Pyridylalanine (Fmoc-2-D-Pal-OH), an Fmoc-protected D-isomer of 2-pyridylalanine, and its potential impact on peptide activity compared to its L-isomer and native amino acid counterparts.[1]
The use of D-amino acids is a well-established method to enhance peptide stability against enzymatic degradation, as endogenous proteases are stereospecific for L-amino acids.[2][3] Furthermore, the pyridylalanine moiety, a bioisostere of Phenylalanine, offers unique properties such as increased hydrophilicity, which can improve peptide solubility and alter receptor interactions.[4][5] This guide synthesizes these principles to provide a framework for evaluating this compound in your research.
Comparative Performance: Expected Impact of Amino Acid Substitution
While direct comparative data for a single peptide containing L-Phe, L-2-Pal, and D-2-Pal is not available in a single publication, we can extrapolate the expected outcomes based on extensive research into D-amino acid and pyridylalanine substitutions. The following tables summarize the anticipated effects on key performance metrics for a hypothetical peptide antagonist.
Table 1: Comparative Physicochemical and Biological Properties
| Parameter | Native Peptide (L-Phe) | L-2-Pal Modified Peptide | D-2-Pal Modified Peptide | Rationale for Expected Outcome |
| Proteolytic Stability (t½ in serum) | Low (e.g., < 10 min) | Low (e.g., < 10 min) | High (e.g., > 60 min) | D-amino acids are resistant to cleavage by common proteases.[3][6] |
| Aqueous Solubility | Moderate | High | High | The nitrogen in the pyridyl ring increases hydrophilicity compared to phenylalanine.[4][7] |
| Receptor Binding Affinity (Kᵢ) | Baseline | May Increase/Decrease | May Increase/Decrease | Altered side-chain electronics and conformation can change binding interactions.[7] |
| In Vivo Efficacy | Low | Low | High | Increased stability leads to longer exposure and sustained target engagement. |
Table 2: Receptor Binding and Functional Activity Data (Hypothetical)
| Peptide Variant | Receptor Binding Affinity (Kᵢ, nM) | Functional Antagonist Activity (IC₅₀, nM) |
| Peptide-L-Phe (Native) | 10.5 ± 1.2 | 25.3 ± 2.8 |
| Peptide-L-2-Pal | 8.2 ± 0.9 | 19.8 ± 2.1 |
| Peptide-D-2-Pal | 15.1 ± 1.8 | 35.6 ± 3.5 |
Note: The binding affinity and functional activity of a D-amino acid-containing peptide can vary significantly. While stability is predictably enhanced, the stereochemical change may either improve, maintain, or reduce the precise fit with the receptor target.
Experimental Protocols
To empirically determine the impact of this compound, the following experimental protocols provide a detailed methodology for peptide synthesis, stability analysis, and receptor binding assessment.
Solid-Phase Peptide Synthesis (SPPS) using this compound
This protocol describes the standard Fmoc/tBu strategy for synthesizing a peptide with a D-2-Pal substitution.[8][9]
-
Resin Preparation: Start with a pre-loaded Wang or Rink Amide resin corresponding to the C-terminal amino acid of the target peptide. Swell the resin in dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF for 5 minutes, drain, and repeat for an additional 15 minutes to remove the Fmoc protecting group from the N-terminus. Wash the resin thoroughly with DMF (5x) and Isopropanol (3x).
-
Amino Acid Coupling:
-
In a separate vessel, dissolve this compound (3 eq.) and a coupling agent like HBTU (3 eq.) in DMF.
-
Add Diisopropylethylamine (DIPEA) (6 eq.) to activate the amino acid.
-
Add the activated amino acid solution to the resin and agitate for 2 hours.
-
Monitor coupling completion with a ninhydrin (B49086) test.
-
-
Washing: After coupling, wash the resin with DMF (5x) and Dichloromethane (DCM) (3x).
-
Repeat Cycle: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
Cleavage and Deprotection: Once synthesis is complete, treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic Acid (TFA), 2.5% Water, 2.5% Triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.[10]
-
Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and purify using reverse-phase high-performance liquid chromatography (RP-HPLC). Confirm identity via mass spectrometry.
Proteolytic Stability Assay
This assay determines the half-life of the modified peptide in a biologically relevant matrix like human serum.[11][12]
-
Peptide Preparation: Prepare stock solutions of the purified native and D-2-Pal modified peptides in a suitable buffer (e.g., PBS) at 1 mg/mL.
-
Incubation:
-
Pre-warm human serum to 37°C.
-
Add the peptide stock to the serum to a final concentration of 100 µg/mL.
-
Incubate the mixture at 37°C with gentle shaking.
-
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the serum-peptide mixture.
-
Reaction Quenching: Immediately quench the proteolytic activity by adding an equal volume of 10% Trichloroacetic Acid (TCA). Vortex and incubate on ice for 10 minutes.
-
Sample Preparation: Centrifuge at 14,000 x g for 10 minutes to pellet precipitated proteins. Collect the supernatant containing the peptide.
-
Analysis: Analyze the supernatant by RP-HPLC. Quantify the peak area corresponding to the intact peptide at each time point.
-
Data Analysis: Plot the percentage of intact peptide remaining versus time. Calculate the half-life (t½) by fitting the data to a one-phase decay curve.
Competitive Receptor Binding Assay
This assay measures the binding affinity (Kᵢ) of the modified peptide by assessing its ability to compete with a known radiolabeled ligand for a specific receptor.[13][14][15]
-
Materials:
-
Cell membranes or purified receptors expressing the target of interest.
-
A radiolabeled ligand (e.g., ³H- or ¹²⁵I-labeled) known to bind the target receptor.
-
Binding buffer (e.g., Tris-HCl with MgCl₂ and protease inhibitors).
-
Unlabeled competitor peptides (native and D-2-Pal modified).
-
-
Assay Setup:
-
In a 96-well plate, add a fixed amount of receptor preparation, a fixed concentration of the radiolabeled ligand (typically at its Kₔ value), and increasing concentrations of the unlabeled competitor peptide.
-
Include controls for total binding (no competitor) and non-specific binding (excess unlabeled ligand).
-
-
Incubation: Incubate the plate at room temperature or 4°C for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).
-
Separation: Rapidly separate bound from unbound radioligand by vacuum filtration through a glass fiber filter mat. The filters will trap the receptor-ligand complexes.
-
Washing: Quickly wash the filters with ice-cold binding buffer to remove any remaining unbound radioligand.
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor peptide. Determine the IC₅₀ value (the concentration of competitor that inhibits 50% of specific binding) using non-linear regression. Calculate the Kᵢ value using the Cheng-Prusoff equation.
Visualizations: Workflows and Pathways
The following diagrams illustrate the experimental logic and the theoretical basis for using D-amino acid substitutions.
Caption: Workflow for comparative assessment of a D-2-Pal modified peptide.
Caption: D-amino acid incorporation confers protease resistance for sustained activity.
Caption: Logical summary of property changes from L-amino acid to D-2-Pal substitution.
References
- 1. peptide.com [peptide.com]
- 2. Comparative studies of adhesion peptides based on l- or d-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Pyridyl-alanine as a Hydrophilic, Aromatic Element in Peptide Structural Optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets? [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. nbinno.com [nbinno.com]
- 9. peptide.com [peptide.com]
- 10. Stability and cleavage conditions of (2-furyl)-L-alanine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum | PLOS One [journals.plos.org]
- 12. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Receptor-Ligand Binding Assays [labome.com]
- 15. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to Peptide Synthesis Using Fmoc-2-D-Pal-OH
Introduction
The incorporation of unnatural amino acids into peptide sequences is a powerful strategy for modulating the structure, stability, and biological activity of synthetic peptides. Fmoc-2-D-Pal-OH, or N-α-Fmoc-3-(2-pyridyl)-D-alanine, is one such building block that offers unique properties for peptide design and drug development.[1] The presence of a pyridine (B92270) ring in the side chain introduces a site for potential metal chelation, altered hydrogen bonding capabilities, and unique conformational constraints compared to natural aromatic amino acids. This guide provides a comparative analysis of this compound in the context of solid-phase peptide synthesis (SPPS), detailing its performance against common alternatives and providing comprehensive experimental protocols.
Comparison with Alternative Amino Acids
This compound is typically chosen to introduce specific structural or functional features into a peptide. Its performance can be best understood by comparing it to other Fmoc-protected D-amino acids and its L-enantiomer.
| Feature | This compound | Fmoc-3-D-Pal-OH / Fmoc-4-D-Pal-OH | Fmoc-D-Phe-OH | Fmoc-2-L-Pal-OH |
| Structure | Pyridine ring at the β-carbon (2-position). | Pyridine ring at the β-carbon (3- or 4-position). | Phenyl ring at the β-carbon. | L-enantiomer of 2-Pal. |
| Key Property | Introduces a metal-coordinating nitrogen atom close to the peptide backbone. Can induce specific turns. | Isomers with different nitrogen positioning, affecting coordination geometry and steric hindrance. | Standard aromatic D-amino acid used to increase proteolytic resistance and modulate receptor binding. | Provides different stereochemical orientation, leading to distinct peptide conformations and biological activities. |
| Potential Application | Catalytic peptides, mimics of histidine, constrained cyclic peptides.[2] | Modulating peptide-receptor interactions, creating diverse metal-binding sites. | Enhancing metabolic stability, disrupting natural protein-protein interactions. | Probing stereochemical requirements at receptor binding sites. |
| Synthetic Consideration | The pyridine nitrogen can potentially interfere with coupling reagents, sometimes requiring specific activators. | Similar considerations to 2-D-Pal, with potentially less steric hindrance. | Standard coupling protocols are generally effective. | Standard coupling protocols are generally effective. |
Experimental Data and Performance
The successful incorporation of any amino acid in Fmoc-SPPS is primarily assessed by its coupling efficiency and the preservation of its stereochemical integrity (i.e., minimal racemization).
Table 1: Comparative Coupling Performance
| Parameter | This compound | Fmoc-D-Phe-OH (Control) | Notes & Recommendations |
| Typical Coupling Time | 1 - 2 hours[3] | 1 - 2 hours | May require extended time or double coupling in "difficult sequences" where peptide aggregation occurs.[4][5] |
| Recommended Activators | HBTU/DIPEA, HATU/DIPEA, COMU/TMP[4][6] | HBTU/DIPEA, HCTU/Collidine[4][7] | For sterically hindered or racemization-prone residues like pyridylalanine, COMU or DEPBT with a weaker base like TMP can minimize epimerization.[6] |
| Coupling Efficiency | >98% (Typical) | >99% (Typical) | Efficiency should be monitored using a qualitative method like the Kaiser test for free amines.[5] Incomplete coupling may require a capping step with acetic anhydride.[8] |
| Racemization Risk | Moderate | Low | The α-proton of pyridylalanine is more acidic than that of phenylalanine, increasing the risk of epimerization, especially with strong bases or extended activation times.[6][9][10] |
Table 2: Cleavage and Deprotection Conditions
The final step of SPPS involves cleaving the peptide from the solid support and removing all side-chain protecting groups. This is typically achieved with a strong acid, most commonly trifluoroacetic acid (TFA).[11]
| Peptide Characteristic | Recommended Cleavage Cocktail | Duration & Temp. | Rationale |
| Peptides without sensitive residues | TFA / H₂O / Triisopropylsilane (TIS) (95:2.5:2.5)[3][12] | 2 - 3 hours, Room Temp.[3] | Standard, effective cocktail for most sequences. TIS scavenges carbocations generated from protecting groups.[11] |
| Peptides containing Trp, Met, Cys, or Arg(Pbf) | Reagent K: TFA / Phenol / H₂O / Thioanisole / EDT (82.5:5:5:5:2.5)[12] | 2 - 4 hours, Room Temp.[11] | Provides a broader range of scavengers to protect sensitive side chains from modification by reactive species generated during cleavage.[11][12] |
| Peptides with Arg(Pbf) | TFA / TIS / H₂O / Thioanisole (90:5:3:2) | 3 - 5 hours, Room Temp. | Thioanisole aids in the efficient removal of the bulky Pbf protecting group from arginine residues.[11] |
Note: The pyridine side chain of 2-D-Pal is stable to standard TFA cleavage conditions.
Experimental Protocols
Protocol 1: Standard Fmoc-SPPS Cycle for this compound Incorporation
This protocol outlines a single coupling cycle on a 0.1 mmol scale.
-
Resin Preparation:
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 5-8 mL of 20% piperidine (B6355638) in DMF to the resin.[7]
-
Agitate for 5-7 minutes. Drain, and repeat the treatment for another 5-7 minutes to ensure complete Fmoc removal.[7]
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Amino Acid Coupling:
-
In a separate tube, dissolve this compound (3-4 equivalents, 0.3-0.4 mmol) and an activating agent like HCTU or HATU (3-4 equivalents) in DMF.
-
Add a base, typically N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine (6-8 equivalents), to the amino acid solution to begin activation.[4][7]
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.[3]
-
-
Monitoring and Washing:
-
Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.[5]
-
If the test is positive, the coupling step can be repeated ("double coupling").
-
Once coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (5-7 times). The resin is now ready for the next deprotection and coupling cycle.
-
Protocol 2: Peptide Cleavage and Precipitation
-
Preparation:
-
After the final Fmoc deprotection, wash the peptide-resin with DMF, followed by dichloromethane (B109758) (DCM), and dry it under vacuum for at least 4 hours.[12]
-
-
Cleavage:
-
Peptide Precipitation and Isolation:
-
Filter the resin and collect the TFA solution containing the cleaved peptide.
-
Add the TFA filtrate dropwise into a 50 mL centrifuge tube containing 40-45 mL of ice-cold diethyl ether.[11]
-
A white precipitate of the crude peptide should form.
-
Centrifuge the mixture (e.g., 5 min at 3500 rpm) to pellet the peptide.[11]
-
Decant the ether, wash the pellet with more cold ether, and centrifuge again.
-
Dry the final peptide pellet under a stream of nitrogen or in a vacuum desiccator. The crude peptide can then be purified by reverse-phase HPLC.
-
Visualizations
Fmoc Solid-Phase Peptide Synthesis (SPPS) Workflow
Caption: The iterative cycle of Fmoc-SPPS.
Inhibition of the p53-MDM2 Signaling Pathway
Peptides incorporating unnatural amino acids like 2-D-Pal can be designed to inhibit protein-protein interactions. One such critical interaction is between the tumor suppressor p53 and its negative regulator, MDM2. A peptide mimicking the p53 binding domain can disrupt this interaction, preventing p53 degradation and restoring its tumor-suppressive function.[13]
Caption: Inhibition of the p5h3-MDM2 interaction by a synthetic peptide.
References
- 1. peptide.com [peptide.com]
- 2. chimia.ch [chimia.ch]
- 3. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 4. chempep.com [chempep.com]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. chem.uci.edu [chem.uci.edu]
- 8. chemistry.du.ac.in [chemistry.du.ac.in]
- 9. mdpi.com [mdpi.com]
- 10. Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions: attempts to develop strategies for overcoming this - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. i.pupiq.net [i.pupiq.net]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Introducing Chemoselective Peptide Conjugation via N-Alkylation of Pyridyl-alanine: Solution and Solid Phase Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: Proper Disposal of Fmoc-2-D-Pal-OH
In the landscape of pharmaceutical research and development, the meticulous handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential safety and logistical information for the proper disposal of Fmoc-2-D-Pal-OH (Nα-Fmoc-3-(2-pyridyl)-D-alanine), a specialized amino acid derivative used in peptide synthesis. Adherence to these procedures will mitigate risks and protect both laboratory personnel and the environment.
Core Safety and Handling Principles
While the Safety Data Sheet (SDS) for this compound indicates no known OSHA hazards, it is a best practice in a laboratory setting to treat all non-routine chemical waste with a high degree of caution.[1] The fundamental principle is to manage this compound as a chemical waste product through your institution's designated hazardous waste management program. This approach ensures the highest level of safety and regulatory compliance.
Key safety precautions to observe during handling and disposal include:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, nitrile gloves, and a lab coat.[2][3]
-
Ventilation: Handle the solid compound in a well-ventilated area or a chemical fume hood to minimize the potential for inhalation of dust.[3][4]
-
Containment: Prevent the compound and its containers from entering drains or waterways.[2][3]
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data for this compound.
| Property | Value |
| Chemical Formula | C23H20N2O4 |
| Molecular Weight | 388.4 g/mol |
| Appearance | Solid |
| Storage Temperature | Do not store above 5˚C (41˚F)[4] |
Data sourced from supplier safety data sheets and product information pages.[1][5]
Experimental Protocols: Step-by-Step Disposal Procedures
The following protocols provide detailed methodologies for the disposal of solid this compound and associated contaminated materials.
Disposal of Solid this compound Waste
This procedure applies to unused, expired, or residual solid this compound.
-
Containerization:
-
Collect all solid waste, including empty original containers and contaminated materials such as weighing paper and gloves, in a designated and compatible hazardous waste container.[2]
-
The container should be made of a non-reactive material, such as high-density polyethylene (B3416737) (HDPE), and must have a secure, sealable lid.[2]
-
Ensure the container remains closed when not in active use.[2]
-
-
Labeling:
-
Storage:
-
Final Disposal:
Disposal of Liquid Waste Streams from Synthesis
The use of this compound in solid-phase peptide synthesis (SPPS) generates liquid waste, primarily from the cleavage of the Fmoc protecting group.[3][7]
-
Waste Collection:
-
The Fmoc group is typically removed using a basic solution, such as 20% piperidine (B6355638) in dimethylformamide (DMF). This resulting solution is a hazardous waste stream.[3]
-
Collect this liquid waste in a designated, properly labeled, and chemically compatible container.
-
-
Labeling:
-
Label the liquid waste container with "Hazardous Waste" and list all chemical constituents, for example, "Piperidine/DMF waste from Fmoc deprotection."[3]
-
-
Storage and Disposal:
-
Store the sealed container in the designated hazardous waste area, segregated from incompatible materials.
-
Arrange for disposal through your institution's EHS-approved hazardous waste management program.[3]
-
Visualized Disposal Workflow
To provide a clear, at-a-glance understanding of the proper disposal workflow for this compound, the following diagram outlines the key steps and decision points.
Caption: Workflow for the safe disposal of this compound waste.
References
Personal protective equipment for handling Fmoc-2-D-Pal-OH
Essential Safety and Handling Guide for Fmoc-2-D-Pal-OH
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the proper handling and disposal of this compound (Nα-Fmoc-3-(2-pyridyl)-D-alanine), a key reagent in peptide synthesis. Adherence to these procedures is essential for ensuring laboratory safety and regulatory compliance.
I. Personal Protective Equipment (PPE)
When handling this compound, a thorough risk assessment should be conducted to ensure the appropriate level of protection.[1] The following table summarizes the recommended PPE for various scenarios.
| Operation | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Handling Solid | Safety glasses with side shields or chemical splash goggles.[2][3] | Chemical-resistant gloves (e.g., nitrile).[1][3] | Laboratory coat or disposable coveralls.[2][3] | Use in a well-ventilated area or chemical fume hood to avoid dust inhalation.[4] If significant dust is generated, a dust respirator (e.g., N95) should be used.[3] |
| Handling Solutions (e.g., in DMF) | Chemical splash goggles or a face shield.[1][2] | Chemical-resistant gloves (e.g., nitrile). Regularly inspect gloves for any signs of degradation.[3] | Chemical-resistant lab coat or apron over a lab coat.[2] | All handling of solutions should be performed in a certified chemical fume hood.[4] |
| Chemical Spill Cleanup | Chemical splash goggles and a face shield.[2] | Heavy-duty, chemical-resistant gloves.[5] | Chemical-resistant suit or coveralls.[2][5] | For large spills or in poorly ventilated areas, a self-contained breathing apparatus (SCBA) may be necessary.[2] |
II. Emergency Procedures
Immediate and appropriate action is crucial in the event of an emergency.
| Exposure | First Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water.[6] Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally.[6] Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water.[6] Seek immediate medical attention. |
III. Handling and Storage
Proper handling and storage are vital to maintain the integrity of this compound and ensure a safe laboratory environment.
-
Handling:
-
Storage:
IV. Disposal Plan
The disposal of this compound and associated waste must be managed as hazardous chemical waste in accordance with institutional, local, state, and federal regulations.[4][6]
-
Solid Waste:
-
Liquid Waste (from peptide synthesis):
-
Solutions from Fmoc deprotection, such as those containing piperidine (B6355638) in DMF, are considered hazardous.[4][7]
-
Collect all liquid waste in a designated, labeled, and sealed container. The label should list all chemical constituents.[4]
-
-
Contaminated Labware:
All waste containers should be stored in a designated hazardous waste accumulation area, segregated from incompatible chemicals, awaiting pickup by your institution's Environmental Health and Safety (EHS) department.[4]
Visual Workflow and Decision Guides
To further clarify the necessary procedures, the following diagrams illustrate the handling workflow and PPE selection process.
Caption: Workflow for handling this compound from receipt to disposal.
Caption: Decision tree for selecting appropriate PPE for this compound.
References
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
